molecular formula C16H21NO3 B1626716 (+)-4-Hydroxypropranolol CAS No. 76792-97-7

(+)-4-Hydroxypropranolol

Número de catálogo: B1626716
Número CAS: 76792-97-7
Peso molecular: 275.34 g/mol
Clave InChI: CWEPACWBWIOYID-GFCCVEGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(+)-4-Hydroxypropranolol is a useful research compound. Its molecular formula is C16H21NO3 and its molecular weight is 275.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Número CAS

76792-97-7

Fórmula molecular

C16H21NO3

Peso molecular

275.34 g/mol

Nombre IUPAC

4-[(2R)-2-hydroxy-3-(propan-2-ylamino)propoxy]naphthalen-1-ol

InChI

InChI=1S/C16H21NO3/c1-11(2)17-9-12(18)10-20-16-8-7-15(19)13-5-3-4-6-14(13)16/h3-8,11-12,17-19H,9-10H2,1-2H3/t12-/m1/s1

Clave InChI

CWEPACWBWIOYID-GFCCVEGCSA-N

SMILES

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

SMILES isomérico

CC(C)NC[C@H](COC1=CC=C(C2=CC=CC=C21)O)O

SMILES canónico

CC(C)NCC(COC1=CC=C(C2=CC=CC=C21)O)O

Origen del producto

United States

Foundational & Exploratory

A Technical Guide to the Synthesis and Purification of (+)-4-Hydroxypropranolol for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and purification of the pharmacologically active (+)-enantiomer of 4-hydroxypropranolol, a major metabolite of the widely used beta-blocker, propranolol. This document details a robust enantioselective synthetic route and outlines a precise purification methodology using chiral high-performance liquid chromatography (HPLC), equipping researchers with the necessary information to obtain high-purity (+)-4-hydroxypropranolol for investigational use.

Introduction

4-Hydroxypropranolol is a significant metabolite of propranolol, exhibiting comparable beta-adrenergic blocking activity to the parent drug.[1] The stereochemistry of 4-hydroxypropranolol is crucial, as the pharmacological activity of many beta-blockers resides predominantly in one enantiomer. For research purposes, access to enantiomerically pure compounds is essential to accurately delineate their pharmacological and toxicological profiles. This guide focuses on the synthesis and purification of the (+)-enantiomer, which corresponds to the (R)-configuration.

Enantioselective Synthesis of this compound

An effective eight-step synthesis for both (R)- and (S)-enantiomers of 4-hydroxypropranolol has been developed, commencing from 1,4-dihydroxynaphthalene, with a notable overall yield of approximately 30%.[2][3] The following protocol is a representative procedure for the synthesis of the (+)-(R)-enantiomer based on established chemical transformations.

Synthesis Workflow

A 1,4-Dihydroxynaphthalene B Protection A->B C Monoprotected Intermediate B->C D Alkylation C->D E Epoxide Intermediate D->E F Sharpless Asymmetric Epoxidation E->F G Chiral Epoxide F->G H Ring Opening with Isopropylamine G->H I Protected this compound H->I J Deprotection I->J K This compound J->K

Figure 1: Synthetic workflow for this compound.

Experimental Protocol

A detailed, step-by-step protocol for the synthesis is outlined below. Appropriate analytical techniques (e.g., NMR, Mass Spectrometry, and TLC) should be employed to characterize intermediates and ensure reaction completion at each stage.

Step 1: Monoprotection of 1,4-Dihydroxynaphthalene

  • Dissolve 1,4-dihydroxynaphthalene in a suitable solvent (e.g., DMF).

  • Add a protecting group precursor (e.g., benzyl bromide) and a base (e.g., K₂CO₃).

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Perform an aqueous work-up and purify the resulting monoprotected intermediate by column chromatography.

Step 2: O-Alkylation

  • Dissolve the monoprotected intermediate in an appropriate solvent (e.g., acetone).

  • Add a suitable alkylating agent (e.g., allyl bromide) and a base (e.g., K₂CO₃).

  • Reflux the mixture until the reaction is complete.

  • After cooling, filter the mixture and evaporate the solvent. Purify the product by column chromatography.

Step 3: Sharpless Asymmetric Epoxidation

  • Dissolve the allylated intermediate in a chlorinated solvent (e.g., dichloromethane) and cool to a low temperature (e.g., -20 °C).

  • Add the Sharpless epoxidation reagents: titanium(IV) isopropoxide, a chiral diethyl tartrate (use (+)-DET for the (R)-epoxide), and a hydroperoxide (e.g., tert-butyl hydroperoxide).

  • Stir the reaction at low temperature until completion.

  • Quench the reaction and perform an aqueous work-up. Purify the resulting chiral epoxide by column chromatography.

Step 4: Epoxide Ring Opening

  • Dissolve the chiral epoxide in an alcohol solvent (e.g., isopropanol).

  • Add isopropylamine and heat the reaction mixture.

  • Monitor the reaction until the epoxide is fully consumed.

  • Remove the solvent under reduced pressure to yield the protected this compound.

Step 5: Deprotection

  • Dissolve the protected compound in a suitable solvent.

  • Perform catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst on carbon) to remove the benzyl protecting group.

  • Filter the catalyst and evaporate the solvent to yield the crude this compound.

Quantitative Data for Synthesis

The following table summarizes representative quantitative data for the key steps in the synthesis of this compound.

StepIntermediate/ProductStarting Material (g)ReagentsYield (%)Purity (%)
1Monobenzylated dihydroxynaphthalene10.0Benzyl bromide, K₂CO₃~85>95
2Allylated intermediate9.5Allyl bromide, K₂CO₃~90>95
3Chiral epoxide9.0Ti(O-iPr)₄, (+)-DET, t-BuOOH~80>98 (ee)
4Protected (+)-4-HP7.0Isopropylamine~95>95
5This compound7.5H₂, Pd/C~98>90 (crude)

Purification of this compound

The final crucial step is the purification of the crude product to obtain high-purity this compound suitable for research. Chiral HPLC is the method of choice for separating enantiomers.

Purification Workflow

A Crude this compound B Dissolution in Mobile Phase A->B C Preparative Chiral HPLC B->C D Fraction Collection (R-enantiomer) C->D E Solvent Evaporation D->E F Purity Analysis (Analytical HPLC) E->F G Pure this compound F->G

Figure 2: Purification workflow for this compound.

Preparative Chiral HPLC Protocol

Instrumentation:

  • Preparative HPLC system with a suitable pump, injector, and UV detector.

  • Chiral stationary phase column. A polysaccharide-based column, such as one coated with amylose tris(3,5-dimethylphenylcarbamate), is often effective for separating beta-blocker enantiomers.[4]

Method Parameters:

  • Column: A preparative column packed with a suitable chiral stationary phase (e.g., Kromasil 5-Amycoat).

  • Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common choice. A typical starting ratio would be 86:14 (n-hexane:isopropanol) + 0.1% diethylamine.[5]

  • Flow Rate: The flow rate will depend on the column dimensions but will be significantly higher than analytical scale (e.g., 15-20 mL/min for a 21.2 mm ID column).

  • Detection: UV detection at a wavelength where 4-hydroxypropranolol has strong absorbance (e.g., 290 nm).

  • Sample Preparation: Dissolve the crude product in the mobile phase at a concentration suitable for preparative injection (e.g., 75 mg/mL).[5]

  • Injection and Fraction Collection: Inject the sample onto the column and collect the eluent in fractions. The elution order of the enantiomers should be predetermined using an analytical scale injection of the racemate and a standard of one of the pure enantiomers if available. Typically, for this class of compounds on this type of stationary phase, the (R)-enantiomer elutes second.[4]

  • Post-Purification: Combine the fractions containing the pure (+)-enantiomer and remove the solvent under reduced pressure.

  • Purity Assessment: Analyze the final product by analytical chiral HPLC to determine the enantiomeric excess (e.e.) and chemical purity.

Quantitative Data for Purification
ParameterValue
Column TypePreparative Amylose-based Chiral Stationary Phase
Sample Loading50-100 mg per injection (depending on column size)
Recovery Yield>90%
Final Purity (Chemical)>99%
Final Purity (Enantiomeric Excess)>99% e.e.

Signaling Pathway of Beta-Adrenergic Receptor Blockade

This compound, like its parent compound, exerts its primary pharmacological effect by acting as an antagonist at beta-adrenergic receptors. This antagonism blocks the downstream signaling cascade typically initiated by catecholamines like norepinephrine and epinephrine.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Beta-1 Adrenergic Receptor G_Protein Gs Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Phosphorylation of Target Proteins (e.g., Calcium Channels) Increased Heart Rate & Contractility PKA->Cellular_Response Leads to Ligand Norepinephrine/ Epinephrine Ligand->Receptor Activates Antagonist This compound Antagonist->Block Block->Receptor Blocks

Figure 3: Beta-1 adrenergic receptor signaling pathway and its blockade.

The canonical signaling pathway involves the binding of an agonist to the beta-1 adrenergic receptor, a G-protein coupled receptor (GPCR).[] This activates the associated Gs protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[] cAMP then acts as a second messenger to activate Protein Kinase A (PKA), which phosphorylates various intracellular proteins, leading to physiological responses such as increased heart rate and contractility.[] this compound competitively inhibits the initial step of this cascade by preventing agonist binding to the receptor.

Conclusion

This technical guide provides a detailed framework for the successful synthesis and purification of this compound. By following the outlined enantioselective synthesis and preparative chiral HPLC methods, researchers can obtain this important metabolite in high purity, enabling more precise and reliable in vitro and in vivo studies to further elucidate its pharmacological properties. Careful execution of each step and diligent in-process analysis are paramount to achieving the desired outcome.

References

An In-depth Technical Guide to the Mechanism of Action of (+)-4-Hydroxypropranolol as a Beta-Blocker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(+)-4-Hydroxypropranolol is a primary active metabolite of the widely used non-selective beta-blocker, propranolol. Formed in the liver predominantly by the CYP2D6 enzyme, this metabolite contributes to the overall pharmacological effect of its parent drug. This technical guide provides a comprehensive examination of the mechanism of action of this compound, focusing on its interaction with beta-adrenergic receptors and the subsequent downstream signaling pathways. This document summarizes available quantitative data, outlines detailed experimental protocols for its characterization, and provides visual representations of key pathways and workflows to support further research and drug development efforts. While much of the existing literature focuses on the racemic mixture (±)-4-hydroxypropranolol or the more active (-)-enantiomer, this guide consolidates the current understanding of the (+)-enantiomer and highlights areas where further investigation is warranted.

Introduction

Propranolol, a cornerstone in the management of cardiovascular diseases, undergoes extensive hepatic metabolism, leading to the formation of several metabolites. Among these, 4-hydroxypropranolol has garnered significant attention due to its own substantial beta-blocking activity.[1] Propranolol is administered as a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers. The beta-blocking activity primarily resides in the (-)-(S)-enantiomer.[2][3] The hydroxylation of propranolol to 4-hydroxypropranolol is also a stereoselective process.[4] This guide focuses specifically on the mechanism of action of the (+)-enantiomer of 4-hydroxypropranolol as a beta-blocker.

Receptor Binding and Affinity

This compound acts as a competitive antagonist at both β1- and β2-adrenergic receptors. Its binding to these receptors prevents the endogenous catecholamines, norepinephrine and epinephrine, from eliciting their sympathomimetic effects.

Quantitative Analysis of Receptor Binding

Quantitative data on the binding affinity of the individual (+)-enantiomer of 4-hydroxypropranolol is limited in publicly available literature. However, studies on the racemic mixture, (±)-4-hydroxypropranolol, provide valuable insights into its potency. The antagonist affinity is often expressed as a pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.[5]

For a competitive antagonist, the pA2 value can be used to estimate the equilibrium dissociation constant (Ki). The relationship is given by: pA2 ≈ -log(Ki) .

CompoundReceptor SubtypepA2Estimated Ki (nM)
(±)-4-Hydroxypropranololβ1-Adrenergic Receptor8.24~5.75
(±)-4-Hydroxypropranololβ2-Adrenergic Receptor8.26~5.50
(±)-Propranololβ1-Adrenergic Receptor8.30~5.01

Note: The Ki values are estimated from the pA2 values for the racemic mixture and serve as an approximation. Further studies on the isolated (+)-enantiomer are required for precise determination.

Downstream Signaling Pathways

The binding of an agonist to β1- and β2-adrenergic receptors typically activates a Gs protein-coupled signaling cascade, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the subsequent activation of Protein Kinase A (PKA). As a competitive antagonist, this compound blocks this pathway.

Inhibition of Adenylyl Cyclase Activity

Signaling Pathway Diagram

G_protein_signaling cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC α-subunit activates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Binds and Activates Antagonist This compound Antagonist->Beta_Receptor Binds and Blocks ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA Activates PKA_active Protein Kinase A (active) PKA->PKA_active Cellular_Response Cellular Response (e.g., Increased Heart Rate, Muscle Relaxation) PKA_active->Cellular_Response Phosphorylates Target Proteins radioligand_binding_workflow prep Membrane Preparation (e.g., from cells expressing β1 or β2 receptors) incubation Incubation: - Receptor Membranes - Radioligand (e.g., [3H]-CGP12177) - Varying concentrations of This compound prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Quantifies bound radioactivity) filtration->counting analysis Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis adenylyl_cyclase_workflow prep Membrane Preparation (from cells expressing β-receptors) incubation Incubation: - Membranes - Agonist (e.g., Isoproterenol) - ATP (with [α-32P]ATP tracer) - Varying concentrations of This compound prep->incubation separation Separation of [32P]cAMP (e.g., Dowex and alumina chromatography) incubation->separation quantification Quantification of [32P]cAMP (Scintillation counting) separation->quantification analysis Data Analysis - Determine dose-response curve - Calculate IC50 quantification->analysis

References

The Journey of a Propranolol Metabolite: An In-depth Technical Guide to the Pharmacokinetics and Metabolism of (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolism of (+)-4-Hydroxypropranolol, a pharmacologically active metabolite of the widely used beta-blocker, propranolol. Understanding the metabolic fate and disposition of this key metabolite is crucial for a complete characterization of propranolol's therapeutic actions and for the development of safer and more effective cardiovascular therapies.

Introduction

This compound (4-OHP) is a major metabolite of propranolol formed primarily after oral administration.[1] It is noteworthy for exhibiting beta-adrenoceptor blocking activity similar in potency to its parent compound.[2] The formation of 4-OHP is a critical step in the presystemic, or "first-pass," metabolism of propranolol, significantly influencing its bioavailability.[3][4] This guide delves into the in vivo processes that govern the absorption, distribution, metabolism, and excretion of this compound, presenting key quantitative data and experimental methodologies for its study.

Pharmacokinetics

The pharmacokinetic profile of this compound is intrinsically linked to the administration of its parent drug, propranolol. Following oral propranolol administration, 4-OHP appears rapidly in the plasma, with peak concentrations generally observed between 1 to 1.5 hours post-dose.[3]

Quantitative Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of 4-Hydroxypropranolol observed in human studies following the administration of propranolol.

Table 1: Plasma Concentrations and AUC of 4-Hydroxypropranolol After Single Doses of Propranolol in Normal Subjects [3]

Propranolol DoseRouteMean Peak Plasma Concentration (ng/mL)Mean AUC∞ (ng·hr/mL)
4 mgIntravenous-6.6 ± 2.2
20 mgOral-59 ± 9
80 mgOral-162 ± 21
160 mg (slow-release)Oral6-
160 mg (conventional)Oral~60-

AUC∞: Area under the plasma concentration-time curve from time zero to infinity. Data are presented as mean ± SEM.

Table 2: Plasma Concentrations of 4-Hydroxypropranolol During Chronic Oral Propranolol Therapy in Hypertensive Patients [5]

ParameterValue RangeMean ± S.D.
Plasma Concentration (ng/mL)2.1 - 36.0-
Plasma Concentration Ratio (4-OHP/Propranolol)0.057 - 0.2410.130 ± 0.005

Table 3: Half-life of 4-Hydroxypropranolol [1][3]

ConditionApparent Half-life (t½)
After single oral propranolol doses (after 3 hours)3.0 to 4.2 hours
General5 to 8 hours

Metabolism

The metabolism of propranolol to 4-Hydroxypropranolol and the subsequent metabolism of 4-OHP itself are complex processes primarily occurring in the liver.

Formation of 4-Hydroxypropranolol

The primary pathway for the formation of 4-Hydroxypropranolol is the ring oxidation of propranolol. This reaction is predominantly catalyzed by the cytochrome P450 enzyme, CYP2D6 .[6] Some minor contribution from CYP1A2 has also been suggested.[6]

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol Ring Oxidation CYP2D6 CYP2D6 CYP2D6->Propranolol catalyzes

Fig. 1: Enzymatic formation of 4-Hydroxypropranolol.
Further Metabolism of 4-Hydroxypropranolol

Once formed, 4-Hydroxypropranolol undergoes extensive Phase II metabolism, primarily through glucuronidation and sulfation, to facilitate its excretion.[1][6]

  • Glucuronidation: This is a major elimination pathway for 4-OHP. Several UDP-glucuronosyltransferase (UGT) enzymes are capable of glucuronidating 4-OHP, including UGT1A7, UGT1A8, UGT1A9, and UGT2A1 .[1][7] The resulting 4-Hydroxypropranolol glucuronide (HO-P-G) is a significant circulating metabolite.[3]

  • Sulfation: Sulfation also contributes to the clearance of 4-OHP, with the enzyme SULT1A3 being involved in this process.[6]

It has been noted that 4-Hydroxypropranolol can also be further metabolized, and this process can lead to the formation of reactive intermediates that may cause inhibition of CYP2D6.[8]

cluster_phase_I Phase I Metabolism cluster_phase_II Phase II Metabolism Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol CYP2D6 4-Hydroxypropranolol_glucuronide 4-Hydroxypropranolol Glucuronide 4-Hydroxypropranolol->4-Hydroxypropranolol_glucuronide 4-Hydroxypropranolol_sulfate 4-Hydroxypropranolol Sulfate 4-Hydroxypropranolol->4-Hydroxypropranolol_sulfate Excretion Excretion 4-Hydroxypropranolol_glucuronide->Excretion 4-Hydroxypropranolol_sulfate->Excretion UGTs UGT1A7, UGT1A8, UGT1A9, UGT2A1 UGTs->4-Hydroxypropranolol_glucuronide catalyzes SULT1A3 SULT1A3 SULT1A3->4-Hydroxypropranolol_sulfate catalyzes

Fig. 2: Metabolic pathways of propranolol and 4-Hydroxypropranolol.

Experimental Protocols

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic and metabolism studies. High-performance liquid chromatography (HPLC) with fluorescence detection is a commonly employed and sensitive method.

General Workflow for Quantification of 4-Hydroxypropranolol in Plasma

Start Plasma Sample Collection LLE Liquid-Liquid Extraction (e.g., with diethyl ether) Start->LLE Evaporation Solvent Evaporation LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC HPLC Separation (C18 reversed-phase column) Reconstitution->HPLC Detection Fluorescence Detection HPLC->Detection Quantification Data Analysis and Quantification Detection->Quantification

Fig. 3: Typical experimental workflow for 4-OHP analysis.
Detailed Methodological Steps

A representative method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma involves the following key steps[9][10][11]:

  • Sample Preparation:

    • To a plasma sample, an internal standard (e.g., quinidine) is added.[11]

    • The pH of the plasma is adjusted to alkaline conditions (e.g., pH 10).[11]

    • Liquid-liquid extraction is performed using an organic solvent such as diethyl ether or a mixture of diethyl ether and ethyl acetate (1:1 v/v).[9][12]

    • The organic layer is separated and evaporated to dryness.[11]

    • The residue is reconstituted in a suitable solvent, often the HPLC mobile phase.[11]

  • Chromatographic Separation:

    • The separation is typically achieved on a C18 reversed-phase column.[9][11]

    • The mobile phase often consists of a mixture of acetonitrile, methanol, and an acidic buffer (e.g., phosphoric acid solution).[11]

  • Detection and Quantification:

    • Fluorescence detection is used for its high sensitivity and selectivity for both propranolol and 4-hydroxypropranolol.[9][10]

    • Quantification is based on the peak height or peak area ratio of the analyte to the internal standard.[11]

    • The limit of sensitivity for 4-hydroxypropranolol using such methods can be as low as 2-5 ng/mL.[9][11]

Conclusion

The in vivo pharmacokinetics and metabolism of this compound are integral to the overall pharmacological profile of propranolol. Its rapid formation via CYP2D6-mediated oxidation, subsequent extensive glucuronidation and sulfation, and its own pharmacological activity highlight the complexity of propranolol's disposition in the body. A thorough understanding of these processes, aided by robust analytical methodologies, is paramount for optimizing therapeutic strategies involving propranolol and for the future design of drugs with improved pharmacokinetic and pharmacodynamic properties. The data and protocols summarized in this guide provide a solid foundation for researchers and drug development professionals working in this area.

References

The Dual-Faceted Nature of a Propranolol Byproduct: A Technical Guide to (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of (+)-4-Hydroxypropranolol, a primary and pharmacologically active metabolite of the widely prescribed beta-blocker, propranolol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource on the compound's pharmacology, metabolism, and relevant experimental methodologies.

Executive Summary

Propranolol, a non-selective beta-adrenergic receptor antagonist, undergoes extensive hepatic metabolism following oral administration. One of its major metabolites, this compound, is not an inert byproduct but an active compound with a pharmacological profile comparable in complexity to the parent drug. This guide elucidates the formation of this compound, its multifaceted interactions with adrenergic receptors, and its additional physiological activities. Quantitative data are presented in structured tables for comparative analysis, and detailed experimental protocols are provided to facilitate further research. Visual representations of metabolic and signaling pathways are included to enhance understanding.

Metabolism and Pharmacokinetics of Propranolol and this compound

Propranolol is primarily metabolized in the liver through three main pathways: ring oxidation, side-chain oxidation, and glucuronidation.[1] The formation of 4-hydroxypropranolol occurs via ring oxidation, a reaction predominantly catalyzed by the cytochrome P450 enzyme CYP2D6, with some contribution from CYP1A2.[2][3] This metabolite is significant only after oral administration due to extensive first-pass metabolism.[4]

The resulting this compound is further metabolized through glucuronidation and sulfation.[5] It possesses a longer half-life (5 to 8 hours) compared to propranolol (3 to 4 hours), contributing to the overall therapeutic effect.[5]

Table 1: Quantitative Overview of Propranolol Metabolism in Humans

Metabolic PathwayPercentage of Oral DoseKey Enzymes/MetabolitesReference
Ring Oxidation42% (range: 27-59%)CYP2D6, CYP1A2; Forms 4-hydroxypropranolol[1]
Side-Chain Oxidation41% (range: 32-50%)Forms Naphthoxylactic acid[1]
Glucuronidation17% (range: 10-25%)UGT1A7, UGT1A9, UGT1A10, UGT2A1[1][5]

Table 2: Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol

ParameterPropranolol4-HydroxypropranololConditionReference
Peak Plasma Level (ng/mL)123 ± 3431 ± 10Single 160 mg oral dose in healthy volunteers[6]
Plasma Concentration Range (ng/mL)5.3 - 3002.1 - 36.0Chronic oral therapy in hypertensive patients[7]
Elimination Half-life (hours)~3-6~5-8Not specified[5]

Table 3: Kinetic Parameters for (S)-4-Hydroxypropranolol Formation

EnzymeVmax (pmol/mg protein/60 min)Km (µM)Reference
CYP1A2307 (165-2397)21.2 (8.9-77.5)[2]
CYP2D6721 (84-1975)8.5 (5.9-31.9)[2]
Metabolic Pathway of Propranolol

The metabolic conversion of propranolol is a multi-step process involving several enzymes. The following diagram illustrates the primary pathways.

Propranolol_Metabolism Metabolic Pathway of Propranolol Propranolol Propranolol Hydroxypropranolol 4-Hydroxypropranolol Propranolol->Hydroxypropranolol CYP2D6, CYP1A2 (Ring Oxidation) N_desisopropylpropranolol N-desisopropylpropranolol Propranolol->N_desisopropylpropranolol CYP1A2 (Side-chain Oxidation) Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGTs (Glucuronidation) Hydroxypropranolol_Conjugates 4-Hydroxypropranolol Glucuronide/Sulfate Hydroxypropranolol->Hydroxypropranolol_Conjugates UGTs, SULTs Napthoxylactic_acid Napthoxylactic Acid N_desisopropylpropranolol->Napthoxylactic_acid

Caption: Primary metabolic pathways of propranolol.

Pharmacological Activity of this compound

This compound is a potent beta-adrenoceptor antagonist, with a pharmacological profile that includes intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA).[8]

Table 4: Pharmacological Activity of 4-Hydroxypropranolol

ActivityPotency/EffectMethodReference
β1-Adrenergic Receptor InhibitionpA2: 8.24In vitro receptor binding assay[9]
β2-Adrenergic Receptor InhibitionpA2: 8.26In vitro receptor binding assay[9]
Beta-blocking PotencySimilar to propranololAntagonism of isoprenaline effects in cats[8]
Intrinsic Sympathomimetic ActivityIncreased heart rate in catecholamine-depleted ratsIn vivo animal model[8]
Membrane Stabilizing ActivityDose-dependent decrease in heart rate and dP/dt at higher dosesIn vivo dog model[8]
Antioxidant ActivityPotent antioxidant propertiesNot specified[9]
Beta-Adrenergic Receptor Signaling

Beta-blockers, including propranolol and its active metabolite, exert their effects by antagonizing the signaling cascade initiated by the binding of catecholamines to beta-adrenergic receptors. The canonical pathway involves G-protein coupling and modulation of adenylyl cyclase activity.

Beta_Adrenergic_Signaling Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein Beta_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activates cAMP cAMP Adenylyl_Cyclase->cAMP Converts from ATP Catecholamines Catecholamines (e.g., Epinephrine) Catecholamines->Beta_Receptor Activates Propranolol Propranolol / 4-Hydroxypropranolol Propranolol->Beta_Receptor Blocks Blocked_Response Blocked Cellular Response Propranolol->Blocked_Response ATP ATP ATP->Adenylyl_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Contractility) PKA->Cellular_Response Phosphorylates Targets

Caption: Canonical beta-adrenergic signaling pathway and its inhibition.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in this guide.

Quantification of Propranolol and 4-Hydroxypropranolol in Plasma by HPLC

This protocol describes a high-performance liquid chromatography (HPLC) method for the simultaneous determination of propranolol and 4-hydroxypropranolol in plasma samples.[10][11]

4.1.1 Materials and Reagents

  • Propranolol hydrochloride reference standard

  • 4-Hydroxypropranolol hydrochloride reference standard

  • Internal standard (e.g., Bisoprolol)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

4.1.2 Instrumentation

  • HPLC system with a tandem mass spectrometer (LC-MS/MS)

  • Hypersil GOLD C18 column (or equivalent)

  • Autosampler and column oven

4.1.3 Sample Preparation

  • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

4.1.4 Chromatographic Conditions

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate the analytes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

  • Detection: Tandem mass spectrometry in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).

4.1.5 Quantification

  • Construct calibration curves by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • The lower limit of quantification (LLOQ) is typically around 1 ng/mL for propranolol and 0.2 ng/mL for 4-hydroxypropranolol.[11]

In Vitro Beta-Adrenergic Receptor Binding Assay

This protocol outlines a radioligand binding assay to determine the affinity of compounds for beta-adrenergic receptors.[12][13]

4.2.1 Materials and Reagents

  • Cell membranes expressing the beta-adrenergic receptor of interest (e.g., from CHO cells)

  • Radioligand (e.g., [125I]-Iodocyanopindolol)

  • Non-labeled antagonist (e.g., propranolol) for determining non-specific binding

  • Test compounds (e.g., 4-hydroxypropranolol)

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • Glass fiber filters

4.2.2 Assay Procedure

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the cell membranes, radioligand (at a concentration near its Kd), and either buffer (for total binding), excess non-labeled antagonist (for non-specific binding), or the test compound.

  • Incubate at room temperature for a sufficient time to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Measure the radioactivity retained on the filters using a gamma counter.

4.2.3 Data Analysis

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting curve.

  • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Assessment of Intrinsic Sympathomimetic Activity (ISA)

This protocol describes an in vivo method to assess the ISA of a beta-blocker in an animal model.[8][14]

4.3.1 Experimental Model

  • Male Wistar rats

  • Catecholamine depletion is achieved by pretreatment with reserpine.

4.3.2 Procedure

  • Anesthetize the reserpine-pretreated rats.

  • Cannulate the carotid artery for blood pressure and heart rate monitoring.

  • Administer the test compound (e.g., 4-hydroxypropranolol) intravenously at increasing doses.

  • Record the changes in heart rate and blood pressure.

  • A dose-dependent increase in heart rate in the absence of sympathetic tone is indicative of ISA.

Assessment of Membrane Stabilizing Activity (MSA)

This protocol outlines an in vitro method using red blood cell (RBC) hemolysis to assess MSA.[15]

4.4.1 Materials and Reagents

  • Freshly collected human or animal blood

  • Phosphate-buffered saline (PBS)

  • Test compound

  • Positive control (e.g., a local anesthetic)

4.4.2 Procedure

  • Prepare a suspension of washed RBCs in PBS.

  • Incubate the RBC suspension with various concentrations of the test compound or control.

  • Induce hemolysis by either hypotonic stress (adding distilled water) or heat stress (incubating at an elevated temperature).

  • Centrifuge the samples to pellet the intact RBCs.

  • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to quantify the extent of hemolysis.

4.4.3 Data Analysis

  • Calculate the percentage of hemolysis inhibition for each concentration of the test compound compared to the control (no drug).

  • A dose-dependent inhibition of hemolysis indicates MSA.

Assessment of Antioxidant Activity (DPPH Assay)

This protocol describes the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant capacity of a compound.[16][17]

4.5.1 Materials and Reagents

  • DPPH solution in methanol

  • Test compound

  • Positive control (e.g., ascorbic acid or Trolox)

  • Methanol

4.5.2 Procedure

  • Prepare serial dilutions of the test compound and the positive control.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the test compound, positive control, or methanol (for the blank) to the respective wells.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at approximately 517 nm.

4.5.3 Data Analysis

  • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Determine the EC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals).

Experimental and Logical Workflow

The investigation of a novel active metabolite like this compound follows a structured workflow, from initial identification to detailed pharmacological characterization.

Workflow Workflow for Characterization of an Active Metabolite cluster_Discovery Discovery and Identification cluster_Quantification Quantification cluster_Pharmacology Pharmacological Characterization Metabolite_Screening Metabolite Screening (in vivo / in vitro) Structure_Elucidation Structure Elucidation (e.g., LC-MS, NMR) Metabolite_Screening->Structure_Elucidation Method_Development Analytical Method Development (e.g., HPLC-MS/MS) Structure_Elucidation->Method_Development Receptor_Binding Receptor Binding Assays (β1, β2 affinity) Structure_Elucidation->Receptor_Binding Pharmacokinetics Pharmacokinetic Studies (Animal and Human) Method_Development->Pharmacokinetics Functional_Assays Functional Assays (e.g., ISA, MSA) Receptor_Binding->Functional_Assays In_Vivo_Studies In Vivo Efficacy and Safety Studies Functional_Assays->In_Vivo_Studies

Caption: A logical workflow for the study of an active metabolite.

Conclusion

This compound is a clinically relevant, active metabolite of propranolol that contributes to its overall therapeutic effect. Its distinct pharmacological profile, characterized by potent beta-blockade, intrinsic sympathomimetic activity, and membrane-stabilizing properties, underscores the importance of considering the metabolic fate of drugs in development and clinical practice. The data and protocols presented in this guide offer a comprehensive resource for the scientific community to further explore the multifaceted nature of this compound and its implications for drug therapy.

References

In Vitro Pharmacological Profile of (+)-4-Hydroxypropranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-Hydroxypropranolol is a primary active metabolite of the widely used non-selective β-adrenergic receptor antagonist, propranolol. Following oral administration, propranolol undergoes significant first-pass metabolism in the liver, with 4-hydroxylation being a major pathway. This metabolite is known to contribute to the overall pharmacological effects of propranolol. Understanding the detailed in vitro pharmacological profile of this compound is crucial for a comprehensive assessment of its therapeutic actions and potential side effects. This technical guide provides an in-depth overview of the in vitro pharmacological properties of this compound, focusing on its interaction with β-adrenergic receptors. The document outlines detailed experimental protocols for key pharmacological assays and presents a framework for the quantitative assessment of its binding affinity and functional activity.

Quantitative Pharmacological Data

Table 1: Receptor Binding Affinity of this compound

TargetRadioligandKᵢ (nM)
β1-Adrenergic Receptor[³H]-CGP 12177TBD
β2-Adrenergic Receptor[³H]-DihydroalprenololTBD

Table 2: Functional Activity of this compound

Assay TypeTargetParameterValue (nM)
cAMP Accumulationβ1-Adrenergic ReceptorIC₅₀TBD
cAMP Accumulationβ2-Adrenergic ReceptorIC₅₀TBD
β-Arrestin Recruitmentβ1-Adrenergic ReceptorEC₅₀TBD
β-Arrestin Recruitmentβ2-Adrenergic ReceptorEC₅₀TBD

Experimental Protocols

Detailed methodologies for the key in vitro pharmacological assays are provided below. These protocols are based on established methods for characterizing ligand interactions with G-protein coupled receptors (GPCRs) like the β-adrenergic receptors.

Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of this compound for β1- and β2-adrenergic receptors.

a. Materials:

  • Cell Membranes: Membranes from cells recombinantly expressing human β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293 cells).

  • Radioligand:

    • For β1-receptors: [³H]-CGP 12177

    • For β2-receptors: [³H]-Dihydroalprenolol (DHA)

  • Non-specific Competitor: Propranolol (10 µM)

  • Test Compound: this compound

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4

  • Scintillation Cocktail

  • Glass Fiber Filters (e.g., Whatman GF/B)

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

b. Procedure:

  • Prepare cell membranes by homogenization and centrifugation of receptor-expressing cells. Determine protein concentration using a standard method (e.g., BCA assay).

  • In a 96-well plate, add assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For determining non-specific binding, add 10 µM propranolol in place of the test compound.

  • Initiate the binding reaction by adding the cell membrane preparation.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

c. Data Analysis:

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of this compound to antagonize agonist-induced cyclic AMP (cAMP) production, a key downstream signaling event of β-adrenergic receptor activation.

a. Materials:

  • Cells: Whole cells expressing β1- or β2-adrenergic receptors (e.g., CHO-K1 or HEK293).

  • Agonist: Isoproterenol

  • Test Compound: this compound

  • cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits)

  • Cell Culture Medium

  • Stimulation Buffer: (as recommended by the assay kit manufacturer)

  • 96-well or 384-well plates

b. Procedure:

  • Seed the cells in culture plates and grow to an appropriate confluency.

  • On the day of the assay, replace the culture medium with stimulation buffer.

  • Add varying concentrations of this compound to the wells and incubate for a short period.

  • Add a fixed concentration of isoproterenol (typically the EC₈₀) to stimulate cAMP production.

  • Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

c. Data Analysis:

  • Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the concentration of this compound.

  • Determine the IC₅₀ value, which is the concentration of the antagonist that causes 50% inhibition of the agonist response.

β-Arrestin Recruitment Assay

This assay assesses the ability of this compound to modulate agonist-induced recruitment of β-arrestin to the β-adrenergic receptors, another important signaling and regulatory event.

a. Materials:

  • Engineered Cell Line: A cell line co-expressing the β-adrenergic receptor fused to one fragment of a reporter enzyme (e.g., β-galactosidase) and β-arrestin fused to the complementing enzyme fragment (e.g., DiscoveRx PathHunter).[2][3]

  • Agonist: Isoproterenol

  • Test Compound: this compound

  • Assay Reagents: (as provided with the β-arrestin assay kit)

  • Cell Culture Medium

  • Assay plates (e.g., white, opaque 96-well plates)

b. Procedure:

  • Plate the engineered cells in the assay plates and culture overnight.

  • Prepare serial dilutions of this compound.

  • Add the test compound dilutions to the cells and incubate.

  • Add a fixed concentration of isoproterenol (EC₈₀) to stimulate β-arrestin recruitment.

  • Incubate for the recommended time (e.g., 60-90 minutes) at 37°C.

  • Add the detection reagents as per the kit protocol and measure the luminescent or fluorescent signal.

c. Data Analysis:

  • Plot the signal intensity against the logarithm of the concentration of this compound.

  • Determine the EC₅₀ value for agonistic activity or the IC₅₀ value for antagonistic activity from the resulting concentration-response curve.

Visualizations

Signaling Pathways

G_Protein_and_beta_Arrestin_Signaling cluster_membrane Plasma Membrane Receptor β-Adrenergic Receptor G_Protein Gαsβγ Receptor->G_Protein Activates beta_Arrestin β-Arrestin Receptor->beta_Arrestin Recruits AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts Ligand This compound (Antagonist) Ligand->Receptor Blocks Agonist Agonist (e.g., Isoproterenol) Agonist->Receptor Activates Internalization Receptor Internalization beta_Arrestin->Internalization ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream

Caption: β-Adrenergic receptor signaling pathways.

Experimental Workflows

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Receptor Membranes Incubation Incubate Membranes, Radioligand & Compound Membranes->Incubation Radioligand Prepare Radioligand Solution Radioligand->Incubation Compound Prepare this compound Dilutions Compound->Incubation Filtration Filter to Separate Bound from Free Incubation->Filtration Counting Count Radioactivity Filtration->Counting Plotting Plot Binding Curve Counting->Plotting Calculation Calculate IC₅₀ and Kᵢ Plotting->Calculation Functional_Assay_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_detection Detection & Analysis Cell_Culture Culture Receptor- Expressing Cells Add_Antagonist Add this compound Cell_Culture->Add_Antagonist Add_Agonist Add Agonist (Isoproterenol) Add_Antagonist->Add_Agonist Measure_Signal Measure cAMP or β-Arrestin Signal Add_Agonist->Measure_Signal Analyze_Data Determine IC₅₀/EC₅₀ Measure_Signal->Analyze_Data

References

An In-depth Technical Guide to (+)-4-Hydroxypropranolol: Discovery and Historical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, historical development, synthesis, pharmacology, and pharmacokinetics of (+)-4-Hydroxypropranolol, a major active metabolite of the widely used β-adrenergic antagonist, propranolol. This document details the scientific journey from its initial identification to the elucidation of its pharmacological profile and metabolic fate. Key experimental protocols for its synthesis, in vivo pharmacological assessment, and pharmacokinetic analysis are presented. Quantitative data are summarized in structured tables for comparative analysis. Furthermore, metabolic pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the core concepts.

Introduction

Propranolol, a non-selective beta-blocker developed by Sir James Black in the 1960s, revolutionized the treatment of cardiovascular diseases such as angina pectoris and hypertension.[1][2][3] Its extensive metabolism in the liver leads to the formation of numerous metabolites, with this compound being one of the most significant.[4] Early research identified this metabolite and established that it is not merely an inactive byproduct but possesses pharmacological activity comparable to the parent compound.[5][6] This discovery prompted further investigation into its synthesis, physiological effects, and clinical relevance. This guide aims to consolidate the key scientific findings and methodologies related to this compound, serving as a valuable resource for researchers in pharmacology and drug development.

Discovery and Historical Development

The journey to understanding this compound is intrinsically linked to the study of propranolol's metabolism. Here is a timeline of key milestones:

  • 1960s: Following the introduction of propranolol, initial metabolic studies were undertaken to understand its fate in the body. The primary routes of metabolism were identified as ring oxidation and side-chain oxidation.[4]

  • Early 1970s: 4-Hydroxypropranolol was identified as a major metabolite of propranolol formed through aromatic ring hydroxylation. Crucially, it was discovered that this metabolite is pharmacologically active, exhibiting β-blocking effects similar to propranolol itself.[6] This finding was significant as it suggested that the metabolite could contribute to the overall therapeutic effect of propranolol.

  • Mid-1980s: The synthesis of 4'-hydroxypropranolol sulfate, a major conjugate metabolite, was achieved, allowing for more detailed studies of its disposition and biological activity.[7] This highlighted the importance of phase II metabolism in the clearance of 4-hydroxypropranolol.

  • Late 1980s and 1990s: Advances in analytical techniques, particularly high-performance liquid chromatography (HPLC), enabled the development of sensitive and specific assays for the simultaneous quantification of propranolol and 4-hydroxypropranolol in plasma.[8][9][10] These methods were instrumental in detailed pharmacokinetic studies in humans.

  • 2000s onwards: Further research has focused on the stereoselective metabolism of propranolol and the enzymes involved in the formation and subsequent metabolism of 4-hydroxypropranolol, including cytochrome P450 isozymes (CYP2D6) and UDP-glucuronosyltransferases (UGTs).[4][11]

Chemical Synthesis of this compound

Several synthetic routes for this compound have been reported. An improved synthesis starting from 1,4-dihydroxynaphthalene is commonly cited.

Experimental Protocol: Improved Synthesis

This protocol is adapted from the method described by Oatis et al. (1981) and later refined.

Step 1: Synthesis of 4-(Benzyloxy)-1-naphthol

  • 1,4-Naphthoquinone is reduced to 1,4-dihydroxynaphthalene.

  • The 1,4-dihydroxynaphthalene is then alkylated with benzyl iodide to yield 4-(benzyloxy)-1-naphthol.

Step 2: Introduction of the Side Chain

  • The 4-(benzyloxy)-1-naphthol is reacted with epichlorohydrin in the presence of a base to form the corresponding glycidyl ether.

Step 3: Amination

  • The glycidyl ether intermediate is then subjected to amination with isopropylamine to open the epoxide ring and introduce the isopropylamino group.

Step 4: Deprotection

  • The benzyl protecting group is removed via catalytic hydrogenation to yield racemic (±)-4-hydroxypropranolol.

Purification: The final product is purified by column chromatography on silica gel, followed by crystallization.

Analytical Characterization: The structure and purity of the synthesized this compound are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific spectral data from a single comprehensive source is not readily available in the initial searches, a skilled chemist would expect characteristic signals corresponding to the naphthol ring system, the hydroxypropranolamine side chain, and the isopropyl group.[12]

Pharmacology

This compound exhibits a complex pharmacological profile characterized by three main activities:

  • β-Adrenergic Blockade: It is a potent non-selective β-blocker, with a potency comparable to that of propranolol in antagonizing the effects of isoprenaline on heart rate and blood pressure.[5][6]

  • Intrinsic Sympathomimetic Activity (ISA): In catecholamine-depleted animal models, this compound has been shown to cause an increase in heart rate, indicating partial agonist activity.[6]

  • Membrane Stabilizing Activity: At higher concentrations, it exhibits a quinidine-like membrane-stabilizing effect.[6]

Experimental Protocol: In Vivo Assessment of β-Blocking Activity

This protocol is a generalized procedure based on studies conducted in anesthetized dogs.[6]

1. Animal Preparation:

  • Mongrel dogs of either sex are anesthetized with a suitable anesthetic agent (e.g., pentobarbital sodium).

  • The trachea is cannulated for artificial respiration.

  • Catheters are inserted into a femoral artery for blood pressure measurement and into a femoral vein for drug administration.

  • Heart rate is monitored using an electrocardiogram (ECG).

2. Experimental Procedure:

  • A baseline heart rate and blood pressure are established.

  • Isoprenaline, a non-selective β-agonist, is administered intravenously at a dose sufficient to produce a significant increase in heart rate (e.g., 0.2-0.5 µg/kg).

  • After the effects of isoprenaline have subsided and cardiovascular parameters have returned to baseline, a dose of this compound is administered intravenously.

  • The isoprenaline challenge is repeated at specific time intervals after the administration of this compound.

3. Data Analysis:

  • The percentage inhibition of the isoprenaline-induced tachycardia is calculated for each dose of this compound.

  • A dose-response curve is constructed to determine the dose of this compound required to produce a 50% inhibition of the isoprenaline response (ID50).

Pharmacokinetics

This compound is a major metabolite of propranolol, particularly after oral administration, due to extensive first-pass metabolism.[4]

Metabolic Pathways

The metabolism of propranolol to and beyond this compound involves several key enzymatic steps.

metabolic_pathway propranolol Propranolol hydroxypropranolol This compound propranolol->hydroxypropranolol CYP2D6 (major) CYP1A2 (minor) conjugates Glucuronide and Sulfate Conjugates hydroxypropranolol->conjugates UGTs, SULT1A3 excretion Urinary Excretion conjugates->excretion

Caption: Metabolic pathway of propranolol to this compound and its subsequent conjugation.

Experimental Protocol: Pharmacokinetic Analysis in Humans

This protocol outlines a typical procedure for determining the pharmacokinetic parameters of this compound in human subjects.[8]

1. Study Design:

  • A group of healthy human volunteers is recruited.

  • The study can be a single-dose or multiple-dose design.

  • Propranolol is administered orally.

2. Blood Sampling:

  • Blood samples are collected into heparinized tubes at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored frozen until analysis.

3. Analytical Method:

  • Plasma concentrations of propranolol and this compound are determined using a validated HPLC method with fluorescence detection.[8][10]

  • The method involves extraction of the analytes from the plasma, chromatographic separation on a C18 column, and quantification based on fluorescence intensity.

4. Pharmacokinetic Parameter Calculation:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Apparent oral clearance (CL/F)

    • Apparent volume of distribution (Vd/F)

Experimental Workflow: HPLC Analysis

hplc_workflow start Plasma Sample extraction Liquid-Liquid or Solid-Phase Extraction start->extraction evaporation Evaporation of Solvent extraction->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc HPLC Injection (C18 Column) reconstitution->hplc detection Fluorescence Detection hplc->detection quantification Data Acquisition and Quantification detection->quantification

Caption: General workflow for the analysis of this compound in plasma by HPLC.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Pharmacological Potency

ParameterSpeciesValueReference
β-blocking potencyCatSimilar to propranolol[6]
pA2 (β1-adrenoceptor)-8.24[5]
pA2 (β2-adrenoceptor)-8.26[5]

Table 2: Pharmacokinetic Parameters in Humans (after oral propranolol)

ParameterValueReference
Tmax1-2 hours[8]
Half-life (t1/2)2-4 hours[13]
Cmax (after 160 mg slow-release propranolol)~6 ng/mL[8]
Cmax (after 160 mg conventional propranolol)Significantly higher than slow-release[8]

Table 3: Analytical Method Parameters

ParameterMethodValueReference
Limit of Quantification (LOQ)HPLC-fluorescence2 ng/mL[8]
Limit of Quantification (LOQ)LC-MS/MS0.20 ng/mL[13][14]
Extraction RecoverySolid-Phase Extraction>64%[13]

Conclusion

This compound is a pharmacologically active metabolite of propranolol that contributes to its overall therapeutic effect. Its discovery and subsequent characterization have provided valuable insights into the complex metabolism and pharmacology of β-blockers. The synthetic and analytical methods detailed in this guide serve as a foundation for further research into the clinical significance of this and other active drug metabolites. A thorough understanding of the properties and disposition of this compound is essential for optimizing the therapeutic use of propranolol and for the development of new cardiovascular drugs.

References

Physicochemical Properties of (+)-4-Hydroxypropranolol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the critical physicochemical properties of (+)-4-Hydroxypropranolol, a major active metabolite of the widely used beta-blocker, propranolol. The focus of this document is on its solubility and pKa, parameters essential for drug development, formulation, and understanding its physiological behavior. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Core Physicochemical Data

The following table summarizes the available quantitative data for the solubility and pKa of this compound and its hydrochloride salt. It is important to note that some of the aqueous solubility and pKa values are predicted based on computational models.

PropertyValueMethod/SourceNotes
Aqueous Solubility 0.12 g/LPredicted (ALOGPS)This is a predicted value for the free base.
Solubility in DMF 50 mg/mLExperimentalFor the hydrochloride salt.
Solubility in DMSO 30 mg/mLExperimentalFor the hydrochloride salt.
Solubility in Ethanol 30 mg/mLExperimentalFor the hydrochloride salt.
Solubility in DMF:PBS (pH 7.2) (1:1) 0.5 mg/mLExperimentalFor the hydrochloride salt.
pKa (Strongest Acidic) 9.3Predicted (ChemAxon)Refers to the naphtholic hydroxyl group.
pKa (Strongest Basic) 9.91Predicted (ChemAxon)Refers to the secondary amine.

Experimental Protocols

Detailed experimental protocols for determining the solubility and pKa of pharmaceutical compounds are provided below. While specific experimental data for this compound is limited in publicly available literature, these standard methods are applicable.

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.[1][2][3][4][5]

Principle: An excess amount of the solid compound is agitated in a specific solvent system at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated solution is then determined.

Apparatus and Reagents:

  • Orbital shaker with temperature control

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical balance

  • pH meter

  • Centrifuge or filtration apparatus (e.g., 0.22 µm syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • This compound solid

  • Purified water (e.g., Milli-Q or equivalent)

  • Buffer solutions (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

  • Add an excess amount of this compound to a series of flasks containing the desired aqueous medium (e.g., purified water, buffer of a specific pH). The excess solid should be visually apparent.

  • Seal the flasks to prevent solvent evaporation.

  • Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed (e.g., 150 rpm).

  • Agitate the flasks for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the time to reach equilibrium by taking samples at various time points.

  • After equilibration, allow the flasks to stand to let the undissolved solid settle.

  • Carefully withdraw a sample from the supernatant. To remove any undissolved solid, either centrifuge the sample and collect the supernatant or filter the sample through a 0.22 µm syringe filter.

  • Dilute the clear, saturated solution with a suitable solvent to a concentration within the calibrated range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC method.

  • Calculate the solubility by correcting for the dilution factor.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa of ionizable compounds.[6]

Principle: The compound is dissolved in a suitable solvent and titrated with a standardized acid or base. The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.

Apparatus and Reagents:

  • Automatic titrator or a pH meter with a high-precision electrode

  • Burette

  • Magnetic stirrer and stir bar

  • This compound

  • Degassed purified water (to minimize CO2 interference)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

  • Potassium chloride (KCl) for maintaining constant ionic strength

Procedure:

  • Calibrate the pH meter using standard buffer solutions at multiple points (e.g., pH 4, 7, and 10).

  • Accurately weigh a known amount of this compound and dissolve it in a known volume of degassed, purified water. A co-solvent may be used if the aqueous solubility is low, but the effect on the apparent pKa must be considered.

  • Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Place the solution on a magnetic stirrer and immerse the pH electrode.

  • For a basic compound like this compound, titrate with a standardized solution of HCl. For the acidic naphtholic group, titration would be with standardized NaOH.

  • Add the titrant in small, precise increments and record the pH after each addition, ensuring the reading has stabilized.

  • Continue the titration well past the equivalence point.

  • Plot the pH versus the volume of titrant added. The pKa can be determined as the pH at the half-equivalence point. Alternatively, the first or second derivative of the titration curve can be plotted to more accurately determine the inflection point(s).

Determination of pKa (UV-Spectrophotometric Method)

This method is suitable for compounds that possess a chromophore close to the ionizable group, leading to a change in UV absorbance with pH.[7][8][9]

Principle: The UV-Vis spectrum of the compound is recorded in solutions of different, known pH values. The pKa is determined by analyzing the change in absorbance at a specific wavelength as a function of pH.

Apparatus and Reagents:

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • pH meter

  • This compound

  • A series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12)

  • Stock solution of this compound in a suitable solvent (e.g., methanol or DMSO)

Procedure:

  • Prepare a stock solution of (+)-4-Hydroxypranolol.

  • Prepare a series of buffer solutions with known pH values.

  • Add a small, constant volume of the stock solution to each buffer solution to achieve the same final concentration. The amount of organic co-solvent from the stock solution should be kept to a minimum (e.g., <1%) to avoid affecting the pKa.

  • Record the UV-Vis spectrum for each solution over a relevant wavelength range.

  • Identify the wavelength(s) where the absorbance changes significantly with pH.

  • Plot the absorbance at the selected wavelength(s) against the pH.

  • The resulting sigmoidal curve can be analyzed using the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.

Visualizations

Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_sampling Sampling and Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal flasks prep1->prep2 equil1 Agitate at constant temperature (24-48h) prep2->equil1 samp1 Allow solid to settle equil1->samp1 samp2 Withdraw supernatant samp1->samp2 samp3 Filter (0.22 µm) or centrifuge samp2->samp3 anal1 Dilute sample samp3->anal1 anal2 Quantify by HPLC anal1->anal2 anal3 Calculate solubility anal2->anal3

Caption: Workflow for the shake-flask solubility determination method.

Beta-Adrenergic Receptor Signaling Pathway

As a beta-adrenergic receptor antagonist, this compound blocks the signaling cascade initiated by catecholamines like epinephrine and norepinephrine.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol beta_receptor β-Adrenergic Receptor g_protein Gs Protein beta_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts ATP to catecholamine Catecholamine (e.g., Epinephrine) catecholamine->beta_receptor Activates hydroxypropranolol This compound hydroxypropranolol->beta_receptor Blocks pka Protein Kinase A (PKA) camp->pka Activates cellular_response Cellular Response (e.g., Increased heart rate, muscle relaxation) pka->cellular_response Phosphorylates targets leading to

References

The Multifaceted Pharmacology of (+)-4-Hydroxypropranolol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Biological Activity and Potency of a Key Propranolol Metabolite for Researchers and Drug Development Professionals.

(+)-4-Hydroxypropranolol, a primary active metabolite of the widely used beta-blocker propranolol, presents a complex pharmacological profile that extends beyond simple beta-adrenoceptor antagonism. This technical guide synthesizes the current understanding of its biological activities, potency, and underlying mechanisms, offering a comprehensive resource for scientists and researchers in the field of pharmacology and drug development.

Core Biological Activities

This compound exhibits a range of biological effects, including potent beta-adrenoceptor blockade, intrinsic sympathomimetic activity (ISA), membrane-stabilizing effects, and significant antioxidant properties.

Beta-Adrenoceptor Blockade: As a potent beta-blocker, this compound demonstrates comparable potency to its parent compound, propranolol.[1][2][3] It is a non-cardioselective antagonist, inhibiting both β1- and β2-adrenergic receptors.[1][2][3] This blockade of beta-adrenoceptors is responsible for its effects on heart rate and blood pressure.[1]

Intrinsic Sympathomimetic Activity (ISA): Unlike some beta-blockers, this compound possesses intrinsic sympathomimetic activity.[1][2][3] This is evidenced by its ability to increase heart rate in catecholamine-depleted animal models, an effect that can be antagonized by propranolol.[1][4] This partial agonist activity may contribute to a different hemodynamic profile compared to beta-blockers lacking ISA.[5]

Membrane Stabilizing Activity: At higher concentrations, this compound exhibits membrane-stabilizing activity, a property it shares with propranolol.[1][2][3] This effect, also referred to as a quinidine-like or anesthetic-like action, is independent of its beta-blocking properties and involves the modulation of ion channel function.[1][6]

Antioxidant Properties: Notably, this compound is a potent antioxidant.[2][3][7] It has been shown to be significantly more effective than both propranolol and vitamin E in inhibiting lipid peroxidation.[7] This antioxidant activity may contribute to the cardiovascular therapeutic benefits of propranolol by protecting against oxidative stress.[7]

Quantitative Potency and Efficacy

The potency of this compound has been quantified across various assays, providing valuable data for comparative analysis.

ParameterReceptor/TargetValueSpecies/SystemReference
pA2 β1-adrenergic receptor8.24Not Specified[2][3][8]
pA2 β2-adrenergic receptor8.26Not Specified[2][3][8]
EC50 Antagonism of Isoprenaline-induced tachycardia and vasodepression54 µg/kgCats[9]
IC50 Inhibition of lipid peroxidation1.1 µMIsolated rat hepatic microsomes[4][7][9]
EC50 Protection against glutathione loss1.2 µMBovine aortic endothelial cells[7][9]

Signaling Pathways and Metabolism

The pharmacological effects of this compound are mediated through its interaction with beta-adrenergic signaling pathways and its subsequent metabolism.

Beta-Adrenergic Receptor Blockade

Beta_Blockade Propranolol This compound Beta_Receptor Beta_Receptor Propranolol->Beta_Receptor Blocks Isoproterenol Isoproterenol (Agonist) Isoproterenol->Beta_Receptor Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) G_Protein G_Protein Beta_Receptor->G_Protein Activates AC AC G_Protein->AC Activates cAMP cAMP AC->cAMP cAMP->Cellular_Response Leads to ATP ATP ATP->AC Converts

Metabolic Pathway of Propranolol

Propranolol undergoes extensive metabolism in the liver, primarily through ring oxidation to form this compound, a reaction catalyzed mainly by the cytochrome P450 enzyme CYP2D6.[9][10] This active metabolite is then further metabolized through glucuronidation and sulfation.[10][11]

Propranolol_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Propranolol Propranolol CYP2D6 CYP2D6 (Primary) Propranolol->CYP2D6 Hydroxypropranolol This compound (Active Metabolite) UGT UGT Enzymes Hydroxypropranolol->UGT SULT SULT Enzymes Hydroxypropranolol->SULT Glucuronide_Conjugate 4-Hydroxypropranolol Glucuronide Excretion Excretion Glucuronide_Conjugate->Excretion Sulfate_Conjugate 4-Hydroxypropranolol Sulfate Sulfate_Conjugate->Excretion CYP2D6->Hydroxypropranolol Ring Oxidation UGT->Glucuronide_Conjugate Glucuronidation SULT->Sulfate_Conjugate Sulfation

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of compounds like this compound. Below are generalized protocols for key experiments cited in the literature.

Beta-Adrenoceptor Blocking Activity in Anesthetized Animals

This in vivo protocol is designed to determine the beta-blocking potency of a test compound by measuring its ability to antagonize the effects of a beta-agonist like isoprenaline on cardiovascular parameters.

InVivo_BetaBlockade_Workflow start Anesthetize Animal (e.g., Cat, Dog) cannulation Cannulate Femoral Artery/Vein and Trachea start->cannulation instrumentation Attach ECG and Blood Pressure Transducer cannulation->instrumentation stabilization Allow for Stabilization Period instrumentation->stabilization isoprenaline_dose_response Administer Increasing Doses of Isoprenaline stabilization->isoprenaline_dose_response record_baseline Record Baseline Heart Rate and Blood Pressure Responses isoprenaline_dose_response->record_baseline administer_compound Administer this compound record_baseline->administer_compound wait_period Allow for Drug Distribution administer_compound->wait_period repeat_isoprenaline Repeat Isoprenaline Dose-Response wait_period->repeat_isoprenaline record_post_drug Record Post-Drug Heart Rate and Blood Pressure Responses repeat_isoprenaline->record_post_drug analysis Analyze Data to Determine Potency (e.g., EC50) record_post_drug->analysis end Euthanize Animal analysis->end

Methodology:

  • Animal Preparation: An appropriate animal model (e.g., cat, dog) is anesthetized. The femoral artery and vein are cannulated for blood pressure measurement and drug administration, respectively. The trachea may be cannulated to ensure a clear airway.[1]

  • Instrumentation: An electrocardiogram (ECG) is used to monitor heart rate, and a pressure transducer is connected to the arterial cannula to measure blood pressure.

  • Baseline Measurements: After a stabilization period, a dose-response curve is established for the beta-agonist isoprenaline by administering increasing doses and recording the changes in heart rate and blood pressure.

  • Compound Administration: this compound is administered intravenously.

  • Post-Treatment Measurements: After a suitable time for drug distribution, the isoprenaline dose-response curve is repeated.

  • Data Analysis: The antagonistic effect of this compound is quantified by the rightward shift of the isoprenaline dose-response curve, from which potency values like the EC50 can be calculated.[9]

In Vitro Antioxidant Activity Assay (Lipid Peroxidation)

This assay assesses the ability of a compound to inhibit lipid peroxidation in a biological membrane system.

Methodology:

  • Preparation of Microsomes: Hepatic microsomes are isolated from a suitable animal model (e.g., rat) through differential centrifugation.[7][9]

  • Induction of Peroxidation: Lipid peroxidation is initiated in the microsomal suspension using an iron-catalyzed hydroxyl radical-generating system (e.g., dihydroxyfumarate + Fe(III)).[7]

  • Treatment: Different concentrations of this compound, propranolol, and a positive control (e.g., Trolox) are added to the microsomal suspensions prior to the induction of peroxidation.

  • Measurement of Peroxidation: The extent of lipid peroxidation is measured by quantifying the formation of thiobarbituric acid reactive substances (TBARS) or by monitoring the consumption of oxygen.

  • Data Analysis: The concentration of the test compound that inhibits lipid peroxidation by 50% (IC50) is determined.[7][9]

Conclusion

This compound is a pharmacologically complex molecule with a profile that encompasses potent non-selective beta-blockade, intrinsic sympathomimetic activity, membrane-stabilizing effects, and robust antioxidant properties. Its potency in beta-blockade is comparable to that of propranolol, but its additional activities, particularly its antioxidant capacity, suggest that it may contribute significantly to the overall therapeutic effects observed with propranolol administration. A thorough understanding of the multifaceted nature of this active metabolite is essential for the continued development and optimization of beta-adrenoceptor targeting therapies. The experimental frameworks provided herein serve as a foundation for further investigation into the nuanced pharmacology of this compound.

References

Methodological & Application

Application Note: Quantification of (+)-4-Hydroxypropranolol in Human Plasma via LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This application note outlines a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (+)-4-Hydroxypropranolol, a primary active metabolite of propranolol, in human plasma. This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in the broader field of drug development. The protocols provided herein detail sample preparation, chromatographic separation, and mass spectrometric detection, ensuring high selectivity and accuracy.

Introduction

This compound is a significant metabolite of the widely used beta-blocker, propranolol. Accurate quantification of this metabolite in plasma is essential for understanding the parent drug's metabolism and its overall pharmacological effect. The LC-MS/MS method presented offers high sensitivity and specificity, overcoming the challenges associated with complex biological matrices. This document provides researchers, scientists, and drug development professionals with a comprehensive guide to implementing this analytical method.

Experimental Protocols

Sample Preparation

Two primary methods for plasma sample preparation are presented: Protein Precipitation (PPT) and Solid-Phase Extraction (SPE).

1.1. Protein Precipitation (PPT) Protocol [1][2]

This method is rapid and straightforward, suitable for high-throughput analysis.

  • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard (IS) working solution (e.g., Bisoprolol, 25 ng/mL) and 20 µL of methanol.[1]

  • Add 300 µL of acetonitrile to precipitate the plasma proteins.[1][2]

  • Vortex the mixture for 1 minute to ensure thorough mixing.[1]

  • Centrifuge the tubes at 13,500 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean tube.

  • Inject a 10 µL aliquot of the supernatant into the LC-MS/MS system.[1]

1.2. Solid-Phase Extraction (SPE) Protocol [3][4]

SPE offers cleaner extracts by removing more interfering matrix components.

  • To 300 µL of human plasma, add the internal standard (e.g., 4-hydroxy propranolol-d7).[3][4]

  • Condition an appropriate SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis

2.1. Liquid Chromatography Conditions

  • HPLC System: Agilent 1290 Infinity or equivalent[5]

  • Column: Hypersil GOLD C18 (150 x 2.1 mm, 5 µm) or equivalent[1]

  • Column Temperature: 40°C[1]

  • Mobile Phase A: 0.1% Formic acid in water[1]

  • Mobile Phase B: Acetonitrile[1]

  • Flow Rate: 0.3 mL/min[1]

  • Injection Volume: 10 µL[1]

  • Gradient Elution:

    • 0-2 min: 70% B

    • 2-6 min: 70% B

    • 6-6.1 min: 10% B

    • 6.1-9.5 min: 10% B[1]

2.2. Mass Spectrometry Conditions

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole or equivalent[5]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[1][3][4]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[1]

  • MRM Transitions:

    • 4-Hydroxypropranolol: Precursor Ion (m/z) 276 -> Product Ion (m/z) 116[5][6]

    • Internal Standard (e.g., 4-hydroxy propranolol-d7): To be determined based on the specific IS used.

  • Spray Voltage: 3500 V[6]

  • Gas Temperature: 200°C[5]

  • Dry Gas Flow: 12 L/min[5]

Data Presentation

The quantitative performance of the LC-MS/MS method is summarized in the tables below.

Table 1: Linearity and Sensitivity
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Correlation Coefficient (r²)Reference
4-Hydroxypropranolol0.2 - 1000.2> 0.99[1][2]
4-Hydroxypropranolol0.20 - 25.00 (free)0.20> 0.99[3][4]
4-Hydroxypropranolol1.00 - 360.00 (total)1.00> 0.99[3][4]
Table 2: Accuracy and Precision
AnalyteQC LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)Reference
4-HydroxypropranololLow, Mid, High< 7.1< 7.1< 9.8 (RE)[1]
4-HydroxypropranololLow, Mid, High< 11.3< 11.3< 11[3]
Table 3: Recovery and Matrix Effect
AnalyteExtraction MethodRecovery (%)Matrix Effect (%)Reference
4-HydroxypropranololProtein PrecipitationNot explicitly statedNot explicitly stated[1]
4-HydroxypropranololSolid-Phase Extraction> 64Not explicitly stated[3][4]

Visualizations

G Protein Precipitation Workflow plasma 100 µL Plasma is Add Internal Standard plasma->is methanol Add Methanol is->methanol ppt_solvent Add 300 µL Acetonitrile methanol->ppt_solvent vortex Vortex (1 min) ppt_solvent->vortex centrifuge Centrifuge (13,500 rpm, 10 min, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant inject Inject 10 µL into LC-MS/MS supernatant->inject

Caption: Protein Precipitation Workflow for Sample Preparation.

G Solid-Phase Extraction Workflow plasma 300 µL Plasma + Internal Standard load Load Sample plasma->load condition Condition SPE Cartridge (Methanol, Water) condition->load wash Wash Cartridge (5% Methanol in Water) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Solid-Phase Extraction Workflow for Sample Preparation.

G LC-MS/MS Analysis Workflow autosampler Autosampler Injection hplc HPLC Separation (C18 Column, Gradient Elution) autosampler->hplc esi Electrospray Ionization (ESI+) hplc->esi quad1 Q1: Precursor Ion Selection (m/z 276) esi->quad1 quad2 Q2: Collision Cell (Fragmentation) quad1->quad2 quad3 Q3: Product Ion Selection (m/z 116) quad2->quad3 detector Detector quad3->detector data Data Acquisition & Processing detector->data

Caption: LC-MS/MS Analysis Workflow.

References

Application Note: Chiral Separation of (+)-4-Hydroxypropranolol Enantiomers by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxypropranolol is a major active metabolite of the widely used beta-blocker, propranolol. Both propranolol and its metabolites exhibit stereoselectivity in their pharmacological and metabolic activities. The enantiomers of 4-hydroxypropranolol can display different pharmacokinetic and pharmacodynamic profiles, making their separation and quantification crucial in drug development and clinical studies. High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful technique for resolving these enantiomers. This application note details a direct HPLC method for the chiral separation of (+)-4-hydroxypropranolol enantiomers.

Two primary approaches exist for chiral separation by HPLC: direct and indirect methods. The direct method, which is the focus of this protocol, utilizes a chiral stationary phase to differentiate between enantiomers.[1] The indirect method involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column.[1][2] While effective, the indirect method requires an additional reaction step and the availability of a suitable chiral derivatizing agent.[2][3]

Experimental Protocol

This protocol outlines a direct HPLC method for the chiral separation of this compound enantiomers. The method is adapted from established procedures for the separation of propranolol enantiomers, given the structural similarity of the compounds.[1][4][5]

Instrumentation and Materials

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column compartment with temperature control, and a UV or fluorescence detector.

  • Chiral Column: A polysaccharide-based chiral stationary phase, such as Chiralpak AD-H or Lux Cellulose-1, is recommended due to their proven enantioselectivity for beta-blockers.[5] Protein-based columns like α-Glycoprotein (AGP) or cyclodextrin-based columns can also be effective.[4]

  • Solvents: HPLC grade n-hexane, ethanol, isopropanol, and a basic additive such as diethylamine (DEA) or triethylamine (TEA).

  • Standard: Racemic 4-hydroxypropranolol and, if available, the individual enantiomers for peak identification.

Chromatographic Conditions

The following table summarizes the recommended starting conditions for the chiral separation. Optimization may be required depending on the specific column and system used.

ParameterRecommended Condition
Chiral Stationary Phase Lux Cellulose-1 (250 x 4.6 mm, 5 µm)
Mobile Phase n-hexane/ethanol/DEA (70/30/0.3, v/v/v)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25 °C[5]
Detection Wavelength UV at 225 nm or Fluorescence (Excitation: 228 nm, Emission: >340 nm)[3][4]
Injection Volume 10 µL
Sample Preparation Dissolve the 4-hydroxypropranolol standard in the mobile phase to a final concentration of 0.5 mg/mL.

Protocol Steps

  • Mobile Phase Preparation:

    • Carefully measure the required volumes of n-hexane, ethanol, and diethylamine. For 1 L of mobile phase, this corresponds to 700 mL of n-hexane, 300 mL of ethanol, and 3 mL of DEA.

    • Mix the solvents thoroughly and degas the mobile phase using an appropriate method (e.g., sonication or vacuum filtration) to prevent pump cavitation and baseline noise.

  • System Equilibration:

    • Install the chiral column in the HPLC system.

    • Purge the pump with the prepared mobile phase.

    • Equilibrate the column with the mobile phase at the specified flow rate for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection and Data Acquisition:

    • Inject the prepared 4-hydroxypropranolol standard solution.

    • Acquire the chromatogram for a sufficient duration to allow for the elution of both enantiomers. Based on similar separations, retention times are expected to be in the range of 5-20 minutes.[1][4]

  • Data Analysis:

    • Identify the peaks corresponding to the two enantiomers. If a pure standard of one enantiomer is available, its injection will confirm the elution order.

    • Calculate the retention time (t R ), resolution (R s ), and separation factor (α) for the enantiomeric pair.

Data Presentation

The following table illustrates the expected data from a successful chiral separation of 4-hydroxypropranolol enantiomers. The values are hypothetical and will vary based on the specific experimental conditions.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t R ) 8.5 min10.2 min
Resolution (R s ) \multicolumn{2}{c}{> 1.5}
Separation Factor (α) \multicolumn{2}{c}{> 1.1}

Mandatory Visualizations

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Mobile_Phase Mobile Phase (n-hexane/ethanol/DEA) Pump HPLC Pump (1.0 mL/min) Mobile_Phase->Pump Sample Sample Preparation (4-Hydroxypropranolol in Mobile Phase) Injector Autosampler (10 µL injection) Sample->Injector Pump->Injector Column Chiral Column (Lux Cellulose-1, 25°C) Injector->Column Detector UV/Fluorescence Detector Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Analysis Peak Integration & Resolution Calculation Chromatogram->Analysis

Caption: Experimental workflow for the chiral HPLC separation of 4-hydroxypropranolol enantiomers.

Chiral_Separation_Principle cluster_mobile_phase Mobile Phase cluster_stationary_phase Chiral Stationary Phase cluster_separation Separation cluster_elution Elution Enantiomers Racemic 4-Hydroxypropranolol (+)-Enantiomer (-)-Enantiomer CSP Chiral Selector Enantiomers->CSP Interaction Complex1 Transient Diastereomeric Complex 1 (Lower Affinity) CSP->Complex1 Differential Binding Complex2 Transient Diastereomeric Complex 2 (Higher Affinity) CSP->Complex2 Differential Binding Elution1 Earlier Elution (Enantiomer 1) Complex1->Elution1 Elution2 Later Elution (Enantiomer 2) Complex2->Elution2

Caption: Logical relationship of the chiral separation process on a chiral stationary phase.

The described HPLC method provides a robust and reliable approach for the chiral separation of this compound enantiomers. The use of a polysaccharide-based chiral stationary phase with a normal-phase mobile phase allows for effective resolution. This application note and protocol serve as a comprehensive guide for researchers and scientists in the pharmaceutical industry, enabling accurate enantiomeric analysis critical for drug development and metabolic studies. Further method validation should be performed to ensure suitability for specific applications.

References

Application of (+)-4-Hydroxypropranolol in Drug Metabolism Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(+)-4-Hydroxypropranolol is the major, pharmacologically active metabolite of the non-selective beta-blocker, propranolol.[1][2][3] Its formation and subsequent metabolic fate are critical aspects of propranolol's overall pharmacokinetic and pharmacodynamic profile. Due to its significant contribution to the therapeutic and potential toxic effects of propranolol, this compound serves as a key analyte in drug metabolism studies. These studies are essential for understanding drug-drug interactions, pharmacogenomic variations, and the overall disposition of propranolol in the body. This document provides detailed application notes and protocols for the use of this compound in such studies.

Key Applications

  • CYP2D6 Phenotyping: The formation of 4-hydroxypropranolol is primarily catalyzed by the polymorphic enzyme Cytochrome P450 2D6 (CYP2D6).[4][5] Therefore, monitoring the levels of this metabolite can serve as an in vivo probe for CYP2D6 activity. Individuals with different CYP2D6 genotypes (e.g., poor, intermediate, extensive, and ultrarapid metabolizers) will exhibit varying rates of 4-hydroxypropranolol formation.

  • Drug-Drug Interaction Studies: Co-administration of drugs that are inhibitors or inducers of CYP2D6 can significantly alter the metabolism of propranolol, leading to changes in the plasma concentrations of both the parent drug and 4-hydroxypropranolol.[6] Studying these changes is crucial for predicting and preventing adverse drug reactions. 4-hydroxypropranolol itself has been shown to be a potent inhibitor of CYP2D6 activity in vitro.[6]

  • Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of propranolol requires the simultaneous quantification of 4-hydroxypropranolol. This metabolite has a longer half-life than propranolol and contributes to its overall pharmacological effect.[7]

  • In Vitro Metabolism Models: this compound is used as a reference standard in in vitro studies employing human liver microsomes, S9 fractions, or recombinant enzymes to investigate the metabolic pathways of propranolol and to identify the enzymes responsible for its biotransformation.[6][8]

Data Presentation

Table 1: Pharmacokinetic Parameters of Propranolol and 4-Hydroxypropranolol

ParameterPropranolol (Immediate-Release)4-HydroxypropranololReference
Time to Peak Plasma Concentration (Tmax) Approx. 1-4 hours1 to 1.5 hours[9]
Elimination Half-Life (t½) Approx. 3-6 hours5 to 8 hours[7][10]
Primary Metabolizing Enzyme CYP2D6, CYP1A2UGT1A7, UGT1A8, UGT1A9, UGT2A1[7][10][11][12]

Table 2: Analytical Methods for Quantification of 4-Hydroxypropranolol

MethodMatrixLower Limit of Quantification (LLOQ)Reference
HPLC with Fluorescence Detection Plasma5 ng/mL[13]
HPLC with Fluorescence Detection Plasma2 ng/mL[14][15]
HPLC with Fluorescence Detection Serum5 ng/mL[16]

Signaling and Metabolic Pathways

Propranolol_Metabolism Propranolol Propranolol 4-OH-Propranolol This compound (Active Metabolite) Propranolol->4-OH-Propranolol CYP2D6 (major) CYP1A2 (minor) N-desisopropylpropranolol N-desisopropylpropranolol Propranolol->N-desisopropylpropranolol CYP1A2 (major) CYP2D6 (minor) Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGT1A9, UGT2B4, UGT2B7 4-OH-Propranolol_Conjugates 4-Hydroxypropranolol Glucuronide & Sulfate Conjugates 4-OH-Propranolol->4-OH-Propranolol_Conjugates UGTs (e.g., UGT1A7, 1A9, 2A1) SULT1A3 Napthoxylactic_acid Napthoxylactic acid N-desisopropylpropranolol->Napthoxylactic_acid MAOA, ALDH2

Caption: Metabolic pathways of propranolol, highlighting the formation of this compound.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Propranolol using Human Liver Microsomes

Objective: To determine the rate of formation of this compound from propranolol in a human liver microsomal system.

Materials:

  • Human Liver Microsomes (HLMs)

  • Propranolol solution (in a suitable solvent like methanol or DMSO)

  • This compound analytical standard

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • Internal standard (e.g., a structurally similar compound not present in the matrix)

  • LC-MS/MS or HPLC with fluorescence detection system

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, add phosphate buffer, HLM (final protein concentration typically 0.2-1 mg/mL), and propranolol (at various concentrations to determine enzyme kinetics, e.g., 1-100 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the reaction mixture at 37°C in a shaking water bath for a specific time period (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding 2 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Preparation:

    • Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.

    • Transfer the supernatant to a new tube or an HPLC vial for analysis.

  • Analysis:

    • Analyze the samples using a validated LC-MS/MS or HPLC-fluorescence method to quantify the amount of this compound formed.

    • Generate a standard curve using the this compound analytical standard to determine the concentration of the metabolite in the samples.

InVitro_Metabolism_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Incubation Prepare Incubation Mixture (Buffer, HLMs, Propranolol) Initiate Initiate Reaction (Add NADPH System) Prep_Incubation->Initiate Pre_Incubate Pre-incubate at 37°C Prep_Cofactor Prepare NADPH Regenerating System Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Add Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Precipitate Protein Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS or HPLC-Fluorescence) Centrifuge->Analyze Quantify Quantify 4-Hydroxypropranolol Analyze->Quantify

Caption: Experimental workflow for in vitro metabolism of propranolol.

Protocol 2: Quantification of this compound in Human Plasma using HPLC with Fluorescence Detection

Objective: To determine the concentration of this compound in human plasma samples.

Materials:

  • Human plasma samples

  • This compound analytical standard

  • Internal standard (e.g., quinidine)

  • Extraction solvent (e.g., diethyl ether)

  • pH 10 buffer (e.g., carbonate buffer)

  • Reconstitution solvent (e.g., mobile phase)

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column

Procedure:

  • Sample Preparation:

    • To 1 mL of plasma in a glass tube, add the internal standard.

    • Add pH 10 buffer and vortex.

    • Add 5 mL of diethyl ether, vortex for 1 minute, and centrifuge.

  • Extraction:

    • Freeze the aqueous layer in a dry ice-acetone bath and transfer the organic (ether) layer to a clean tube.

    • Evaporate the ether layer to dryness under a stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the residue in a small volume (e.g., 100 µL) of the mobile phase.

  • HPLC Analysis:

    • Inject a portion of the reconstituted sample onto the HPLC system.

    • Chromatographic Conditions (Example):

      • Column: C18 reversed-phase (e.g., 5 µm particle size)

      • Mobile Phase: Acetonitrile:Methanol:Phosphoric acid buffer (pH 4)

      • Flow Rate: 1 mL/min

      • Detection: Fluorescence detector with excitation and emission wavelengths optimized for 4-hydroxypropranolol.

  • Quantification:

    • Create a calibration curve by spiking known concentrations of this compound into blank plasma and processing them in the same manner as the samples.

    • Determine the concentration of this compound in the unknown samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

HPLC_Analysis_Workflow Start Plasma Sample + Internal Standard LLE Liquid-Liquid Extraction (e.g., Diethyl Ether) Start->LLE Evaporation Evaporation of Solvent LLE->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into HPLC System Reconstitution->Injection Detection Fluorescence Detection Injection->Detection Quantification Quantification using Calibration Curve Detection->Quantification

Caption: Workflow for the quantification of this compound in plasma by HPLC.

Disclaimer: These protocols are intended as a general guide. Researchers should develop and validate their own specific methods based on the available instrumentation and regulatory requirements.

References

Application Note: Solid-Phase Extraction of (+)-4-Hydroxypropranolol from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the solid-phase extraction (SPE) of (+)-4-Hydroxypropranolol, a primary active metabolite of propranolol, from biological matrices such as plasma and urine. The described method utilizes a mixed-mode polymeric solid-phase extraction sorbent for efficient and clean extraction, suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable and reproducible method for the quantification of this compound in a bioanalytical setting.

Introduction

This compound is a pharmacologically active metabolite of the beta-blocker propranolol. Accurate quantification of this metabolite in biological fluids is crucial for pharmacokinetic and pharmacodynamic studies. Solid-phase extraction (SPE) is a widely used technique for the purification and concentration of analytes from complex biological samples prior to analysis.[1] This method offers significant advantages over traditional liquid-liquid extraction by providing higher recovery, cleaner extracts, and the potential for automation.[1]

This protocol details the use of a mixed-mode polymeric sorbent, which combines reversed-phase and strong cation exchange retention mechanisms. This dual functionality allows for a highly selective extraction of basic compounds like this compound, enabling stringent washing steps to remove endogenous interferences from the matrix.

Materials and Reagents

  • SPE Sorbent: Mixed-Mode Polymeric Strong Cation Exchange (e.g., Strata-X-C, 30 mg/1 mL)

  • Biological Matrix: Human Plasma or Urine

  • Internal Standard (IS): this compound-d7 or other suitable deuterated analog

  • Reagents:

    • Methanol (HPLC Grade)

    • Deionized Water

    • Phosphoric Acid (H₃PO₄)

    • Potassium Phosphate Monobasic (KH₂PO₄)

    • Ammonium Hydroxide (NH₄OH)

    • 0.1 M Hydrochloric Acid (HCl)

Experimental Protocol

This protocol is optimized for a 30 mg SPE cartridge. Volumes should be adjusted accordingly for different sorbent masses.

Sample Pre-treatment
  • Allow frozen biological samples (plasma or urine) to thaw at room temperature.

  • Vortex the samples to ensure homogeneity.

  • For a 300 µL aliquot of the sample, add the internal standard and vortex.[2]

  • Acidify the sample by adding 20 µL of phosphoric acid per mL of the sample.

  • Dilute the acidified sample 1:1 with 100 mM potassium phosphate buffer (pH 6.0).

Solid-Phase Extraction Procedure
  • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of deionized water. Ensure the sorbent bed does not dry out.

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of 0.1 M HCl through the cartridge to remove acidic and neutral interferences.

    • Wash 2: Pass 1 mL of methanol to remove non-polar interferences.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual solvent.

  • Elution: Elute the analyte of interest by passing 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Data Presentation

The following table summarizes the quantitative data for the determination of this compound in human plasma using a validated solid-phase extraction and LC-MS/MS method.[2][3][4]

ParameterPropranololThis compound
Linearity Range (ng/mL)0.20 - 135.000.20 - 25.00
Lower Limit of Quantitation (LLOQ) (ng/mL)0.200.20
Limit of Detection (LOD) (pg/mL)50100
Mean Extraction Recovery (%)>96>64
Inter-day Precision (% RSD)<11.3<11.3
Inter-day Accuracy (% of Nominal)<11<11

Table 1: Summary of quantitative data for the analysis of Propranolol and this compound in human plasma. Data extracted from a validated LC-MS/MS method following solid-phase extraction.[2][4]

Visualization of the SPE Workflow

The following diagram illustrates the step-by-step workflow of the solid-phase extraction protocol for this compound.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_extraction Post-Extraction Sample Biological Sample (Plasma/Urine) Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify with H₃PO₄ Add_IS->Acidify Dilute Dilute 1:1 with KH₂PO₄ Buffer (pH 6) Acidify->Dilute Load 3. Load Sample Dilute->Load Condition 1. Condition (1 mL Methanol) Equilibrate 2. Equilibrate (1 mL Deionized H₂O) Condition->Equilibrate Equilibrate->Load Wash1 4a. Wash (1 mL 0.1 M HCl) Load->Wash1 Wash2 4b. Wash (1 mL Methanol) Wash1->Wash2 Dry 5. Dry Cartridge (Vacuum) Wash2->Dry Elute 6. Elute (1 mL 5% NH₄OH in Methanol) Dry->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis LC-MS/MS Analysis Reconstitute->Analysis

Caption: Workflow for the solid-phase extraction of this compound.

References

Application Note: GC-MS Method for the Quantification of (+)-4-Hydroxypropranolol in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

AN-GCMS-04OHP

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of (+)-4-Hydroxypropranolol, the major active metabolite of propranolol, in human plasma. Due to the polar nature of the analyte, the protocol employs a liquid-liquid extraction followed by chemical derivatization to ensure volatility and thermal stability required for GC analysis. The method demonstrates excellent sensitivity and selectivity, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Propranolol is a widely used non-selective beta-adrenergic antagonist for treating various cardiovascular conditions.[1] Its clinical efficacy is influenced by its metabolism, primarily through phase I oxidation to form 4-Hydroxypropranolol (4-OHP).[2] This metabolite is pharmacologically active, exhibiting beta-blocking effects comparable to the parent drug.[2] Therefore, the simultaneous monitoring of both propranolol and 4-OHP is crucial for understanding its complete pharmacokinetic profile. While Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become a common platform for such analyses[3][4], Gas Chromatography-Mass Spectrometry (GC-MS) offers a reliable and accessible alternative. This note provides a detailed protocol for the extraction, derivatization, and subsequent GC-MS quantification of 4-OHP in plasma samples. The polar functional groups of 4-OHP necessitate a derivatization step, for which this protocol uses trifluoroacetic anhydride (TFAA).[5]

Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample 1.0 mL Plasma Sample AddIS Spike with Internal Standard (Oxprenolol) Sample->AddIS Stabilize Add Sodium Bisulfite (Prevent Oxidation) AddIS->Stabilize AdjustpH Adjust to pH 9.6 Stabilize->AdjustpH LLE Liquid-Liquid Extraction (Ethyl Acetate) AdjustpH->LLE Centrifuge1 Centrifuge & Separate Organic Layer LLE->Centrifuge1 Evaporate Evaporate to Dryness (Under Nitrogen Stream) Centrifuge1->Evaporate Reconstitute Reconstitute Residue Evaporate->Reconstitute AddTFAA Add Derivatizing Agent (Trifluoroacetic Anhydride - TFAA) Incubate Incubate (e.g., 60°C, 15 min) Evaporate2 Evaporate Excess Reagent FinalRecon Reconstitute for Injection Inject Inject Sample FinalRecon->Inject GC_Sep Chromatographic Separation Inject->GC_Sep MS_Detect Mass Spectrometric Detection (Single Ion Monitoring) GC_Sep->MS_Detect Data Data Acquisition & Processing MS_Detect->Data

Caption: Experimental workflow for 4-Hydroxypropranolol analysis by GC-MS.

Materials and Methods

1. Reagents and Materials

  • This compound reference standard

  • Oxprenolol (Internal Standard)

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (HPLC Grade)

  • Sodium Bisulfite

  • Sodium Hydroxide (for pH adjustment)

  • Hydrochloric Acid (for pH adjustment)

  • Methanol (HPLC Grade)

  • Human Plasma (Drug-free)

  • Nitrogen Gas (High Purity)

2. Instrumentation (Typical)

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • GC Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)

  • Injector: Split/Splitless inlet

3. GC-MS Operating Conditions

  • Inlet Temperature: 250°C

  • Injection Mode: Splitless

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 150°C, hold for 1 min

    • Ramp: 15°C/min to 280°C

    • Hold: 5 min at 280°C

  • MS Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Single Ion Monitoring (SIM)

    • Ions to Monitor: Specific m/z values for the TFA-derivatives of 4-Hydroxypropranolol and Oxprenolol must be determined experimentally.

Protocols

1. Preparation of Standard and QC Samples

  • Prepare stock solutions of this compound and Oxprenolol (Internal Standard, IS) in methanol at a concentration of 1 mg/mL.

  • Prepare serial dilutions from the stock solution to create working standards for the calibration curve (e.g., 5, 10, 25, 50, 100, 200 ng/mL).

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations in a similar manner.

  • Spike 1.0 mL of drug-free human plasma with the appropriate working standard to create calibration and QC samples.

2. Sample Extraction and Derivatization Protocol

  • Pipette 1.0 mL of plasma sample (unknown, standard, or QC) into a glass centrifuge tube.

  • Spike the sample with the internal standard (Oxprenolol) and briefly vortex.

  • Add 50 µL of sodium bisulfite solution to prevent oxidative degradation of the analyte.[5]

  • Adjust the plasma pH to 9.6 using sodium hydroxide.[5]

  • Add 5.0 mL of ethyl acetate, cap the tube, and vortex vigorously for 2 minutes for liquid-liquid extraction.[5]

  • Centrifuge the sample at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • To the dry residue, add 50 µL of ethyl acetate and 25 µL of trifluoroacetic anhydride (TFAA).[5]

  • Cap the tube and incubate in a heating block at 60°C for 15 minutes to complete the derivatization.

  • Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the final residue in 50 µL of ethyl acetate, vortex, and transfer to a GC vial for analysis.

Results and Discussion

The described method provides a reliable procedure for the quantification of 4-Hydroxypropranolol. The derivatization with TFAA targets the hydroxyl and secondary amine groups, increasing the volatility and thermal stability of the analyte for GC analysis. The use of an internal standard corrects for variations during sample preparation and injection. Method validation parameters should be established to ensure performance meets regulatory guidelines. The table below summarizes typical performance characteristics for this type of assay.

Table 1: Summary of Quantitative Method Performance

ParameterResult
Linearity Range 5 - 200 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 1 ng/mL
Limit of Quantitation (LOQ) 5 ng/mL[5]
Intra-day Precision (%RSD) < 15%
Inter-day Precision (%RSD) < 15%
Accuracy (% Bias) 85 - 115%
Recovery > 80%

Note: Values are representative and should be confirmed during in-lab validation.

Conclusion

The GC-MS method outlined in this application note is a viable and effective tool for the quantitative determination of this compound in human plasma. The protocol, involving liquid-liquid extraction and chemical derivatization, is straightforward and provides the necessary sensitivity and selectivity for bioanalytical applications, including pharmacokinetic research and clinical monitoring.

References

How to prepare (+)-4-Hydroxypropranolol standard solutions for calibration curves.

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic: Preparation of (+)-4-Hydroxypropranolol Standard Solutions for Calibration Curves

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is the major active metabolite of the widely used beta-blocker, propranolol.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic and metabolic studies. The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS), necessitates the preparation of accurate standard solutions for the construction of calibration curves. This document provides a detailed protocol for the preparation of this compound standard solutions.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₁₆H₂₁NO₃[3][4]
Molecular Weight 275.34 g/mol [3][4]
Appearance Brown or crystalline solid[1][5]
Solubility Soluble in Methanol, DMSO, DMF, and Ethanol[1][6]

Experimental Protocol

This protocol describes the preparation of a stock solution and a series of working standard solutions for generating a calibration curve.

3.1. Materials and Reagents

  • This compound analytical standard

  • Methanol (HPLC or LC-MS grade)

  • Volumetric flasks (Class A)

  • Calibrated pipettes and sterile, nuclease-free pipette tips

  • Analytical balance

  • Vortex mixer

  • Amber glass vials for storage

3.2. Workflow for Standard Solution Preparation

The following diagram illustrates the workflow for the preparation of this compound standard solutions.

G Workflow for this compound Standard Solution Preparation cluster_0 Stock Solution Preparation cluster_1 Working Standard Preparation (Serial Dilution) cluster_2 Storage A Weigh this compound B Dissolve in Methanol in a volumetric flask A->B C Vortex to ensure complete dissolution B->C D Stock Solution (e.g., 100 µg/mL) C->D S1 Std 1 (e.g., 1000 ng/mL) D->S1 Dilute Stock Store Store at -20°C or -80°C in amber vials D->Store S2 Std 2 (e.g., 500 ng/mL) S1->S2 S3 Std 3 (e.g., 250 ng/mL) S2->S3 S4 Std 4 (e.g., 100 ng/mL) S3->S4 S5 Std 5 (e.g., 50 ng/mL) S4->S5 S6 Std 6 (e.g., 10 ng/mL) S5->S6 S7 Std 7 (e.g., 1 ng/mL) S6->S7 S8 Std 8 (e.g., 0.5 ng/mL) S7->S8 S8->Store

References

Application Notes and Protocols for the Use of (+)-4-Hydroxypropranolol in Cell-Based Adrenergic Receptor Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of (+)-4-Hydroxypropranolol, an active metabolite of propranolol, in cell-based adrenergic receptor assays. This document outlines its mechanism of action, provides detailed experimental protocols for assessing its binding affinity and functional activity, and summarizes relevant quantitative data.

Introduction

This compound is one of the enantiomers of 4-hydroxypropranolol, a major metabolite of the widely used beta-blocker, propranolol. While propranolol is administered as a racemic mixture, its beta-blocking activity primarily resides in the (S)-(-)-enantiomer. Consequently, the (R)-(+)-enantiomer of 4-hydroxypropranolol is expected to exhibit significantly lower affinity for β-adrenergic receptors. However, (±)-4-hydroxypropranolol has been shown to possess intrinsic sympathomimetic activity (ISA), a property that enables it to act as a partial agonist, causing a submaximal receptor response in the absence of a full agonist. These characteristics make this compound a valuable tool for dissecting the nuanced pharmacology of adrenergic receptors.

Mechanism of Action

This compound interacts with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs). The canonical signaling pathway for β1 and β2 adrenergic receptors involves the activation of a stimulatory G-protein (Gs), which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). As an antagonist, it can block the binding of potent agonists like isoproterenol. Its intrinsic sympathomimetic activity is attributed to its ability to weakly activate this signaling cascade. For beta-blockers with a single chiral center, the (-) enantiomer typically has a much greater affinity for beta-adrenergic receptors.[1] The beta-blocking activity of (-)-(S)-propranolol is approximately 100 times higher than that of (+)-(R)-propranolol.[2] Racemic (±)-4-hydroxypropranolol inhibits β1- and β2-adrenergic receptors with pA2 values of 8.24 and 8.26, respectively, and is considered to have comparable potency to propranolol.[3]

Data Presentation

The following table summarizes the available quantitative data for (±)-4-Hydroxypropranolol. It is important to note that the affinity of the (+)-enantiomer is expected to be substantially lower than that of the (-)-enantiomer.

CompoundReceptorAssay TypeParameterValue
(±)-4-Hydroxypropranololβ1Functional AntagonismpA28.24
(±)-4-Hydroxypropranololβ2Functional AntagonismpA28.26
This compoundβ1, β2Binding AffinityKiExpected to be high
(-)-4-Hydroxypropranololβ1, β2Binding AffinityKiExpected to be low

Experimental Protocols

Preparation of this compound Stock Solution

Proper preparation of the stock solution is critical for accurate and reproducible experimental results.

Materials:

  • This compound hydrochloride

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Under a fume hood, accurately weigh the desired amount of this compound hydrochloride powder.

  • Dissolve the powder in cell culture grade DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 1: Radioligand Binding Assay for Determining Binding Affinity (Ki)

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of this compound for β1- or β2-adrenergic receptors expressed in a suitable cell line (e.g., CHO or HEK293 cells stably expressing the receptor of interest).

Materials:

  • Cell membranes prepared from cells expressing the target β-adrenergic receptor

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

  • This compound

  • Non-labeled full antagonist (e.g., propranolol) for determining non-specific binding

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and scintillation fluid

Procedure:

  • Plate Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and a range of concentrations of this compound.

  • Addition of Reagents:

    • To all wells, add a fixed concentration of the radioligand.

    • To the non-specific binding wells, add a high concentration of the unlabeled full antagonist.

    • To the experimental wells, add serial dilutions of this compound.

  • Initiation of Reaction: Add the cell membrane preparation to all wells to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.

  • Termination of Reaction: Rapidly filter the contents of each well through the glass fiber filters using a filtration apparatus.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional Assay for Measuring Intrinsic Sympathomimetic Activity (ISA) via cAMP Accumulation

This protocol measures the ability of this compound to stimulate the production of cyclic AMP (cAMP), indicative of its intrinsic sympathomimetic activity. This assay is typically performed in whole cells expressing the target β-adrenergic receptor. The use of forskolin, an adenylyl cyclase activator, can potentiate the signal from partial agonists.

Materials:

  • A suitable cell line stably expressing the β1 or β2-adrenergic receptor (e.g., CHO-K1, HEK293, or U2OS).

  • This compound

  • Isoproterenol (as a positive control for full agonism)

  • Forskolin (optional, for signal potentiation)

  • Cell culture medium

  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

  • cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based biosensor)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere and grow overnight.

  • Pre-incubation: Wash the cells with serum-free medium and pre-incubate with a PDE inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) at 37°C to inhibit cAMP degradation.

  • Compound Addition:

    • Add serial dilutions of this compound to the designated wells.

    • Add serial dilutions of isoproterenol to the positive control wells.

    • Include a vehicle control (e.g., DMSO).

    • (Optional) For potentiation, add a low concentration of forskolin to all wells along with the test compounds.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes) to allow for cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.

  • Data Analysis:

    • Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the compound concentration.

    • Determine the EC50 value for (+)-4-Hydroxypranolol and isoproterenol.

    • The maximal response produced by this compound relative to the maximal response of isoproterenol will indicate its level of intrinsic sympathomimetic activity.

Visualizations

Signaling Pathways and Experimental Workflows

G Beta-Adrenergic Receptor Signaling Pathway cluster_membrane Cell Membrane Beta-Adrenergic Receptor Beta-Adrenergic Receptor G-Protein (Gs) G-Protein (Gs) Beta-Adrenergic Receptor->G-Protein (Gs) Activates Adenylyl Cyclase Adenylyl Cyclase G-Protein (Gs)->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to Agonist Agonist Agonist->Beta-Adrenergic Receptor Binds to This compound (Antagonist) This compound (Antagonist) This compound (Antagonist)->Beta-Adrenergic Receptor Blocks Agonist Binding This compound (Partial Agonist) This compound (Partial Agonist) This compound (Partial Agonist)->Beta-Adrenergic Receptor Weakly Activates Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Cellular Response Cellular Response Protein Kinase A (PKA)->Cellular Response Phosphorylates Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway.

G Radioligand Binding Assay Workflow Prepare Reagents Prepare Reagents Plate Setup Plate Setup Prepare Reagents->Plate Setup Add Radioligand & Compound Add Radioligand & Compound Plate Setup->Add Radioligand & Compound Add Cell Membranes Add Cell Membranes Add Radioligand & Compound->Add Cell Membranes Incubate Incubate Add Cell Membranes->Incubate Filter & Wash Filter & Wash Incubate->Filter & Wash Scintillation Counting Scintillation Counting Filter & Wash->Scintillation Counting Data Analysis Data Analysis Scintillation Counting->Data Analysis

Caption: Radioligand Binding Assay Workflow.

G Logic of Intrinsic Sympathomimetic Activity Full Agonist Full Agonist Receptor Receptor Full Agonist->Receptor Binds & Fully Activates Partial Agonist (ISA) Partial Agonist (ISA) Partial Agonist (ISA)->Receptor Binds & Partially Activates Antagonist Antagonist Antagonist->Receptor Binds & Blocks Activation Maximal Response Maximal Response Receptor->Maximal Response Leads to Submaximal Response Submaximal Response Receptor->Submaximal Response Leads to No Response No Response Receptor->No Response Leads to

Caption: Logic of Intrinsic Sympathomimetic Activity.

References

Application Notes and Protocols for Studying the Effects of (+)-4-Hydroxypropranolol in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the animal models and experimental protocols utilized to investigate the pharmacological effects of (+)-4-Hydroxypropranolol, an active metabolite of propranolol. The following sections detail the key characteristics of this compound, its metabolic pathway, and specific experimental procedures to assess its cardiovascular and other systemic effects.

Introduction to this compound

This compound is a primary metabolite of the widely used non-selective β-adrenergic receptor antagonist, propranolol. Formed in the liver through aromatic hydroxylation, primarily catalyzed by the cytochrome P450 enzyme CYP2D6, this metabolite exhibits significant biological activity.[1][2][3][4] Notably, this compound is equipotent to its parent compound in β-blocking activity.[5][6] Beyond its β-adrenoceptor antagonism, it also possesses intrinsic sympathomimetic activity (ISA) and membrane-stabilizing activity (MSA), contributing to its complex pharmacological profile.[5][7][8]

Metabolic Pathway of Propranolol to this compound

The biotransformation of propranolol to this compound is a critical step in its metabolism. Understanding this pathway is essential for interpreting pharmacokinetic and pharmacodynamic data in animal models.

Propranolol Propranolol Metabolism Hepatic Metabolism Propranolol->Metabolism Oral Administration Hydroxypropranolol This compound Metabolism->Hydroxypropranolol Further_Metabolism Further Metabolism (Glucuronidation, Sulfation) Hydroxypropranolol->Further_Metabolism CYP2D6 CYP2D6 CYP2D6->Metabolism Excretion Excretion Further_Metabolism->Excretion cluster_0 Phase 1: Catecholamine Depletion cluster_1 Phase 2: Experimental Procedure cluster_2 Phase 3: Data Analysis A Administer Reserpine to Rats (e.g., 5 mg/kg IP) B Allow for Depletion Period (e.g., 12-36 hours) A->B C Anesthetize Rats (e.g., Sodium Pentobarbital) B->C D Surgical Preparation (Cannulation for drug administration and BP/HR monitoring) C->D E Administer this compound (IV) D->E F Monitor Cardiovascular Parameters (Heart Rate, Blood Pressure) E->F G Analyze Changes in Heart Rate and Blood Pressure F->G H Compare to Vehicle Control Group G->H A Anesthetize Dog (e.g., Pentobarbital) B Surgical Preparation (ECG, Arterial and Venous Cannulation) A->B C Baseline Cardiovascular Recordings B->C D Administer Isoprenaline (IV Bolus or Infusion) (e.g., 1-4 µg/kg) C->D E Record Isoprenaline-Induced Tachycardia D->E F Administer this compound (IV) E->F G Repeat Isoprenaline Challenge F->G H Record Post-Drug Isoprenaline Response G->H I Data Analysis: Compare Pre- and Post-Drug Responses H->I cluster_0 β-Adrenergic Receptor Signaling Catecholamines Catecholamines (Adrenaline, Noradrenaline) Beta_Receptor β-Adrenergic Receptor Catecholamines->Beta_Receptor Binds to G_Protein Gs Protein Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate, Increased Contractility) PKA->Cellular_Response Phosphorylates targets leading to Hydroxypropranolol This compound Hydroxypropranolol->Beta_Receptor Blocks

References

Application Notes and Protocols for High-Throughput Screening Assays Involving (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for two high-throughput screening (HTS) assays involving (+)-4-Hydroxypropranolol, a key active metabolite of the beta-blocker propranolol. The first protocol describes a competitive binding assay to identify novel antagonists of β-adrenergic receptors. The second outlines a substrate-based assay to screen for inhibitors of UDP-glucuronosyltransferase (UGT) enzymes responsible for the metabolism of this compound.

Application Note 1: High-Throughput Competitive Binding Assay for β-Adrenergic Receptor Antagonists

Introduction

This compound is a potent antagonist of both β1- and β2-adrenergic receptors.[1] This assay provides a high-throughput method to screen compound libraries for novel antagonists that compete with a radiolabeled ligand for binding to these receptors. The assay is based on the principle of scintillation proximity assay (SPA), where the binding of a radiolabeled ligand to a receptor-coated bead generates a light signal that is reduced in the presence of a competing unlabeled ligand.

Principle

Membranes prepared from cells expressing either β1- or β2-adrenergic receptors are coupled to SPA beads. A radiolabeled antagonist, such as [³H]-Dihydroalprenolol, is used as the tracer. In the absence of a competing ligand, the radiolabeled tracer binds to the receptors on the beads, bringing the radioisotope in close proximity to the scintillant in the beads and generating a light signal. When a test compound, such as this compound or an unknown library compound, competes for the same binding site, the amount of bound radiotracer is reduced, leading to a decrease in the light signal. The potency of the test compound is determined by measuring the concentration-dependent inhibition of the radiotracer binding.

Data Presentation

Table 1: Binding Affinity of this compound at β-Adrenergic Receptors

CompoundReceptor SubtypepA₂Approximate Kᵢ (nM)¹
(±)-4-Hydroxypropranololβ₁-adrenergic8.245.75
(±)-4-Hydroxypropranololβ₂-adrenergic8.265.50

¹ The pA₂ value, a measure of antagonist potency, was used to approximate the inhibition constant (Kᵢ) using the relationship Kᵢ ≈ 10⁻ᵖᴬ². The pA₂ values are for the racemic mixture (±)-4-hydroxypropranolol.[2]

Experimental Protocol

4.1. Materials and Reagents

  • Receptors: Purified cell membranes from HEK293 cells stably expressing human β1- or β2-adrenergic receptors.

  • SPA Beads: Wheat germ agglutinin (WGA) coated SPA beads.

  • Radiolabeled Ligand: [³H]-Dihydroalprenolol ([³H]-DHA).

  • Control Antagonist: this compound.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM EDTA.

  • Non-specific Binding Control: Propranolol (10 µM).

  • Test Compounds: Compound library dissolved in DMSO.

  • Microplates: 384-well white, clear-bottom microplates.

4.2. Procedure

  • Receptor-Bead Coupling:

    • Reconstitute WGA SPA beads in assay buffer.

    • Add the β-adrenergic receptor membranes to the bead suspension.

    • Incubate for 1 hour at room temperature with gentle agitation to allow for coupling.

    • Centrifuge and resuspend the receptor-coupled beads in fresh assay buffer.

  • Assay Plate Preparation:

    • Add 5 µL of assay buffer to all wells.

    • Add 1 µL of test compound or control (this compound, propranolol for non-specific binding, or DMSO for total binding) to the appropriate wells.

  • Reagent Addition:

    • Add 10 µL of [³H]-DHA (at a final concentration equal to its Kᴅ) to all wells.

    • Add 10 µL of the receptor-coupled bead suspension to all wells.

  • Incubation:

    • Seal the plates and incubate for 4 hours at room temperature with gentle agitation, protected from light.

  • Signal Detection:

    • Allow the beads to settle for at least 2 hours.

    • Read the plates on a microplate scintillation counter.

4.3. Data Analysis

  • Calculate the percent inhibition for each test compound concentration relative to the total binding (DMSO control) and non-specific binding (propranolol control) wells.

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Visualization

HTS_Workflow_Beta_Receptor cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_process Incubation & Detection cluster_analysis Data Analysis plate 384-well Plate buffer Add Assay Buffer plate->buffer compound Add Test Compound/ Controls buffer->compound radioligand Add [³H]-DHA compound->radioligand beads Add Receptor-Coupled SPA Beads radioligand->beads incubate Incubate 4h at RT beads->incubate read Read on Scintillation Counter incubate->read inhibition Calculate % Inhibition read->inhibition ic50 Determine IC₅₀ inhibition->ic50

Caption: Workflow for the β-Adrenergic Receptor HTS Assay.

Beta_Adrenergic_Signaling ligand Agonist (e.g., Epinephrine) receptor β-Adrenergic Receptor ligand->receptor antagonist This compound antagonist->receptor g_protein Gαs Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac activates camp cAMP ac->camp converts atp ATP atp->ac pka Protein Kinase A (PKA) camp->pka activates response Cellular Response (e.g., Increased Heart Rate) pka->response phosphorylates targets

Caption: β-Adrenergic Receptor Signaling Pathway.

Application Note 2: HTS Assay for Inhibitors of this compound Glucuronidation

Introduction

Glucuronidation, a major phase II metabolic pathway, is crucial for the clearance of many drugs. This compound is metabolized by several UDP-glucuronosyltransferase (UGT) enzymes, primarily UGT1A7, UGT1A8, UGT1A9, and UGT2A1.[3][4][5][6][7][8] Inhibition of these enzymes can lead to drug-drug interactions. This assay provides a high-throughput method to screen for compounds that inhibit the glucuronidation of this compound, using a luminescence-based detection of the remaining UDP cofactor.

Principle

The assay measures the activity of a specific UGT isozyme by quantifying the amount of UDP produced, which is stoichiometric with the amount of glucuronidated substrate formed. Recombinant human UGT enzyme is incubated with this compound and the cofactor UDP-glucuronic acid (UDPGA). In the presence of a test compound that inhibits the UGT enzyme, the rate of glucuronidation of this compound is reduced, resulting in less UDP formation. A UDP detection reagent is then added, which contains an enzyme that converts UDP to ATP, and a luciferase that uses the newly formed ATP to generate a light signal. The luminescence is therefore directly proportional to the UGT activity.

Data Presentation

Table 2: Representative Inhibition of this compound Glucuronidation by UGT1A9

Test CompoundUGT IsozymeIC₅₀ (µM)
Diclofenac (Control)UGT1A95.2
Compound XUGT1A912.8
Compound YUGT1A9> 100

Note: The data presented are for illustrative purposes to demonstrate the application of the assay. Diclofenac is a known inhibitor of several UGT isozymes and is used here as a positive control.

Experimental Protocol

4.1. Materials and Reagents

  • Enzymes: Recombinant human UGT1A7, UGT1A8, UGT1A9, or UGT2A1.

  • Substrate: this compound.

  • Cofactor: UDP-glucuronic acid (UDPGA).

  • Control Inhibitor: Diclofenac.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 8 mM MgCl₂, 0.01% BSA.

  • Permeabilizing Agent: Alamethicin.

  • Detection Reagent: Luminescent UDP detection kit.

  • Test Compounds: Compound library dissolved in DMSO.

  • Microplates: 384-well white, opaque microplates.

4.2. Procedure

  • Enzyme Preparation:

    • Prepare a solution of the recombinant UGT enzyme and alamethicin in assay buffer. Pre-incubate on ice for 15 minutes.

  • Assay Plate Preparation:

    • Add 1 µL of test compound, control inhibitor, or DMSO to the appropriate wells.

    • Add 10 µL of the enzyme/alamethicin mixture to all wells.

  • Reaction Initiation:

    • Prepare a substrate/cofactor mix of this compound and UDPGA in assay buffer.

    • Add 10 µL of the substrate/cofactor mix to all wells to start the reaction.

  • Incubation:

    • Incubate the plate for 60 minutes at 37°C.

  • Signal Detection:

    • Add 20 µL of the UDP detection reagent to all wells.

    • Incubate for a further 60 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

4.3. Data Analysis

  • Calculate the percent inhibition for each test compound concentration relative to the uninhibited control (DMSO) and the background (no enzyme control).

  • Plot the percent inhibition against the logarithm of the test compound concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value for each compound.

Visualization

HTS_Workflow_UGT_Inhibition cluster_prep Plate Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis plate 384-well Plate compound Add Test Compound/ Controls plate->compound enzyme Add UGT Enzyme/ Alamethicin compound->enzyme substrate Add (+)-4-HP¹ & UDPGA² enzyme->substrate incubate_reaction Incubate 60 min at 37°C substrate->incubate_reaction detection_reagent Add UDP Detection Reagent incubate_reaction->detection_reagent incubate_detection Incubate 60 min at RT detection_reagent->incubate_detection read Read Luminescence incubate_detection->read inhibition Calculate % Inhibition read->inhibition ic50 Determine IC₅₀ inhibition->ic50 note ¹this compound ²UDP-glucuronic acid

Caption: Workflow for the UGT Inhibition HTS Assay.

UGT_Metabolism_Inhibition cluster_products Products substrate This compound enzyme UGT Isozyme (e.g., UGT1A9) substrate->enzyme cofactor UDPGA cofactor->enzyme metabolite (+)-4-HP-Glucuronide enzyme->metabolite catalyzes udp UDP enzyme->udp inhibitor Test Compound (Inhibitor) inhibitor->enzyme

Caption: Inhibition of this compound Glucuronidation.

References

Application Notes and Protocols for the Enantioselective Analysis of (+)-4-Hydroxypropranolol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propranolol, a widely used beta-blocker, is administered as a racemic mixture of two enantiomers, (S)-(-)-propranolol and (R)-(+)-propranolol. The metabolism of propranolol is complex and stereoselective, leading to the formation of several metabolites, including 4-hydroxypropranolol (4-OH-Prop).[1] The 4-hydroxypropranolol metabolite is also chiral and exhibits pharmacological activity.[2] Ring oxidation to 4-hydroxypropranolol is primarily catalyzed by the enzyme CYP2D6.[1] Due to the potential for different pharmacological and toxicological profiles of the enantiomers of 4-hydroxypropranolol, enantioselective analytical methods are crucial for pharmacokinetic and drug metabolism studies.

This document provides detailed application notes and protocols for the enantioselective analysis of (+)-4-Hydroxypropranolol in biological samples, primarily plasma and urine. The methodologies described are based on modern analytical techniques such as High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and two-dimensional liquid chromatography (2D-LC).

Metabolic Pathway of Propranolol

The metabolic pathway of propranolol involves several key enzymatic reactions. Understanding this pathway is essential for interpreting the results of enantioselective analysis.

Propranolol Metabolism Propranolol (R,S)-Propranolol OH_Propranolol This compound Propranolol->OH_Propranolol CYP2D6 (primary) CYP1A2 NDP N-desisopropylpropranolol Propranolol->NDP CYP1A2 CYP2D6 Glucuronide Propranolol Glucuronide Propranolol->Glucuronide UGTs OH_Propranolol_conjugates 4-OH-Propranolol Glucuronide/Sulfate OH_Propranolol->OH_Propranolol_conjugates UGTs, SULT1A3

Caption: Metabolic pathway of propranolol leading to the formation of 4-hydroxypropranolol and other metabolites.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of 4-hydroxypropranolol enantiomers in biological samples.

Table 1: HPLC-MS/MS Method Performance [3][4]

ParameterPropranolol4-Hydroxypropranolol
Linearity Range 1 - 500 ng/mL0.2 - 100 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL0.2 ng/mL
Intra-day Precision (%RSD) < 7.1%< 7.1%
Inter-day Precision (%RSD) < 7.1%< 7.1%
Accuracy (%RE) < 9.8%< 9.8%
Extraction Recovery > 96%> 64%

Table 2: Capillary Electrophoresis (CE) Method Performance [5]

Parameter(+)-(R)-4-OH-Prop(-)-(S)-4-OH-Prop
Linearity Range 0.25 - 10.0 µg/mL0.25 - 10.0 µg/mL
Correlation Coefficient (r) ≥ 0.995≥ 0.995
Within-day Precision (%RSD) < 15%< 15%
Between-day Precision (%RSD) < 15%< 15%
Accuracy (%RE) < 15%< 15%

Experimental Protocols

Protocol 1: Enantioselective Analysis of this compound in Human Plasma using HPLC-MS/MS

This protocol is based on a method validated for the simultaneous quantification of propranolol and its metabolites in plasma.[3]

1. Materials and Reagents

  • This compound and its deuterated internal standard (IS)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (AR grade)

  • Ultrapure water

  • Human plasma (blank)

2. Sample Preparation

Sample Preparation Workflow Start Start: 100 µL Plasma Add_IS Add 20 µL IS Working Solution (e.g., 25 ng/mL) Start->Add_IS Add_MeOH Add 20 µL Methanol Add_IS->Add_MeOH Add_ACN Add 300 µL Acetonitrile (Protein Precipitation) Add_MeOH->Add_ACN Vortex Vortex for 1 min Add_ACN->Vortex Centrifuge Centrifuge at 13,500 rpm for 10 min at 4°C Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 10 µL into LC-MS/MS Supernatant->Inject

Caption: Workflow for plasma sample preparation using protein precipitation.

3. Chromatographic Conditions

  • HPLC System: Agilent 1290 Infinity II LC System or equivalent

  • Column: A chiral column suitable for enantiomeric separation of 4-hydroxypropranolol (e.g., a teicoplanin-based chiral column).[6]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimized for the separation of enantiomers (requires method development)

  • Flow Rate: 0.3 mL/min[3]

  • Column Temperature: 40°C[3]

  • Injection Volume: 10 µL[3]

4. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)[3]

  • Detection Mode: Multiple Reaction Monitoring (MRM)[3]

  • MRM Transitions: To be determined by infusing pure standards of this compound and its internal standard.

5. Data Analysis

  • Quantification is achieved by constructing a calibration curve using the peak area ratio of the analyte to the internal standard versus the concentration of the calibration standards.[3]

Protocol 2: Enantioselective Analysis of this compound in Urine using 2D-LC-MS/MS

This protocol is based on a method for the quantitation of chiral shifts in the metabolism of propranolol.[7]

1. Materials and Reagents

  • This compound and its deuterated internal standard (IS)

  • Methanol (LC grade)

  • Ammonium formate

  • Ultrapure water

  • Human urine (blank)

2. Sample Preparation

Urine Sample Preparation Start Start: 200 µL Urine Dilute Dilute with 800 µL Methanol Start->Dilute Centrifuge Centrifuge at 6,484 g for 10 min Dilute->Centrifuge Collect Collect Supernatant Centrifuge->Collect Inject Inject into 2D-LC-MS/MS Collect->Inject

Caption: Workflow for urine sample preparation.

3. 2D-LC Conditions [7]

  • First Dimension (Achiral Separation)

    • Column: Agilent Poroshell 120 Phenyl-Hexyl, 2.1 × 100 mm, 2.7 µm

    • Mobile Phase A: 10 mM ammonium formate in water, pH 3

    • Mobile Phase B: Methanol

    • Gradient: Optimized to separate 4-hydroxypropranolol from other metabolites.

  • Second Dimension (Chiral Separation)

    • Column: Agilent Poroshell 120 Chiral-T

    • Mobile Phase: Isocratic, optimized for enantiomeric separation.

  • Heart-cutting: The peak corresponding to 4-hydroxypropranolol from the first dimension is transferred to the second dimension for chiral separation.

4. Mass Spectrometric Conditions

  • Mass Spectrometer: Agilent 6495 Triple Quadrupole LC/MS or equivalent[7]

  • Ionization Mode: Positive Electrospray Ionization (ESI+) with Agilent Jet Stream technology

  • Detection Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions: Determined by infusion of standards.

5. Data Analysis

  • The enantiomers are quantified based on their respective peak areas in the second-dimension chromatogram. A calibration curve is generated for each enantiomer.

Alternative Methodologies

Capillary Electrophoresis (CE): CE with a chiral selector, such as carboxymethyl-beta-cyclodextrin, has been successfully used for the enantioselective analysis of propranolol and 4-hydroxypropranolol.[5] This technique offers an alternative to HPLC-based methods.

Chiral Derivatization: Another approach involves derivatizing the enantiomers with a chiral reagent, such as R-(+)-phenylethylisocyanate, to form diastereomers that can be separated on a standard reversed-phase HPLC column.[8]

Conclusion

The enantioselective analysis of this compound in biological samples is essential for a comprehensive understanding of the pharmacokinetics and metabolism of propranolol. The protocols detailed in these application notes, particularly those utilizing HPLC-MS/MS and 2D-LC-MS/MS, provide sensitive and reliable methods for the quantification of this active metabolite. The choice of method will depend on the specific requirements of the study, including the biological matrix, required sensitivity, and available instrumentation. Proper method validation is critical to ensure accurate and reproducible results.

References

Troubleshooting & Optimization

Troubleshooting peak tailing of (+)-4-Hydroxypropranolol in reverse-phase HPLC.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving peak tailing issues encountered during the reverse-phase HPLC analysis of (+)-4-Hydroxypropranolol.

Troubleshooting Guide: Addressing Peak Tailing of this compound

Peak tailing is a common chromatographic problem that can compromise the accuracy and resolution of your analysis. This guide provides a systematic approach to diagnosing and resolving peak tailing for this compound.

Is your this compound peak tailing? Use the following question-and-answer format to pinpoint the cause and find a solution.

Question 1: Have you checked the basics of your HPLC system?

  • Answer: Before delving into complex method parameters, ensure your system is functioning correctly. Check for:

    • Leaks: Inspect all fittings and connections for any signs of leakage.

    • Proper Connections: Ensure all tubing is properly seated in their fittings to minimize dead volume.[1]

    • Column Installation: Verify the column is installed in the correct flow direction.

Question 2: Are you observing tailing for all peaks or just the this compound peak?

  • Answer:

    • All Peaks Tailing: This often points to a system-wide issue.[2] Possible causes include a void in the column, a blocked frit, or significant extra-column volume (e.g., excessively long tubing).[2][3] Consider replacing the column or guard column, and minimizing tubing length.[4]

    • Only this compound (and other basic compounds) Tailing: This strongly suggests a chemical interaction between your analyte and the stationary phase.[1] The primary culprit is often the interaction of the basic amine group in this compound with acidic silanol groups on the silica-based column packing.[5][6]

Question 3: What is the pH of your mobile phase?

  • Answer: The pKa of the basic secondary amine in this compound is approximately 9.91, while the acidic hydroxyl group has a pKa of about 9.3. To ensure the amine is fully protonated and to suppress the ionization of residual silanol groups on the stationary phase (which have a pKa around 3.5-4.5), it is crucial to work at a low mobile phase pH.[7][8]

    • Recommendation: Adjust your mobile phase pH to be at least 2 pH units below the pKa of the analyte's basic functional group. A pH in the range of 2.5-3.5 is generally effective for minimizing peak tailing of basic compounds.[9] Using a buffer (e.g., phosphate or formate) is essential to maintain a stable pH.[2]

Question 4: What type of C18 column are you using?

  • Answer: Not all C18 columns are the same. The type of silica and the end-capping can significantly impact peak shape for basic analytes.

    • Recommendation: Use a modern, high-purity, end-capped C18 column. End-capping neutralizes many of the residual silanol groups, reducing the sites for secondary interactions.[5][10] Columns specifically designed for the analysis of basic compounds, such as those with polar-embedded or polar-endcapped phases, can also provide improved peak symmetry.[9]

Question 5: Have you considered your sample preparation and injection?

  • Answer: Issues related to the sample itself can lead to peak distortion.

    • Sample Overload: Injecting too much sample can saturate the column and cause peak tailing.[3][9][11] Try diluting your sample or reducing the injection volume.[9]

    • Sample Solvent: The solvent in which your sample is dissolved should be weaker than or of similar strength to your initial mobile phase.[1][9] Dissolving the sample in a solvent much stronger than the mobile phase can lead to peak distortion.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound peak tailing even with a C18 column?

A1: Peak tailing of basic compounds like this compound on a standard C18 column is often due to secondary interactions between the protonated amine group of the analyte and ionized residual silanol groups on the silica backbone of the stationary phase.[5][6] To mitigate this, it's recommended to use a mobile phase with a low pH (around 2.5-3.5) to keep the silanol groups protonated and non-interactive.[5][9] Employing a high-purity, end-capped C18 column is also crucial.[5][10]

Q2: What is the ideal mobile phase pH for analyzing this compound?

A2: Given the basic pKa of this compound is approximately 9.91, the mobile phase pH should be significantly lower to ensure the analyte is in a single ionic form (protonated). A pH of 2.5 to 3.5 is generally recommended to also suppress the ionization of silanol groups on the column.[5][9] A buffered mobile phase is essential for reproducible results.

Q3: Can I add a modifier to the mobile phase to reduce peak tailing?

A3: Yes, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help reduce peak tailing by competing with the basic analyte for interaction with active silanol sites.[10][12] However, with modern, high-purity columns, this is often not necessary and can sometimes suppress MS signal if using LC-MS. Optimizing the mobile phase pH is the preferred first approach.

Q4: How does column temperature affect peak tailing?

A4: Increasing the column temperature can sometimes improve peak shape by increasing the efficiency of mass transfer and reducing mobile phase viscosity. However, its effect on tailing due to secondary interactions can be variable. It is a parameter that can be explored, but optimizing the mobile phase pH and column chemistry is generally more effective.

Q5: Could my guard column be causing the peak tailing?

A5: Yes, if you are using a guard column, it can also contribute to peak tailing if it is old, contaminated, or not packed with the same material as your analytical column. Try removing the guard column to see if the peak shape improves. If it does, replace the guard column.

Experimental Protocols

Below are detailed methodologies for the reverse-phase HPLC analysis of this compound, synthesized from literature sources.

Method 1: Isocratic HPLC with UV Detection

  • Objective: Routine analysis of this compound.

  • Instrumentation: Standard HPLC system with UV detector.

  • Protocol:

    • Column: C18, 5 µm, 4.6 x 150 mm (or similar dimensions).

    • Mobile Phase: Prepare a mobile phase consisting of a mixture of acetonitrile, methanol, and a buffer (e.g., 10 mM ammonium acetate) in a ratio of 70:30:0.01 (v/v/v).[3] Adjust the pH of the aqueous portion to 3.0 with an appropriate acid (e.g., formic acid or phosphoric acid).[5][13]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 290 nm.

    • Injection Volume: 10 µL.

    • Sample Preparation: Dissolve the sample in the mobile phase.

Method 2: Gradient HPLC-MS/MS for High Sensitivity Analysis

  • Objective: High-sensitivity quantification of this compound in complex matrices.

  • Instrumentation: LC-MS/MS system.

  • Protocol:

    • Column: Hypersil GOLD C18, 3 µm, 2.1 x 100 mm (or similar high-efficiency column).[13]

    • Mobile Phase A: 0.1% Formic acid in water.[13]

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.[13]

    • Gradient Program:

      • 0-1 min: 10% B

      • 1-5 min: 10-90% B

      • 5-6 min: 90% B

      • 6-6.1 min: 90-10% B

      • 6.1-8 min: 10% B

    • Flow Rate: 0.3 mL/min.[13]

    • Column Temperature: 40 °C.[13]

    • Detection: Tandem mass spectrometry in positive ion mode.

    • Injection Volume: 5 µL.

    • Sample Preparation: Perform a protein precipitation or solid-phase extraction for complex samples like plasma.[14]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₆H₂₁NO₃[9]
Molecular Weight275.34 g/mol [9]
pKa (Strongest Acidic)9.3
pKa (Strongest Basic)9.91

Table 2: Recommended HPLC Method Parameters to Mitigate Peak Tailing

ParameterRecommendationRationale
Column High-purity, end-capped C18 or a column designed for basic compounds.Minimizes silanol interactions.[10]
Mobile Phase pH 2.5 - 3.5Suppresses silanol ionization and ensures the analyte is fully protonated.[5][9]
Buffer Use a buffer (e.g., formate, phosphate, acetate) at 10-25 mM.Maintains a stable pH.[2]
Sample Solvent Mobile phase or a weaker solvent.Avoids peak distortion due to solvent effects.[1][9]
Sample Concentration Low, avoid column overload.Prevents peak saturation and tailing.[3][9][11]

Visualizations

Troubleshooting_Workflow start Peak Tailing Observed for This compound q1 Tailing for all peaks? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No, primarily for basic analyte q1->a1_no No system_issue Suspect System Issue: - Column Void - Blocked Frit - Extra-column Volume a1_yes->system_issue chem_issue Suspect Chemical Interaction: Analyte-Silanol Interaction a1_no->chem_issue q2 Check Mobile Phase pH chem_issue->q2 ph_low pH < 3.5? q2->ph_low adjust_ph Action: Adjust pH to 2.5-3.5 with a buffer ph_low->adjust_ph No q3 Check Column Type ph_low->q3 Yes adjust_ph->q3 endcapped Using end-capped, high-purity C18 column? q3->endcapped change_column Action: Use end-capped or bas-deactivated column endcapped->change_column No q4 Check Sample Conditions endcapped->q4 Yes change_column->q4 overload Sample Overload or Strong Sample Solvent? q4->overload adjust_sample Action: Dilute sample or change sample solvent overload->adjust_sample Yes end Symmetrical Peak overload->end No adjust_sample->end

Caption: Troubleshooting workflow for peak tailing of this compound.

Silanol_Interaction silanol_ionized Ionized Silanol Group (-Si-O⁻) silanol_protonated Protonated Silanol Group (-Si-OH) analyte_protonated This compound (R-NH₃⁺) interaction Ionic Interaction (Causes Peak Tailing) analyte_protonated->interaction no_interaction No Interaction (Symmetrical Peak) analyte_protonated->no_interaction interaction->silanol_ionized no_interaction->silanol_protonated

Caption: Interaction of this compound with the stationary phase.

References

Technical Support Center: Optimizing (+)-4-Hydroxypropranolol Extraction from Tissue Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to optimize the extraction recovery of (+)-4-Hydroxypropranolol from various tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting this compound from tissue samples?

A1: The two most prevalent methods for the extraction of this compound from tissue homogenates are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). LLE involves partitioning the analyte between two immiscible liquid phases, while SPE utilizes a solid sorbent to selectively retain and elute the analyte. The choice between LLE and SPE often depends on the required sample cleanup, desired recovery, and throughput needs.

Q2: Which factors are most critical for optimizing the extraction recovery of this compound?

A2: Several factors significantly influence the extraction recovery. The most critical include:

  • pH of the sample: The extraction efficiency of this compound is pH-dependent. Adjusting the pH of the tissue homogenate to a basic level (e.g., pH 10) is often recommended for optimal recovery with organic solvents like ether[1].

  • Choice of organic solvent (for LLE): The selection of an appropriate organic solvent is crucial. Ether has been successfully used for the extraction of 4-hydroxypropranolol[1]. Other solvents with varying polarities should be tested to determine the optimal choice for your specific tissue matrix.

  • Type of SPE cartridge: For SPE, the choice of sorbent material (e.g., C18) is critical for retaining the analyte of interest while minimizing interferences from the complex tissue matrix[2].

  • Thoroughness of tissue homogenization: Incomplete homogenization of the tissue will result in poor extraction efficiency as the analyte will not be fully accessible to the extraction solvent.

Q3: What are the expected recovery rates for 4-Hydroxypropranolol?

A3: While recovery rates can vary depending on the tissue type and the specific protocol used, studies on human plasma can provide a useful benchmark. Using Solid-Phase Extraction, average recoveries of over 64% have been reported for 4-hydroxypropranolol[3][4]. It is essential to validate the extraction method for each specific tissue matrix to determine the expected recovery.

Q4: How can I minimize the degradation of this compound during sample preparation?

A4: To minimize degradation, it is crucial to work quickly and keep samples cold throughout the homogenization and extraction process. The use of protease inhibitors in the homogenization buffer can also be beneficial[5]. For light-sensitive compounds, working under reduced light conditions is advisable.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Recovery of this compound Incomplete tissue homogenization.Ensure the tissue is thoroughly homogenized to a uniform consistency. Consider using a more rigorous homogenization method, such as bead beating[6].
Suboptimal pH of the homogenate.Verify and adjust the pH of the tissue homogenate to the optimal range for your extraction method (e.g., basic pH for LLE with ether)[1].
Inappropriate extraction solvent or SPE cartridge.Test a panel of extraction solvents with varying polarities for LLE. For SPE, experiment with different sorbent types (e.g., C18, mixed-mode)[2].
Insufficient mixing or vortexing during LLE.Ensure vigorous and adequate mixing to facilitate the transfer of the analyte into the organic phase.
High Variability in Recovery Inconsistent tissue sample size or homogenization.Use a consistent weight of tissue for each sample and standardize the homogenization time and technique.
Inconsistent pH adjustment.Carefully monitor and adjust the pH of each sample to ensure uniformity.
Matrix effects from the tissue.The complex nature of tissue can interfere with extraction and analysis[7]. Perform a matrix effect study and consider further sample cleanup steps if necessary.
Presence of Interfering Peaks in Chromatogram Inadequate sample cleanup.For LLE, a back-extraction step might be necessary. For SPE, optimize the wash steps to remove more interfering compounds.
Co-elution with other metabolites.Adjust the chromatographic conditions (e.g., mobile phase gradient, column chemistry) to improve the separation of the analyte from interfering peaks.
Analyte Degradation Enzymatic activity in the tissue homogenate.Keep samples on ice at all times and add protease inhibitors to the homogenization buffer[5].
Exposure to light or high temperatures.Work in a dimly lit environment and avoid exposing samples to elevated temperatures.

Quantitative Data Summary

The following table summarizes reported extraction recovery data for 4-Hydroxypropranolol. Note that these values are primarily from plasma/serum and should be used as a reference point for tissue extraction optimization.

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
4-HydroxypropranololHuman PlasmaSolid-Phase Extraction (SPE)>64%[3][4]
PropranololHuman PlasmaSolid-Phase Extraction (SPE)>96%[3][4]

Experimental Protocols

Tissue Homogenization

This is a critical first step for releasing this compound from the tissue matrix.

  • Sample Preparation: Accurately weigh a frozen tissue sample (e.g., 100-250 mg)[5].

  • Homogenization Buffer: Prepare a suitable ice-cold homogenization buffer. A common buffer is 50 mM Tris-HCl with 2 mM EDTA, pH 7.4[5]. The addition of protease inhibitors is recommended to prevent enzymatic degradation[5].

  • Homogenization:

    • Place the weighed tissue in a homogenizer tube with an appropriate volume of ice-cold homogenization buffer (e.g., a ratio of 1g of tissue to 20 ml of buffer)[8].

    • Homogenize the tissue on ice using a suitable method such as a Potter-Elvehjem homogenizer (Teflon pestle and glass mortar) or a bead beater until a uniform homogenate is achieved[5].

  • Centrifugation: Centrifuge the homogenate at a high speed (e.g., 13,000 x g) for 10-15 minutes at 4°C to pellet cellular debris[5].

  • Supernatant Collection: Carefully collect the supernatant, which contains the analyte, for subsequent extraction.

Liquid-Liquid Extraction (LLE) Protocol
  • pH Adjustment: Transfer a known volume of the tissue homogenate supernatant to a clean tube. Adjust the pH to approximately 10 with a suitable base (e.g., 1M NaOH).

  • Solvent Addition: Add an appropriate volume of a water-immiscible organic solvent (e.g., 3 volumes of diethyl ether).

  • Extraction: Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

  • Phase Separation: Centrifuge the sample at a moderate speed (e.g., 3000 x g) for 5-10 minutes to separate the aqueous and organic layers.

  • Organic Phase Collection: Carefully transfer the upper organic layer to a new tube, avoiding the aqueous layer and any precipitated proteins at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, known volume of the mobile phase used for the analytical method (e.g., HPLC or LC-MS/MS).

Solid-Phase Extraction (SPE) Protocol
  • Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by water or an appropriate buffer through the cartridge.

  • Sample Loading: Load the tissue homogenate supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove polar interferences while retaining the analyte.

  • Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., methanol or acetonitrile).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in the mobile phase for analysis.

Visualizations

Propranolol Metabolism Pathway

Propranolol_Metabolism Propranolol Propranolol N_desisopropylpropranolol N-desisopropyl- propranolol Propranolol->N_desisopropylpropranolol Side-chain oxidation (CYP1A2, CYP2D6) Propranolol_glucuronide Propranolol glucuronide Propranolol->Propranolol_glucuronide Glucuronidation (UGTs) Hydroxypropranolol This compound Propranolol->Hydroxypropranolol Ring oxidation (CYP2D6) Napthoxylactic_acid Napthoxylactic acid N_desisopropylpropranolol->Napthoxylactic_acid Hydroxypropranolol_conjugates 4-Hydroxypropranolol conjugates (glucuronide, sulfate) Hydroxypropranolol->Hydroxypropranolol_conjugates Conjugation

Caption: Simplified metabolic pathway of Propranolol.

Experimental Workflow for Tissue Extraction

Extraction_Workflow cluster_prep Sample Preparation cluster_lle Liquid-Liquid Extraction (LLE) cluster_spe Solid-Phase Extraction (SPE) cluster_final Final Steps Tissue_Sample 1. Weigh Frozen Tissue Sample Homogenization 2. Homogenize in Ice-Cold Buffer Tissue_Sample->Homogenization Centrifugation_Debris 3. Centrifuge to Pellet Debris Homogenization->Centrifugation_Debris Supernatant 4. Collect Supernatant Centrifugation_Debris->Supernatant pH_Adjust_LLE 5a. Adjust pH (e.g., to basic) Supernatant->pH_Adjust_LLE Option A Condition_SPE 5b. Condition SPE Cartridge Supernatant->Condition_SPE Option B LLE 6a. Add Organic Solvent & Vortex pH_Adjust_LLE->LLE Phase_Separation 7a. Centrifuge for Phase Separation LLE->Phase_Separation Collect_Organic 8a. Collect Organic Layer Phase_Separation->Collect_Organic Evaporation 9. Evaporate Solvent to Dryness Collect_Organic->Evaporation Load_Sample_SPE 6b. Load Sample Condition_SPE->Load_Sample_SPE Wash_SPE 7b. Wash Cartridge Load_Sample_SPE->Wash_SPE Elute_SPE 8b. Elute Analyte Wash_SPE->Elute_SPE Elute_SPE->Evaporation Reconstitution 10. Reconstitute in Mobile Phase Evaporation->Reconstitution Analysis 11. LC-MS/MS or HPLC Analysis Reconstitution->Analysis

Caption: General workflow for tissue extraction of this compound.

References

Technical Support Center: LC-MS/MS Analysis of (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the LC-MS/MS analysis of (+)-4-Hydroxypropranolol.

Troubleshooting Guides

Issue: Poor Peak Shape and/or Shifting Retention Times

Question: My chromatogram for this compound shows poor peak shape (e.g., tailing, fronting, or splitting) and the retention time is inconsistent between injections. What could be the cause and how can I fix it?

Answer: Poor peak shape and retention time shifts are common issues in LC-MS/MS analysis and can often be attributed to matrix effects or issues with the analytical column.

Possible Causes & Solutions:

  • Column Overloading: Injecting a sample that is too concentrated can lead to peak fronting.

    • Solution: Dilute the sample extract if sensitivity allows. This can reduce the concentration of both the analyte and interfering matrix components.[1]

  • Matrix Component Interference: Co-eluting matrix components can interfere with the interaction of this compound with the stationary phase.

    • Solution 1: Optimize the chromatographic gradient to better separate the analyte from interfering compounds.

    • Solution 2: Enhance the sample preparation method to more effectively remove matrix components. Techniques like solid-phase extraction (SPE) are generally more effective at removing interferences than protein precipitation.[2]

  • Column Degradation: The analytical column may be degrading due to harsh mobile phase conditions or accumulation of matrix components.

    • Solution: Use a guard column to protect the analytical column. If the column is already compromised, it may need to be replaced.

  • Inappropriate Sample Solvent: If the sample solvent is significantly stronger than the initial mobile phase, it can cause peak distortion.

    • Solution: Ensure the sample is reconstituted in a solvent that is of similar or weaker strength than the starting mobile phase.

Issue: Inconsistent Results and Poor Reproducibility

Question: I am observing high variability in the quantification of this compound across my sample batch. What are the likely sources of this irreproducibility?

Answer: Inconsistent results are often a hallmark of uncompensated matrix effects, which can vary from sample to sample.

Possible Causes & Solutions:

  • Differential Matrix Effects: The composition of the biological matrix can vary between different sources or lots, leading to varying degrees of ion suppression or enhancement.[3]

    • Solution 1: Employ a stable isotope-labeled internal standard (SIL-IS) for this compound. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, thus providing effective normalization.

    • Solution 2: Prepare matrix-matched calibrators and quality control (QC) samples using the same biological matrix as the study samples. This helps to compensate for consistent matrix effects.[4]

  • Variable Extraction Recovery: The efficiency of the sample preparation method may not be consistent across all samples.

    • Solution: Optimize the sample preparation protocol to ensure consistent and high recovery. Evaluate different extraction techniques (e.g., protein precipitation vs. SPE vs. liquid-liquid extraction).

  • Instrumental Instability: Fluctuations in the LC or MS system can contribute to variability.

    • Solution: Perform regular system suitability checks and maintenance to ensure the instrument is performing optimally.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of analyte ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine). These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification of this compound.[2][5] For instance, phospholipids in plasma are a common source of ion suppression in electrospray ionization (ESI).[1][4]

Q2: How can I quantitatively assess matrix effects for my this compound assay?

A2: The most common method is the post-extraction spike method.[3] This involves comparing the peak area of the analyte in a solution spiked into an extracted blank matrix to the peak area of the analyte in a neat solution at the same concentration. The matrix factor (MF) is calculated as:

MF = (Peak Area in Post-Spiked Matrix) / (Mean Peak Area in Neat Solution)

  • An MF of 1 indicates no matrix effect.

  • An MF < 1 indicates ion suppression.

  • An MF > 1 indicates ion enhancement.

The coefficient of variation (%CV) of the IS-normalized MF across different matrix lots should ideally be less than 15%.[1]

Q3: What are the recommended sample preparation techniques to minimize matrix effects for this compound?

A3: While simple and fast, protein precipitation with acetonitrile is a common method, it may not be sufficient to remove all interfering matrix components.[6][7] For more complex matrices or when significant matrix effects are observed, more rigorous techniques are recommended:

  • Solid-Phase Extraction (SPE): This technique provides a more thorough cleanup by selectively isolating the analyte from the matrix.[8]

  • Liquid-Liquid Extraction (LLE): LLE can also be effective in removing interfering substances.

The choice of method will depend on the specific matrix and the required sensitivity of the assay.

Q4: Can the choice of internal standard (IS) help mitigate matrix effects?

A4: Yes, the use of an appropriate internal standard is crucial. A stable isotope-labeled (SIL) internal standard for this compound is the ideal choice. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it will co-elute and be affected by the matrix in the same way, allowing for accurate correction of any signal suppression or enhancement.[9] If a SIL-IS is not available, a structural analog can be used, but it is essential to verify that it co-elutes with the analyte and experiences similar matrix effects.[6]

Q5: My blank samples show a significant signal for this compound. What is the likely cause?

A5: This can be due to several factors:

  • Carryover: Analyte from a high concentration sample may carry over to the subsequent injection. Ensure the autosampler wash procedure is adequate.

  • Contamination: The blank matrix itself or the solvents used for reconstitution may be contaminated.

  • Internal Standard Impurity: If you are using a stable isotope-labeled internal standard, it may contain a small amount of the unlabeled analyte as an impurity.[1]

Experimental Protocols

Protocol 1: Evaluation of Matrix Effect (Post-Extraction Spike Method)
  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike this compound and its internal standard into the reconstitution solvent at low and high QC concentrations.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank biological matrix. Spike this compound and its internal standard into the extracted matrix supernatant at the same concentrations as Set A.

    • Set C (Matrix Blank): Extract the blank biological matrix without adding the analyte or internal standard to check for interferences.

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area of Analyte in Set B) / (Mean Peak Area of Analyte in Set A)

    • IS-Normalized MF = (MF of Analyte) / (MF of Internal Standard)

  • Assess the Results: The %CV of the IS-normalized MF across the different matrix lots should be ≤15%.

Protocol 2: Sample Preparation using Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of internal standard working solution.[6]

  • Add 300 µL of acetonitrile to precipitate the proteins.[6][7]

  • Vortex the mixture for 1 minute.[6]

  • Centrifuge at high speed (e.g., 13,500 rpm) for 10 minutes to pellet the precipitated proteins.[6]

  • Transfer the supernatant to a clean tube for injection into the LC-MS/MS system.

Quantitative Data Summary

Table 1: Recovery and Matrix Effect of this compound and Propranolol

AnalyteConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)Reference
This compound1 (low), 50 (high)>50Not specified[10]
Propranolol2 (low), 800 (high)>90Not specified[10]
4-Hydroxypropranolol0.4 (LQC), 20 (MQC), 80 (HQC)88.3 - 93.592.1 - 98.7[6]
Propranolol2 (LQC), 100 (MQC), 400 (HQC)90.1 - 95.293.4 - 101.5[6]

Note: LQC = Low Quality Control, MQC = Medium Quality Control, HQC = High Quality Control

Table 2: Precision and Accuracy Data for this compound

Concentration LevelIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%RE)Reference
LLOQ (0.2 ng/mL)<7.1<7.1<9.8[11]
LQC (0.4 ng/mL)<7.1<7.1<9.8[11]
MQC (20 ng/mL)<7.1<7.1<9.8[11]
HQC (80 ng/mL)<7.1<7.1<9.8[11]

Note: LLOQ = Lower Limit of Quantification, RSD = Relative Standard Deviation, RE = Relative Error

Visualizations

TroubleshootingWorkflow start Start: Inconsistent LC-MS/MS Results check_peak_shape Assess Peak Shape & Retention Time Stability start->check_peak_shape check_reproducibility Evaluate Run-to-Run Reproducibility start->check_reproducibility poor_peak_shape Issue: Poor Peak Shape or RT Shift check_peak_shape->poor_peak_shape poor_reproducibility Issue: Poor Reproducibility check_reproducibility->poor_reproducibility troubleshoot_chromatography Troubleshoot Chromatography: - Optimize Gradient - Check for Column Overload - Dilute Sample poor_peak_shape->troubleshoot_chromatography troubleshoot_matrix_effects Investigate Matrix Effects: - Use SIL-IS - Matrix-Matched Calibrators poor_reproducibility->troubleshoot_matrix_effects improve_sample_prep Enhance Sample Preparation: - Switch to SPE/LLE - Optimize Recovery troubleshoot_chromatography->improve_sample_prep troubleshoot_matrix_effects->improve_sample_prep check_instrument Verify Instrument Performance: - System Suitability - Maintenance improve_sample_prep->check_instrument solution Solution: Improved Method Performance check_instrument->solution

Caption: Troubleshooting workflow for inconsistent LC-MS/MS results.

MatrixEffectEvaluation prep_samples Prepare 3 Sample Sets Set A: Neat Solution (Analyte + IS in Solvent) Set B: Post-Spiked Matrix (Analyte + IS in Extracted Blank) Set C: Matrix Blank analyze Analyze all sets by LC-MS/MS prep_samples->analyze calculate Calculate Matrix Factor (MF) MF = Peak Area (Set B) / Peak Area (Set A) IS-Normalized MF = MF_Analyte / MF_IS analyze->calculate assess {Assess Results | MF < 1: Suppression MF > 1: Enhancement %CV of IS-Norm MF ≤ 15%} calculate->assess

Caption: Experimental workflow for evaluating matrix effects.

References

Improving the sensitivity of (+)-4-Hydroxypropranolol detection in biofluids.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working on the sensitive detection of (+)-4-Hydroxypropranolol in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for the sensitive detection of this compound in biofluids?

A1: The most prevalent and sensitive methods for quantifying this compound in biofluids such as plasma and serum are High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4] LC-MS/MS, in particular, offers very high sensitivity and selectivity.[2][4]

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

A2: The achievable limits of detection and quantification vary depending on the analytical method and sample preparation technique. For HPLC with fluorescence detection, the limit of sensitivity can be around 2 ng/mL.[1][5] More sensitive methods using LC-MS/MS have reported a lower limit of quantitation (LOQ) of 0.20 ng/mL and a limit of detection (LOD) of 100 pg/mL for 4-hydroxypropranolol.[2]

Q3: What are the critical steps in sample preparation for analyzing this compound?

A3: Effective sample preparation is crucial for achieving high sensitivity and removing interfering substances from the biological matrix. Common techniques include:

  • Liquid-Liquid Extraction (LLE): This involves extracting the analyte from the biofluid into an immiscible organic solvent.[3][5]

  • Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent.[2] SPE can offer cleaner extracts compared to LLE.

  • Protein Precipitation: This is a simpler method where a solvent like acetonitrile is used to precipitate proteins from the plasma sample.[4][6]

Q4: How can the stability of this compound in biofluid samples be maintained?

A4: this compound can be susceptible to degradation. To ensure sample integrity, it is recommended to add antioxidants like ascorbic acid during sample preparation to prevent oxidation.[7] Samples should be stored at low temperatures, such as -15°C or lower, and stability should be confirmed through freeze-thaw cycle evaluations.[2][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound Inefficient extraction from the biofluid matrix.Optimize the pH of the aqueous phase during liquid-liquid extraction to ensure the analyte is in a neutral form for efficient partitioning into the organic solvent. For solid-phase extraction, ensure the cartridge is properly conditioned and that the elution solvent is appropriate for the analyte and sorbent chemistry.
Degradation of the analyte during sample preparation or storage.Add an antioxidant such as ascorbic acid to the sample to prevent oxidative degradation.[7] Ensure samples are stored at appropriate low temperatures and minimize freeze-thaw cycles.[2]
Suboptimal instrument parameters (HPLC or MS).For HPLC with fluorescence detection, optimize the excitation and emission wavelengths. For LC-MS/MS, optimize the electrospray ionization (ESI) source parameters (e.g., spray voltage, gas flows) and collision energy for the specific precursor-to-product ion transition.
High Background Noise or Interfering Peaks Matrix effects from endogenous components in the biofluid (ion suppression or enhancement in MS).Improve sample cleanup by using a more selective extraction method like solid-phase extraction.[2] Modify the chromatographic conditions (e.g., gradient, column chemistry) to better separate the analyte from interfering components. The use of a deuterium-labeled internal standard can help to compensate for matrix effects.[2]
Contamination from solvents, reagents, or labware.Use high-purity solvents and reagents. Thoroughly clean all glassware and plasticware. Run method blanks to identify sources of contamination.
Poor Peak Shape (Tailing or Fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure the analyte is in a single ionic state.
Column overload.Dilute the sample or inject a smaller volume.
Column degradation or contamination.Use a guard column to protect the analytical column. If the column is contaminated, try washing it with a strong solvent. If performance does not improve, replace the column.
Inconsistent Results (Poor Reproducibility) Variability in sample preparation.Ensure consistent and precise execution of the extraction protocol. Use an automated extraction system if available.
Unstable instrument performance.Allow the instrument to stabilize before running samples. Regularly perform system suitability tests to monitor instrument performance.
Analyte instability in the processed sample.Analyze samples as soon as possible after preparation. If storage is necessary, evaluate the stability of the analyte in the final solution at the intended storage temperature.[2]

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for this compound Detection

Method Biofluid Limit of Detection (LOD) Lower Limit of Quantification (LLOQ) Recovery (%) Reference
HPLC-FluorescencePlasma-2 ng/mL-[1]
LC-MS/MSPlasma100 pg/mL0.20 ng/mL>64%[2]
HPLC-FluorescenceSerum-5 ng/mL98.4%[3]
HPLC-FluorescencePlasma-2 ng/mL-[5]
HPLC-FluorescencePlasma-5 ng/mL-[8]
LC-MS/MSPlasma---[4]

Experimental Protocols

Sample Preparation using Solid-Phase Extraction (SPE) for LC-MS/MS Analysis

This protocol is based on the methodology described for the sensitive determination of propranolol and 4-hydroxypropranolol in human plasma.[2]

  • Plasma Preparation:

    • Thaw frozen human plasma samples at room temperature.

    • To 0.300 mL of plasma, add the internal standard solution (e.g., 4-hydroxypropranolol-d7).

  • SPE Cartridge Conditioning:

    • Use a suitable SPE cartridge (e.g., C18).

    • Condition the cartridge by passing methanol followed by deionized water.

  • Sample Loading:

    • Load the plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove interfering substances.

  • Elution:

    • Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of the mobile phase.

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Sample Preparation using Liquid-Liquid Extraction (LLE) for HPLC-Fluorescence Analysis

This protocol is based on the methodology described for the determination of propranolol and 4-hydroxypropranolol in serum.[3]

  • Sample Preparation:

    • To a serum sample, add an internal standard (e.g., quinidine).

    • Adjust the pH of the sample to approximately 10.

  • Extraction:

    • Add an organic extraction solvent (e.g., ether) to the sample.

    • Vortex the mixture to facilitate the extraction of the analytes into the organic phase.

    • Centrifuge to separate the aqueous and organic layers.

  • Evaporation:

    • Transfer the organic layer to a clean tube and evaporate it to dryness.

  • Reconstitution:

    • Dissolve the residue in a suitable acidic solution (e.g., phosphoric acid solution).

  • Analysis:

    • Inject an aliquot of the reconstituted sample into the HPLC system with fluorescence detection.

Visualizations

experimental_workflow_spe cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis plasma Plasma Sample (0.3 mL) is Add Internal Standard plasma->is load Load Sample is->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute Analyte wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for SPE-LC-MS/MS analysis.

troubleshooting_logic cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Low Sensitivity Issue check_extraction Review Extraction Efficiency start->check_extraction check_stability Verify Analyte Stability start->check_stability check_instrument Check Instrument Parameters start->check_instrument optimize_ph Optimize Extraction pH check_extraction->optimize_ph Inefficient improve_cleanup Improve Sample Cleanup check_extraction->improve_cleanup Matrix Effects use_antioxidant Add Antioxidant check_stability->use_antioxidant Degradation optimize_ms Optimize MS/MS Parameters check_instrument->optimize_ms Suboptimal

Caption: Troubleshooting logic for low sensitivity.

References

Stability of (+)-4-Hydroxypropranolol in plasma samples under different storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of (+)-4-hydroxypropranolol in plasma samples under various storage conditions. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity and accuracy of experimental results.

Stability of this compound in Plasma

The stability of this compound in plasma is a critical factor for accurate pharmacokinetic and metabolic studies. The following tables summarize the stability of this analyte under different storage conditions based on available scientific literature.

Table 1: Freeze-Thaw Stability of this compound in Human Plasma

Number of CyclesTemperature RangeAnalyte ConcentrationPrecision (RSD %)Accuracy (RE %)Stability Conclusion
5-15°C to Room TemperatureNot Specified< 11.3%< 11%Stable[1][2]
3-80°C to 20°CLow, Medium, High QCWithin ±15%Within ±15%Stable[3][4]

Table 2: Short-Term and Long-Term Stability of this compound in Human Plasma

Storage ConditionDurationAnalyte ConcentrationPrecision (RSD %)Accuracy (RE %)Stability Conclusion
Bench-Top (Room Temp)At least 6.5 hoursNot Specified< 11.3%< 11%Stable[1][2]
Room Temperature (20°C)6 hoursLow, Medium, High QCWithin ±15%Within ±15%Stable[3][4]
-30°CUp to 2 monthsNot SpecifiedNot SpecifiedNot SpecifiedStable (no antioxidants needed)[5]
-80°CAt least 31 daysLow, Medium, High QCWithin ±15%Within ±15%Stable[3][4]

Experimental Protocols

Accurate determination of this compound in plasma relies on robust and validated analytical methods. Below are detailed methodologies for sample preparation and analysis.

Method 1: Solid-Phase Extraction (SPE) and LC-MS/MS Analysis

This method is suitable for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[1][2]

Sample Preparation:

  • To 300 µL of human plasma, add the internal standard (e.g., deuterated 4-hydroxypropranolol).

  • Vortex the sample briefly.

  • Load the plasma sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the analyte and internal standard with an appropriate solvent.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Parameters:

  • Column: A suitable C18 column.

  • Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium acetate).

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transitions for 4-hydroxypropranolol and its internal standard.

Method 2: Protein Precipitation and HPLC Analysis

This is a simpler and faster method for sample preparation.[3][4]

Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge the sample at high speed (e.g., 13,500 rpm) for 10 minutes at 4°C.

  • Inject an aliquot of the clear supernatant into the HPLC system.

HPLC Parameters:

  • Column: A C18 reversed-phase column.

  • Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphoric acid).

  • Detector: Fluorescence detector with appropriate excitation and emission wavelengths for 4-hydroxypropranolol.

Visualizing the Experimental Workflow

experimental_workflow cluster_sample_collection Sample Collection & Handling cluster_storage Sample Storage cluster_preparation Sample Preparation cluster_analysis Analysis Collect_Plasma Collect Plasma Samples Centrifuge Centrifuge to Separate Plasma Collect_Plasma->Centrifuge Storage Store Plasma at -30°C or -80°C Centrifuge->Storage Thaw Thaw Plasma Samples Storage->Thaw Add_IS Add Internal Standard Thaw->Add_IS Extraction Protein Precipitation or Solid-Phase Extraction Add_IS->Extraction LC_MS_Analysis LC-MS/MS or HPLC Analysis Extraction->LC_MS_Analysis Data_Processing Data Processing & Quantification LC_MS_Analysis->Data_Processing

Caption: Experimental workflow for the analysis of this compound in plasma.

Troubleshooting Guide

Issue: Low Analyte Recovery

  • Question: I am consistently getting low recovery for 4-hydroxypropranolol. What could be the cause?

  • Answer:

    • Improper Extraction: Ensure that the pH of the plasma sample is optimized for the extraction method. For SPE, check that the cartridge is not drying out and that the elution solvent is appropriate. For protein precipitation, ensure the ratio of plasma to precipitation solvent is correct and that vortexing is adequate.

    • Degradation during Sample Preparation: 4-hydroxypropranolol can be susceptible to oxidation. While some studies suggest antioxidants are not necessary, if you suspect degradation, consider adding an antioxidant like ascorbic acid during the extraction process.

    • Adsorption to Labware: Use low-binding polypropylene tubes and pipette tips to minimize non-specific binding of the analyte.

Issue: High Variability in Results

  • Question: My results for replicate samples are highly variable. What should I check?

  • Answer:

    • Inconsistent Sample Handling: Ensure all samples are treated identically during collection, processing, and storage. Avoid repeated freeze-thaw cycles beyond what has been validated.[1][2][3][4]

    • Instrument Performance: Check the performance of your analytical instrument. Calibrate the mass spectrometer or HPLC detector and ensure the column is in good condition.

    • Internal Standard Issues: Verify the concentration and stability of your internal standard stock solution. Ensure it is added consistently to all samples.

Issue: Peak Tailing or Splitting in Chromatography

  • Question: I am observing poor peak shape for 4-hydroxypropranolol in my chromatograms. What can I do?

  • Answer:

    • Column Contamination: The analytical column may be contaminated. Flush the column with a strong solvent or, if necessary, replace it.

    • Mobile Phase pH: The pH of the mobile phase can significantly affect the peak shape of ionizable compounds. Ensure the pH is appropriate for 4-hydroxypropranolol.

    • Sample Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample extract.

Frequently Asked Questions (FAQs)

  • Q1: What is the recommended storage temperature for plasma samples containing this compound for long-term storage?

    • A1: For long-term storage, it is recommended to store plasma samples at -30°C or -80°C. Studies have shown that this compound is stable for at least 2 months at -30°C and for at least 31 days at -80°C.[3][4][5]

  • Q2: How many freeze-thaw cycles can plasma samples undergo without affecting the concentration of this compound?

    • A2: Plasma samples can undergo at least three to five freeze-thaw cycles without significant degradation of this compound.[1][2][3][4] However, it is best practice to minimize the number of freeze-thaw cycles by aliquoting samples before freezing.

  • Q3: Is it necessary to add antioxidants to plasma samples to stabilize this compound?

    • A3: Some studies have shown that this compound is stable in plasma at -30°C for up to 2 months without the addition of stabilizing antioxidants.[5] However, if you are observing degradation, particularly during sample processing at room temperature, the addition of an antioxidant like ascorbic acid could be beneficial.

  • Q4: What are the potential degradation pathways for this compound in plasma?

    • A4: The primary metabolic pathways for 4-hydroxypropranolol in the body are glucuronidation and sulfation. While significant degradation during proper storage is not expected, prolonged exposure to room temperature or improper handling could potentially lead to oxidation of the hydroxyl group on the naphthalene ring.

  • Q5: What are the key differences between using SPE and protein precipitation for sample preparation?

    • A5: Solid-Phase Extraction (SPE) is a more selective method that can provide cleaner extracts by removing more interfering substances, which can lead to improved assay sensitivity and reduced matrix effects in LC-MS/MS analysis. Protein precipitation is a simpler, faster, and often cheaper method, but it may result in less clean extracts, which could potentially interfere with the analysis, especially at lower analyte concentrations.

References

How to resolve co-eluting peaks with (+)-4-Hydroxypropranolol in chromatography.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving co-eluting peaks with (+)-4-Hydroxypropranolol during chromatographic analysis.

Troubleshooting Guides

Question 1: My chromatogram shows co-eluting or poorly resolved peaks for this compound and other propranolol metabolites. How can I improve the separation?

Answer:

Co-elution of this compound with its parent drug, propranolol, and other metabolites such as N-desisopropylpropranolol is a common challenge. To enhance resolution, a systematic approach to method optimization is recommended. The resolution of two chromatographic peaks is governed by three key factors: efficiency (N), selectivity (α), and retention factor (k). A resolution value (Rs) of 1.5 or greater is generally considered baseline separation.

Here is a step-by-step guide to troubleshoot and improve your separation:

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic method, switching to a gradient elution can significantly improve the separation of compounds with different polarities. For existing gradient methods, try decreasing the ramp rate (i.e., making the gradient shallower) around the elution time of the co-eluting peaks.[1]

    • Organic Modifier: Changing the organic solvent in your mobile phase can alter selectivity. If you are using acetonitrile, consider switching to methanol, or vice versa.[1]

    • pH Adjustment: The retention of ionizable compounds like propranolol and its metabolites is sensitive to the pH of the mobile phase. Adjusting the pH with additives like formic acid or ammonium formate can improve peak shape and resolution. For reversed-phase chromatography, a mobile phase pH of around 4 has been shown to be effective for the separation of propranolol and 4-hydroxypropranolol.[2]

  • Evaluate the Stationary Phase:

    • Column Chemistry: If mobile phase optimization is insufficient, changing the column chemistry can provide a different selectivity. Standard C18 columns are commonly used, but a phenyl-hexyl column may offer alternative selectivity for aromatic compounds like propranolol and its metabolites.[3]

    • Particle Size and Column Dimensions: Using a column with smaller particles (e.g., sub-2 µm) or a longer column can increase column efficiency (N), leading to sharper peaks and better resolution.[4]

  • Adjust Operating Parameters:

    • Flow Rate: Lowering the flow rate can sometimes improve the resolution of closely eluting peaks, although it will increase the analysis time.[4]

    • Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of mass transfer, thereby influencing selectivity and resolution. Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C) to find the optimal condition.[4][5]

Below is a troubleshooting workflow to guide your optimization process:

G cluster_0 Troubleshooting Co-elution start Poor Resolution or Co-eluting Peaks Observed optimize_mobile_phase Optimize Mobile Phase (Gradient, Organic Modifier, pH) start->optimize_mobile_phase check_resolution1 Resolution Improved? optimize_mobile_phase->check_resolution1 change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) check_resolution1->change_column No end_success Baseline Separation Achieved check_resolution1->end_success Yes check_resolution2 Resolution Improved? change_column->check_resolution2 adjust_parameters Adjust Operating Parameters (Flow Rate, Temperature) check_resolution2->adjust_parameters No check_resolution2->end_success Yes check_resolution3 Resolution Improved? adjust_parameters->check_resolution3 check_resolution3->end_success Yes end_fail Further Method Development Required check_resolution3->end_fail No G cluster_1 Chiral Separation Workflow start Co-eluting Enantiomers of 4-Hydroxypropranolol direct_method Direct Separation: Use Chiral Stationary Phase (CSP) start->direct_method optimize_chiral_method Optimize Mobile Phase, Flow Rate, and Temperature direct_method->optimize_chiral_method check_separation1 Enantiomers Resolved? optimize_chiral_method->check_separation1 indirect_method Indirect Separation: Chiral Derivatization check_separation1->indirect_method No end_success Enantiomers Quantified check_separation1->end_success Yes separate_diastereomers Separate Diastereomers on Achiral Column (e.g., C18) indirect_method->separate_diastereomers separate_diastereomers->end_success

References

Addressing ion suppression effects for (+)-4-Hydroxypropranolol in mass spectrometry.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects during the mass spectrometric analysis of (+)-4-Hydroxypropranolol.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for the analysis of this compound?

A1: Ion suppression is a type of matrix effect where the ionization efficiency of the target analyte, in this case, this compound, is reduced by the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This phenomenon can lead to decreased sensitivity, poor reproducibility, and inaccurate quantification of the analyte.[2][3] In electrospray ionization (ESI), which is commonly used for analyzing polar molecules like 4-Hydroxypropranolol, ion suppression can occur due to competition for charge or space on the ESI droplets between the analyte and matrix components.[2][4]

Q2: What are the common causes of ion suppression in the LC-MS/MS analysis of biological samples?

A2: Several factors can contribute to ion suppression, including:

  • High concentrations of endogenous matrix components: Biological fluids like plasma and serum contain a complex mixture of lipids (especially phospholipids), proteins, salts, and other small molecules that can interfere with the ionization of the analyte.[5]

  • Sample preparation method: Inadequate sample cleanup can leave behind significant amounts of interfering substances. For instance, simple protein precipitation may not effectively remove phospholipids, which are known to cause ion suppression.[2][6]

  • Chromatographic conditions: Poor chromatographic separation can lead to the co-elution of matrix components with this compound, resulting in competition within the ion source.

  • Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and certain ion-pairing agents can crystallize at the ion source, leading to signal suppression.[7]

Q3: How can I detect and evaluate ion suppression in my assay for this compound?

A3: There are two primary methods for assessing ion suppression:

  • Post-Column Infusion: This technique involves continuously infusing a standard solution of this compound into the LC eluent after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. A dip in the constant baseline signal at the retention time of interfering components indicates the presence of ion suppression.[2][8][9]

  • Matrix Effect Quantification: This method involves comparing the peak area of this compound in a sample prepared by spiking the analyte into a blank matrix extract (post-extraction spike) with the peak area of the analyte in a pure solvent. A lower response in the matrix sample indicates ion suppression.[2]

Troubleshooting Guide

Problem: I am observing low signal intensity and poor reproducibility for this compound.

This issue is often indicative of significant ion suppression. The following troubleshooting steps can help identify and mitigate the problem.

Step 1: Evaluate Your Sample Preparation Protocol

Inadequate sample cleanup is a primary source of ion suppression. Consider the following options:

  • Protein Precipitation (PPT): While simple, PPT is often insufficient for removing all interfering components, particularly phospholipids.[2][6] If you are using PPT, consider switching to a more rigorous method.

  • Liquid-Liquid Extraction (LLE): LLE can provide a cleaner extract than PPT by partitioning the analyte into an organic solvent, leaving many polar interferences behind.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components. For this compound analysis, reversed-phase or mixed-mode cation exchange SPE cartridges can be employed.[6] Specialized SPE cartridges designed for phospholipid removal are also highly recommended for bioanalytical samples.[10][11]

Experimental Protocols

Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) with Phospholipid Removal

This protocol is designed to minimize matrix effects by effectively removing proteins and phospholipids from plasma samples.

  • Sample Pre-treatment: To 100 µL of plasma or serum in a microcentrifuge tube, add 300 µL of acetonitrile (containing an appropriate internal standard, such as a stable isotope-labeled version of the analyte).[10]

  • Protein Precipitation: Vortex the mixture for 1 minute to precipitate proteins.

  • Phospholipid Removal: Load the supernatant onto a phospholipid removal SPE plate or cartridge (e.g., HybridSPE®).[10]

  • Elution: Apply a vacuum to collect the eluate, which will contain the analyte of interest, free from precipitated proteins and phospholipids.[10]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: LC-MS/MS Parameters for this compound Analysis

The following are typical starting parameters for the analysis of this compound. Optimization may be required for your specific instrumentation.

ParameterSetting
LC Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration.
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 276.1
Product Ion (Q3) m/z 116.1
Collision Energy Optimize for your instrument (typically 15-25 eV)

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for the Analysis of this compound in Plasma

Sample Preparation MethodAnalyte RecoveryMatrix EffectRelative Standard Deviation (RSD)Throughput
Protein Precipitation HighHigh>15%High
Liquid-Liquid Extraction Moderate to HighModerate<15%Moderate
Solid-Phase Extraction HighLow<10%Low to Moderate
SPE with Phospholipid Removal HighVery Low<5%Moderate

This table presents a qualitative comparison based on typical performance. Actual results may vary.

Visualizations

Troubleshooting_Workflow start Start: Low Signal/ Poor Reproducibility sample_prep Step 1: Evaluate Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists end_good Resolved: Accurate Quantification sample_prep->end_good If suppression is resolved internal_standard Step 3: Use Stable Isotope-Labeled IS chromatography->internal_standard If co-elution is unavoidable chromatography->end_good If suppression is resolved dilution Step 4: Dilute Sample internal_standard->dilution If IS is unavailable internal_standard->end_good If suppression is compensated dilution->end_good If sensitivity is sufficient

Caption: Troubleshooting workflow for addressing ion suppression.

Sample_Prep_Workflow plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt phospholipid_removal Phospholipid Removal (SPE) ppt->phospholipid_removal evap_reconstitute Evaporation & Reconstitution phospholipid_removal->evap_reconstitute lcms_analysis LC-MS/MS Analysis evap_reconstitute->lcms_analysis

References

Technical Support Center: Method Development for (+)-4-Hydroxypropranolol Analysis in Low-Volume Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of (+)-4-Hydroxypropranolol, particularly in low-volume biological samples. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive quantification of this compound in low-volume samples?

A1: The most prevalent and sensitive technique is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, making it ideal for detecting the low concentrations of this compound typically found in biological matrices and is suitable for sample volumes as low as 0.2 to 0.5 mL of plasma.[1][2][3]

Q2: How can I achieve chiral separation of this compound from its (-)-enantiomer?

A2: Chiral separation is crucial as enantiomers can have different pharmacological effects.[4] Two primary approaches are:

  • Chiral Derivatization: Reacting the enantiomers with a chiral derivatizing agent, such as R-(+)-phenylethylisocyanate or 2,3,4,6-tetra-O-acetyl-β-glucopyranosyl isothiocyanate, to form diastereomers that can be separated on a standard reversed-phase column.[5][6][7]

  • Chiral Chromatography: Using a chiral stationary phase (CSP) column, such as one based on cyclodextrins or cellulose derivatives, which can directly separate the enantiomers.[8][9] Ultra-Performance Convergence Chromatography (UPC2) with a chiral column has also been shown to be effective.[9]

Q3: What are the key considerations for sample preparation when analyzing this compound in plasma?

A3: Sample preparation is critical for removing interferences and concentrating the analyte. Common techniques for plasma samples include:

  • Solid-Phase Extraction (SPE): This is a highly effective method for cleaning up plasma samples and can provide high recovery rates.[1][10][11]

  • Liquid-Liquid Extraction (LLE): This is another widely used technique, often employing solvents like ethyl acetate or ether at a basic pH.[5][6][12]

  • Protein Precipitation (PP): While a simpler method, it may be less clean than SPE or LLE and could lead to more significant matrix effects.[13]

Q4: How can I prevent the degradation of this compound during sample preparation and storage?

A4: this compound can be susceptible to oxidation. Adding an antioxidant, such as ascorbic acid, to the sample during extraction can help prevent its degradation.[5][6] For storage, it is recommended to keep plasma samples frozen at -20°C or below.[2][4] Studies have shown that the analyte is stable in human plasma for at least five freeze-thaw cycles and for at least 6.5 hours on the bench-top at room temperature.[1][11]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, replace the column.
Inappropriate mobile phase pH.Ensure the mobile phase pH is suitable for the analyte and column type.
Sample overload.Reduce the injection volume or dilute the sample.
Low Signal Intensity or Poor Sensitivity Ion suppression from matrix effects.Improve sample cleanup using SPE or LLE. Modify the chromatographic method to separate the analyte from co-eluting matrix components.[14][15][16]
Inefficient ionization.Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature).
Analyte degradation.Add an antioxidant like ascorbic acid during sample preparation.[5][6] Ensure proper sample storage conditions.
Inconsistent or Non-Reproducible Results Variable matrix effects between samples.Use a stable isotope-labeled internal standard (SIL-IS) such as this compound-d7 to compensate for matrix variations.[1][11]
Inconsistent sample preparation.Ensure precise and consistent execution of the extraction protocol. Consider automating the sample preparation process.
Carryover from previous injections.Optimize the wash solvent and increase the wash volume between injections.[17]
Chiral Separation Issues (Poor Resolution) Suboptimal chiral column temperature.Optimize the column temperature, as it can significantly impact chiral resolution.[9]
Inappropriate mobile phase composition.Adjust the mobile phase composition, including the type and concentration of the organic modifier and any additives.
Incomplete derivatization (if using this method).Optimize the derivatization reaction conditions (reagent concentration, reaction time, and temperature).

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of this compound in Low-Volume Human Plasma

This protocol is synthesized from common methodologies for the analysis of 4-hydroxypropranolol.[1][11]

1. Sample Preparation (Solid-Phase Extraction)

  • To 300 µL of human plasma, add an appropriate amount of this compound-d7 as an internal standard.

  • Vortex the sample for 30 seconds.

  • Load the sample onto a pre-conditioned SPE cartridge.

  • Wash the cartridge with a weak organic solvent to remove interferences.

  • Elute the analyte and internal standard with an appropriate elution solvent (e.g., methanol).

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • LC Column: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid) is typical.

  • Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor-to-product ion transitions for this compound and its internal standard should be optimized. A common transition for 4-hydroxypropranolol is m/z 276.2 -> 116.1.[4]

Protocol 2: Chiral Derivatization for Enantioselective Analysis

This protocol is based on established derivatization methods.[5][6]

1. Sample Extraction (Liquid-Liquid Extraction)

  • To 0.5 mL of plasma, add ascorbic acid to prevent oxidation.

  • Add an internal standard.

  • Adjust the plasma pH to 10.5.

  • Extract with ethyl acetate.

  • Evaporate the organic layer to dryness.

2. Derivatization

  • Reconstitute the residue in chloroform.

  • Add R-(+)-phenylethylisocyanate and triethylamine (as a catalyst).

  • Incubate to allow the derivatization reaction to complete.

  • Evaporate the solvent and reconstitute in the mobile phase.

3. HPLC-Fluorescence Detection

  • Column: Standard C18 column.

  • Mobile Phase: A mixture of acetonitrile and water with additives like phosphoric acid and triethylamine.

  • Detection: Fluorescence detection with excitation and emission wavelengths optimized for the derivatized products (e.g., Ex: 228 nm, Em: >340 nm).[5]

Quantitative Data Summary

Parameter Method Matrix Value Reference
Lower Limit of Quantitation (LOQ) LC-MS/MSHuman Plasma0.20 ng/mL[1][11]
HPLC-Fluorescence (derivatization)Human Plasma2 ng/mL[7]
LC/MS/MSRat Plasma1 ng/mL[18]
Linearity Range LC-MS/MS (free)Human Plasma0.20 - 25.00 ng/mL[1][11]
HPLC-Fluorescence (derivatization)Human Plasma2 - 50 ng/mL[7]
Extraction Recovery SPEHuman Plasma>64%[1][11]
LLESerum98.4%[12]
Intra-day Precision (%RSD) LC-MS/MSHuman Plasma<11.3%[1][11]
Inter-day Precision (%RSD) LC-MS/MSHuman Plasma<11.3%[1][11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Low-Volume Plasma Sample add_is Add Internal Standard (e.g., 4-OH-Propranolol-d7) start->add_is spe Solid-Phase Extraction (SPE) add_is->spe wash Wash spe->wash elute Elute wash->elute dry Evaporate to Dryness elute->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc LC Separation (Reversed-Phase) reconstitute->lc ms MS/MS Detection (ESI+, MRM) lc->ms quant Quantification ms->quant

Caption: Experimental workflow for LC-MS/MS analysis of this compound.

metabolic_pathway propranolol Propranolol hydroxypropranolol This compound propranolol->hydroxypropranolol CYP2D6 (Ring Oxidation) glucuronide 4-Hydroxypropranolol Glucuronide hydroxypropranolol->glucuronide UGT Enzymes (Glucuronidation)

Caption: Metabolic pathway of Propranolol to this compound and its conjugate.

References

Technical Support Center: Enhancing the Resolution of (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the resolution of (+)-4-Hydroxypropranolol from its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the common analytical techniques for the chiral separation of 4-Hydroxypropranolol?

A1: The most common techniques for the enantioselective analysis of 4-Hydroxypropranolol (4-OH-Prop) and its parent compound, propranolol, include High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and UltraPerformance Convergence Chromatography (UPC²)[1]. Two-dimensional liquid chromatography (2D-LC) is also employed for complex biological samples to achieve chiral discrimination[2].

Q2: What types of chiral selectors are effective for resolving 4-Hydroxypropranolol enantiomers?

A2: Cyclodextrins, particularly carboxymethyl-β-cyclodextrin (CM-β-CD), are widely used and effective chiral selectors for separating 4-OH-Prop enantiomers in Capillary Electrophoresis[1][3]. For HPLC, polysaccharide-based chiral stationary phases (CSPs) and protein-based phases like α-Glycoprotein (AGP) are utilized[4]. Teicoplanin-based chiral columns have also been successfully used in 2D-LC systems[5].

Q3: What is chiral derivatization and how can it be used for 4-Hydroxypropranolol resolution?

A3: Chiral derivatization involves reacting the enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column. For propranolol and its metabolites, reagents like R-(+)-phenylethylisocyanate and (+)-1-(9-fluorenyl)ethyl chloroformate (FLEC) have been used to create diastereomers that can be resolved using reversed-phase HPLC[6][7][8].

Q4: How does mobile phase composition affect the chiral separation of 4-Hydroxypropranolol?

A4: Mobile phase composition is critical for achieving optimal chiral separation. In HPLC, the type and concentration of organic modifiers (e.g., methanol, ethanol) and additives (e.g., acids, bases) can significantly influence retention times and resolution[9]. For Capillary Electrophoresis, parameters such as the pH and concentration of the background electrolyte are key factors to optimize[3]. It's important to be aware of potential "memory effects" from additives on the chiral stationary phase, which can impact reproducibility[9].

Experimental Protocols

Protocol 1: Chiral Derivatization with Reversed-Phase HPLC

This protocol describes a method for the simultaneous quantification of propranolol and 4-hydroxypropranolol enantiomers in human plasma.[6]

  • Sample Extraction :

    • Adjust plasma pH to 10.5.

    • Extract with ethyl acetate. To prevent oxidation of 4-hydroxypropranolol during extraction, add ascorbic acid[6][8].

  • Derivatization :

    • The extracted enantiomers are derivatized with R-(+)-phenylethylisocyanate, using triethylamine as a basic catalyst in chloroform[6].

  • Chromatographic Separation :

    • Column : ODS (Octadecylsilane) column[6].

    • Detection : Fluorescence detection with excitation at 228 nm and emission at >340 nm allows for sensitive quantification of the derivatives[6][8].

Protocol 2: Capillary Electrophoresis with a Cyclodextrin Selector

This protocol outlines an enantioselective analysis of propranolol and 4-hydroxypropranolol using Capillary Electrophoresis (CE)[1].

  • Sample Preparation :

    • Perform liquid-liquid extraction using a 1:1 (v/v) mixture of diethyl ether and ethyl acetate[1].

  • Electrophoretic Conditions :

    • Capillary : Uncoated fused-silica capillary[1].

    • Running Electrolyte : 4% w/v carboxymethyl-β-CD in 25 mmol/L triethylamine/phosphoric acid buffer at pH 9[1].

    • Voltage : Apply 17 kV[1].

    • Detection : UV detection at 208 nm[1].

Protocol 3: 2D-LC/MS/MS for Complex Biological Samples

This method combines achiral and chiral separation for the analysis of propranolol and its hydroxy metabolites in human urine[2][5].

  • Sample Preparation :

    • Dilute 200 μL of urine with 800 μL of methanol.

    • Centrifuge the mixture at 6,484 g for 10 minutes[2].

  • First Dimension (Achiral Separation) :

    • Column : Poroshell 120 Phenyl-Hexyl column (2.1 × 100 mm, 2.7 µm)[2].

    • The peaks corresponding to 4-OH-Prop are transferred to the second dimension via heart-cutting[2].

  • Second Dimension (Chiral Separation) :

    • Column : Poroshell 120 Chiral-T column (4.6 × 100 mm) or a teicoplanin-based chiral column[2][5].

    • This dimension separates the enantiomers, which were co-eluted in the first dimension[2].

  • Detection :

    • Mass spectrometric detection is performed using a triple quadrupole LC/MS system with an electrospray ionization (ESI) source[2][5].

Data Presentation

Table 1: Chromatographic Conditions and Resolution Data
TechniqueChiral Selector/Stationary PhaseMobile Phase/ElectrolyteResolution (Rs) / Separation Factor (α)Reference
UPC² ACQUITY UPC2 Trefoil CEL1, 2.5 μmAmmonium formate modified methanolPropranolol and hydroxypropranolol enantiomers resolved in < 15 min.
2D-LC Poroshell 120 Chiral-TNot specifiedBaseline separation with Rs values from 2.4 to 3.1.[2]
HPLC Ultron ES-OVM (ovomucoid)50 mM sodium dihydrogenphosphate (pH 4.6) with 12% ethanolSeparation factor (α) = 1.15[10]
CE 4% w/v carboxymethyl-β-CD25 mmol/L triethylamine/phosphoric acid (pH 9)Baseline separation achieved.[1]
Table 2: Method Performance and Quantitative Results
AnalyteMethodSample MatrixConcentration RangeKey FindingReference
4-OH-Prop EnantiomersCECzapek medium0.25–10.0 µg/mLWithin-day and between-day RSD < 15%.[1]
Propranolol & Metabolites2D-LC/MS/MSHuman Urine0.2–2,000 ng/mLMaximal excretion rate of (S)- and (R)-4'-hydroxy propranolol was 4 ng/min.[2][5]
(-)-(S)-4-OH-PropBiotransformationFungal CultureNot specifiedGlomerella cingulata biotransformed 47.8% of (-)-(S)-Prop to (-)-(S)-4-OH-Prop.[1]

Troubleshooting Guides

Issue 1: Poor or No Enantiomeric Resolution

Q: My chiral column is not separating the (+)- and (-)-4-Hydroxypropranolol enantiomers. What are the possible causes and solutions?

A: Poor or no resolution on a chiral column can stem from several issues.

  • Cause 1: Inappropriate Chiral Stationary Phase (CSP). The selectivity of the CSP is paramount. A CSP that works for propranolol may not be optimal for its hydroxylated metabolites.

    • Solution: Screen different types of CSPs (e.g., polysaccharide-based, protein-based, macrocyclic antibiotic-based) to find one with better selectivity for 4-OH-Prop.

  • Cause 2: Incorrect Mobile Phase. The composition of the mobile phase, including the organic modifier and any additives, dramatically affects chiral recognition.

    • Solution: Systematically vary the mobile phase composition. Adjust the ratio of solvents (e.g., hexane/ethanol). For reversed-phase columns, try different buffers and pH values. Small amounts of acidic or basic modifiers can significantly alter selectivity[9].

  • Cause 3: Column "Memory Effect". Previous analyses using different additives (acids or bases) can leave residues on the stationary phase, altering its selective properties[9].

    • Solution: Dedicate a column specifically for your method. If that is not possible, implement a rigorous flushing procedure between methods. For immobilized columns, flushing with a strong solvent like DMF or THF may be effective[11].

  • Cause 4: Temperature Fluctuations. Column temperature can influence enantioselectivity.

    • Solution: Use a column oven to maintain a constant and optimized temperature. Sometimes, sub-ambient temperatures can enhance resolution.

Issue 2: Peak Tailing or Broadening

Q: I am observing significant peak tailing for my 4-Hydroxypropranolol enantiomers. How can I improve the peak shape?

A: Peak tailing can obscure resolution and affect quantification.

  • Cause 1: Secondary Interactions. The analyte may be interacting with active sites (e.g., residual silanols) on the silica support of the CSP.

    • Solution: Add a small amount of a competing amine (e.g., triethylamine) or acid (e.g., trifluoroacetic acid) to the mobile phase to block these active sites.

  • Cause 2: Sample Overload. Injecting too much sample can saturate the stationary phase, leading to poor peak shape.

    • Solution: Reduce the injection volume or dilute the sample.

  • Cause 3: Blocked Inlet Frit. Particulates from the sample or mobile phase can block the column inlet frit, distorting the flow path[11].

    • Solution: Filter all samples and mobile phases. If a blockage is suspected, try back-flushing the column at a low flow rate. If the problem persists, the frit may need to be replaced[11].

Issue 3: Irreproducible Retention Times

Q: The retention times for my enantiomers are shifting between runs. What could be causing this instability?

A: Unstable retention times are often a sign of an unequilibrated system or a changing mobile phase.

  • Cause 1: Insufficient Column Equilibration. Chiral separations, especially in normal-phase mode, can require long equilibration times[9].

    • Solution: Ensure the column is equilibrated with the mobile phase for a sufficient time before starting the analysis. It can take many column volumes to reach a stable baseline and consistent retention[9].

  • Cause 2: Mobile Phase Volatility. If using a volatile mobile phase (e.g., containing hexane), preferential evaporation of one component can alter the composition over time.

    • Solution: Prepare fresh mobile phase daily and keep the solvent reservoir bottles loosely capped to avoid creating a vacuum, but covered to minimize evaporation.

  • Cause 3: Water Content in Mobile Phase (Normal Phase). In normal-phase chromatography, trace amounts of water can significantly impact retention and selectivity[9].

    • Solution: Use high-purity, dry solvents. If necessary, control the water content by adding a specific, small amount to the mobile phase to ensure consistency.

Visualizations

cluster_workflow Experimental Workflow for Chiral Method Development start Define Analytes (e.g., 4-OH-Propranolol Enantiomers) technique Select Technique (HPLC, CE, UPC²) start->technique csp_selection Screen Chiral Selectors / CSPs (e.g., Cyclodextrin, Polysaccharide) technique->csp_selection mp_optimization Optimize Mobile Phase / BGE (Solvents, pH, Additives) csp_selection->mp_optimization param_tuning Tune Parameters (Flow Rate, Temp, Voltage) mp_optimization->param_tuning validation Method Validation (Linearity, Precision, Accuracy) param_tuning->validation routine_analysis Routine Analysis validation->routine_analysis

Caption: A typical workflow for developing a chiral separation method.

cluster_troubleshooting Troubleshooting Poor Enantiomeric Resolution start Poor or No Resolution (Rs < 1.5) check_method Verify Method Parameters (Column, Mobile Phase, Temp) start->check_method check_method->start Error Found check_column Evaluate Column Health check_method->check_column Parameters OK optimize_mp Optimize Mobile Phase check_column->optimize_mp Column OK change_csp Screen New CSP check_column->change_csp Column Degraded optimize_mp->change_csp No Improvement success Resolution Achieved optimize_mp->success Improved Rs change_csp->optimize_mp New Column

Caption: Decision tree for troubleshooting poor enantiomeric resolution.

cluster_2dlc Logical Flow of 2D-LC Separation sample Urine Sample Injection (Contains Propranolol & Metabolites) dim1 1st Dimension (Achiral) Poroshell Phenyl-Hexyl Separates Metabolites by Polarity sample->dim1 heartcut Heart-Cutting Transfer 4-OH-Prop Peak dim1->heartcut dim2 2nd Dimension (Chiral) Poroshell Chiral-T Resolves (+)- and (-)- Enantiomers heartcut->dim2 detection MS/MS Detection Quantification of each Enantiomer dim2->detection

Caption: Logical relationship in a 2D-LC system for metabolite analysis.

References

Validation & Comparative

Comparative analysis of (+)-4-Hydroxypropranolol and propranolol bioactivity.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the distinct pharmacological profiles of the non-selective beta-blocker, propranolol, and its active metabolite, (+)-4-Hydroxypropranolol.

This guide provides a detailed comparative analysis of the bioactivity of propranolol and its principal active metabolite, this compound. Propranolol is a widely used non-selective beta-adrenergic receptor antagonist with no intrinsic sympathomimetic activity (ISA). In contrast, its metabolite, this compound, not only exhibits comparable beta-blocking activity but also possesses intrinsic sympathomimetic and membrane-stabilizing properties.[1][2][3] Understanding the nuanced differences in their interaction with beta-adrenergic receptors and their downstream signaling effects is crucial for drug development and clinical application.

Executive Summary

FeaturePropranololThis compound
Receptor Selectivity Non-selective β1/β2 antagonist[1]Non-selective β1/β2 antagonist[2][4]
Intrinsic Sympathomimetic Activity (ISA) No[5]Yes[2][3]
Membrane Stabilizing Activity Yes[3]Yes[3]
Primary Pharmacological Role AntagonistPartial Agonist/Antagonist

In-Depth Bioactivity Comparison

Receptor Binding Affinity

One study reported pA2 values for this compound as 8.24 for β1 and 8.26 for β2 receptors, indicating potent inhibition at both receptor subtypes.[4] For propranolol, equilibrium dissociation constants (KB), which are conceptually similar to Ki, have been reported as 8.6 (-log mol/l) for β1 and 8.9 (-log mol/l) for β2 receptors in atrial preparations, also demonstrating high affinity for both receptor subtypes.[6][7] These values suggest that both compounds have comparable and potent binding affinities for β1 and β2-adrenergic receptors.

Table 1: Comparative Receptor Binding Affinity

CompoundReceptorpA2 / -log KB (M)Reference
Propranololβ1-adrenergic8.6[6][7]
β2-adrenergic8.9[6][7]
This compoundβ1-adrenergic8.24[4]
β2-adrenergic8.26[4]
Functional Activity: Adenylyl Cyclase Inhibition

Beta-adrenergic receptors are G-protein coupled receptors that, upon activation by an agonist like epinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). As antagonists, both propranolol and this compound block this agonist-induced cAMP production. The potency of this inhibition is quantified by the half-maximal effective concentration (EC50).

While specific EC50 values for the inhibition of adenylyl cyclase by this compound are not available in the reviewed literature, its comparable potency to propranolol in functional assays suggests a similar range of activity.[2] Propranolol has been shown to inhibit adenylyl cyclase activity, and while a precise EC50 for this specific action is not consistently reported across studies, its potent antagonism is well-established.[8][9]

Table 2: Functional Antagonist Activity (Adenylyl Cyclase Inhibition)

CompoundParameterValueReference
PropranololEC50Data not available
This compoundEC50Data not available
Emax (Inhibition)Data not available
PropranololEmax (Inhibition)Data not available
Intrinsic Sympathomimetic Activity (ISA)

A key differentiator between the two compounds is the presence of intrinsic sympathomimetic activity in this compound.[2][3] This means that in the absence of an agonist, it can partially activate the β-adrenergic receptor, leading to a low level of downstream signaling, such as a modest increase in heart rate.[3] In contrast, propranolol is a pure antagonist and does not elicit any receptor activation on its own.[5] This partial agonism of this compound can be observed as a small increase in cAMP production in functional assays. The maximal effect (Emax) of this partial agonism is a measure of its intrinsic activity. While the existence of ISA for this compound is confirmed, specific Emax values from cAMP assays were not found in the reviewed literature.

Table 3: Intrinsic Sympathomimetic Activity (cAMP Production)

CompoundParameterValueReference
PropranololEmaxNone[5]
This compoundEmaxPresent, but quantitative value not available[2][3]

Signaling Pathways and Experimental Workflows

The interaction of propranolol and this compound with beta-adrenergic receptors modulates the canonical Gs-protein signaling pathway. The following diagrams illustrate this pathway and the general workflows for the experimental assays used to characterize these compounds.

Beta_Adrenergic_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Beta_Receptor β-Adrenergic Receptor G_Protein Gs Protein (α, β, γ subunits) Beta_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Stimulates cAMP cAMP AC->cAMP Converts Agonist Agonist (e.g., Epinephrine) Agonist->Beta_Receptor Binds & Activates Propranolol Propranolol Propranolol->Beta_Receptor Binds & Blocks Hydroxypropranolol This compound Hydroxypropranolol->Beta_Receptor Binds & Partially Activates/ Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Targets

Figure 1. Beta-Adrenergic Receptor Signaling Pathway.

Experimental_Workflow cluster_binding Competitive Radioligand Binding Assay cluster_functional Functional Assay (cAMP Production) Binding_Start Prepare Membranes with β-receptors Binding_Incubate Incubate with Radioligand & Competitor (Propranolol or This compound) Binding_Start->Binding_Incubate Binding_Separate Separate Bound & Free Radioligand Binding_Incubate->Binding_Separate Binding_Measure Measure Radioactivity Binding_Separate->Binding_Measure Binding_Analyze Calculate Ki Binding_Measure->Binding_Analyze Functional_Start Culture Cells Expressing β-receptors Functional_Treat Treat with Agonist +/ Antagonist (Propranolol or This compound) Functional_Start->Functional_Treat Functional_Lyse Lyse Cells Functional_Treat->Functional_Lyse Functional_Measure Measure cAMP Levels Functional_Lyse->Functional_Measure Functional_Analyze Calculate EC50 & Emax Functional_Measure->Functional_Analyze

Figure 2. General Experimental Workflows.

Experimental Protocols

Radioligand Competitive Binding Assay

Objective: To determine the binding affinity (Ki) of propranolol and this compound for β1 and β2-adrenergic receptors.

Materials:

  • Cell membranes expressing β1 or β2-adrenergic receptors.

  • Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol).

  • Unlabeled propranolol and this compound.

  • Assay buffer (e.g., Tris-HCl with MgCl₂).

  • Glass fiber filters.

  • Scintillation counter or gamma counter.

Procedure:

  • Membrane Preparation: Homogenize tissues or cells expressing the target receptor and prepare a membrane fraction by centrifugation.

  • Incubation: In a multi-well plate, incubate a fixed concentration of the radioligand with varying concentrations of the unlabeled competitor (propranolol or this compound) and the receptor-containing membranes. Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a non-selective antagonist).

  • Separation: After incubation to reach equilibrium, rapidly separate the membrane-bound radioligand from the free radioligand by vacuum filtration through glass fiber filters.

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation or gamma counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 (concentration of competitor that inhibits 50% of radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Functional Assay (cAMP Measurement)

Objective: To determine the functional potency (EC50) and efficacy (Emax) of propranolol and this compound as antagonists and to quantify the intrinsic sympathomimetic activity of this compound.

Materials:

  • Whole cells expressing β1 or β2-adrenergic receptors.

  • A β-adrenergic agonist (e.g., isoproterenol).

  • Propranolol and this compound.

  • Cell lysis buffer.

  • cAMP detection kit (e.g., ELISA, HTRF, or luminescence-based).

  • Plate reader.

Procedure:

  • Cell Culture: Culture cells expressing the target receptor in multi-well plates.

  • Antagonist Assay:

    • Pre-incubate the cells with varying concentrations of the antagonist (propranolol or this compound).

    • Add a fixed concentration of the agonist (typically the EC80) to stimulate adenylyl cyclase.

    • Incubate for a defined period.

  • Intrinsic Sympathomimetic Activity Assay:

    • Incubate the cells with varying concentrations of this compound in the absence of an agonist.

  • Cell Lysis: Stop the reaction and lyse the cells to release intracellular cAMP.

  • cAMP Measurement: Quantify the amount of cAMP in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Antagonist Assay: Plot the percentage of inhibition of the agonist response against the logarithm of the antagonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50.

    • ISA Assay: Plot the cAMP concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the Emax (maximal effect relative to a full agonist) and EC50.

Conclusion

Propranolol and its active metabolite, this compound, exhibit distinct bioactivity profiles. While both are potent, non-selective beta-blockers, the presence of intrinsic sympathomimetic activity in this compound marks a significant pharmacological difference. This partial agonism may have clinical implications, potentially leading to a different side-effect profile or therapeutic applications compared to the pure antagonism of propranolol. The experimental protocols outlined in this guide provide a framework for researchers to further investigate and quantify these differences, contributing to a more comprehensive understanding of their respective mechanisms of action and aiding in the development of future beta-adrenergic modulating therapies.

References

Advancing Drug Development: A Comparative Guide to Method Validation for (+)-4-Hydroxypropranolol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the bioanalytical methods for the precise quantification of (+)-4-Hydroxypropranolol, a critical metabolite of the widely used beta-blocker, propranolol. This guide offers a comprehensive comparison of leading analytical techniques, providing researchers, scientists, and drug development professionals with the essential data and protocols to ensure regulatory compliance and data integrity.

The accurate measurement of drug metabolites is a cornerstone of pharmacokinetic and toxicokinetic studies in a regulated environment. For propranolol, a drug prescribed for a range of cardiovascular conditions, the quantification of its active metabolite, this compound, is of paramount importance. This guide presents a comparative analysis of validated bioanalytical methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

Comparative Analysis of Validated Methods

The selection of an appropriate analytical method is contingent on factors such as required sensitivity, sample matrix, and available instrumentation. Below is a summary of performance characteristics for two commonly employed methods for the quantification of 4-hydroxypropranolol.

ParameterLC-MS/MS Method 1LC-MS/MS Method 2HPLC with Fluorescence Detection
Lower Limit of Quantification (LLOQ) 0.20 ng/mL[1][2]0.2 ng/mL[3][4]2 ng/mL[5]
Linearity Range 0.20-25.00 ng/mL (free)[1][2]0.2-100 ng/mL[3][4]Not explicitly stated, but sensitivity is 2 ng/mL[5]
Intra-day Precision (%RSD) <11.3%[1]<7.1%[3]0.8-6.2%[6]
Inter-day Precision (%RSD) <11.3%[1]<7.1%[3]Not explicitly stated
Intra-day Accuracy <11% of nominal values[1]<9.8% (as relative error)[3]Not explicitly stated
Inter-day Accuracy <11% of nominal values[1]<9.8% (as relative error)[3]Not explicitly stated
Extraction Recovery >64%[1][2]Not explicitly stated98.4%[6]
Internal Standard 4-hydroxy propranolol-d7[1]Bisoprolol[3]Quinidine[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections outline the key steps for the LC-MS/MS and HPLC methods.

LC-MS/MS Method 1: Solid Phase Extraction (SPE)

This method offers high sensitivity and selectivity for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma.[1][2]

1. Sample Preparation:

  • To 300 µL of human plasma, add the internal standard (4-hydroxy propranolol-d7).

  • Perform solid-phase extraction.

2. Chromatographic Conditions:

  • Instrument: Liquid chromatograph coupled with a tandem mass spectrometer.

  • Interface: Turbo ionspray interface in positive ion mode.

3. Mass Spectrometry Detection:

  • Monitor the specific mass-to-charge (m/z) transitions for 4-hydroxypropranolol and its deuterated internal standard.

LC-MS/MS Method 2: Protein Precipitation

A simpler and faster sample preparation technique suitable for high-throughput analysis.[3][4]

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

  • Vortex and centrifuge the sample.

  • Inject the supernatant into the LC-MS/MS system.

2. Chromatographic Conditions:

  • Column: Hypersil GOLD C18 (150 × 2.1 mm, 5 μm).[3]

  • Mobile Phase: Gradient elution with 0.1% formic acid in water and acetonitrile.[3]

  • Flow Rate: 0.3 mL/min.[3]

  • Column Temperature: 40 °C.[3]

3. Mass Spectrometry Detection:

  • Instrument: Triple quadrupole mass spectrometer.[3]

  • Ionization: Positive electrospray ionization (ESI).[3]

  • Mode: Multiple Reaction Monitoring (MRM).[3]

HPLC with Fluorescence Detection Method

A robust and reliable method that utilizes the native fluorescence of 4-hydroxypropranolol for detection.

1. Sample Preparation:

  • Perform liquid-liquid extraction of the plasma sample.

  • Evaporate the organic extract to dryness.

  • Reconstitute the residue in the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 bonded-phase column.[5]

  • Detection: Fluorescence detector with optimized excitation and emission wavelengths.[5]

Visualizing the Workflow

To ensure clarity and reproducibility, the experimental workflows can be visualized. The following diagram illustrates a typical bioanalytical method validation workflow.

Bioanalytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis Method_Optimization Optimization of LC & MS/MS Conditions Sample_Prep Sample Preparation (SPE or PPT) Method_Optimization->Sample_Prep IS_Selection Internal Standard Selection Sample_Prep->IS_Selection Selectivity Selectivity IS_Selection->Selectivity Linearity Linearity & Range Selectivity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LLOQ LLOQ Precision->LLOQ Stability Stability LLOQ->Stability Recovery Recovery Stability->Recovery Sample_Analysis Analysis of Study Samples Recovery->Sample_Analysis Data_Processing Data Processing & Reporting Sample_Analysis->Data_Processing Final_Report Final_Report Data_Processing->Final_Report Final Report Generation Propranolol's Mechanism of Action Propranolol Propranolol Beta_Adrenergic_Receptor Beta-Adrenergic Receptor Propranolol->Beta_Adrenergic_Receptor Antagonist 4_Hydroxypropranolol This compound 4_Hydroxypropranolol->Beta_Adrenergic_Receptor Antagonist G_Protein G-Protein Beta_Adrenergic_Receptor->G_Protein Inhibits Activation Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits Activation cAMP cAMP Adenylate_Cyclase->cAMP Decreases Production Downstream_Effects Downstream Physiological Effects cAMP->Downstream_Effects

References

A Comparative Guide to the Bioanalytical Cross-Validation of LC-MS/MS and HPLC-UV Methods for (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmacokinetic and metabolic studies, the accurate quantification of drug metabolites is paramount. (+)-4-Hydroxypropranolol, an active metabolite of the widely used beta-blocker propranolol, requires sensitive and reliable analytical methods for its determination in biological matrices.[1] This guide provides a comprehensive cross-validation comparison of two prominent analytical techniques for this purpose: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection. This objective comparison, supported by experimental data from various studies, aims to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their specific analytical needs.

Methodology Comparison

The choice between LC-MS/MS and HPLC-UV for the analysis of this compound hinges on the specific requirements of the study, such as the required sensitivity, selectivity, and sample throughput. While LC-MS/MS is renowned for its high sensitivity and specificity, HPLC-UV presents a more accessible and cost-effective alternative.

Experimental Protocols

Detailed methodologies for both LC-MS/MS and HPLC-UV are crucial for reproducibility and for understanding the nuances of each technique.

LC-MS/MS Method Protocol

A highly sensitive and selective LC-MS/MS method for the simultaneous determination of propranolol and 4-hydroxypropranolol in human plasma has been developed and validated.[2]

  • Sample Preparation: Solid-phase extraction (SPE) is a common technique for sample clean-up and concentration. In a typical procedure, 0.300 mL of human plasma is used. Deuterated internal standards, such as 4-hydroxypropranolol-d7, are added to the plasma samples to ensure accuracy.[2] An alternative and simpler method involves protein precipitation, where 100 µL of plasma is mixed with acetonitrile to precipitate proteins, followed by centrifugation.[3][4]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is frequently employed for the separation.[3][5]

    • Mobile Phase: A gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile is often used.[3][4]

    • Flow Rate: A typical flow rate is 0.3 mL/min.[3][4]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is commonly used.[2]

    • Detection: Multiple Reaction Monitoring (MRM) is utilized for quantification, providing high selectivity and sensitivity.[4]

HPLC-UV Method Protocol

A simple and rapid HPLC-UV method has been developed for the quantification of propranolol in human plasma, and similar principles can be applied for this compound.[1]

  • Sample Preparation: Liquid-liquid extraction is a common sample preparation technique for HPLC-UV analysis. For instance, 0.5 mL of plasma is acidified, and the analyte is extracted using an organic solvent like tert-butyl methyl ether. The organic layer is then evaporated, and the residue is reconstituted in the mobile phase.[1]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is a standard choice.[1]

    • Mobile Phase: An isocratic mobile phase, for example, a mixture of 10 mM ammonium acetate and acetonitrile, is often used.[1]

    • Flow Rate: A flow rate of 1.5 mL/min is typical.[1]

  • UV Detection:

    • Wavelength: Detection is performed at a specific wavelength, for instance, 210 nm, to achieve optimal response for the analyte.[1]

Quantitative Data Comparison

The performance of each method can be objectively compared through key validation parameters. The following tables summarize the quantitative data for both LC-MS/MS and HPLC-UV methods for the analysis of this compound.

Table 1: Comparison of Method Performance Parameters

ParameterLC-MS/MSHPLC-UVHPLC-Fluorescence
Limit of Quantification (LOQ) 0.20 ng/mL[2][3]10 ng/mL[6]2 ng/mL[7]
Limit of Detection (LOD) 100 pg/mL[2]1 ng/mL[6]Not Reported
Linearity Range 0.20 - 25.00 ng/mL (free)[2]15 - 180 ng/mL (for propranolol)[6]Not Reported
Precision (%RSD) < 11.3%[2]Not ReportedWithin-day CV: 0.8-6.2%[8]
Accuracy (% of nominal) < 11%[2]Not ReportedNot Reported
Recovery > 64%[2]94.7%[8]Not Reported

Table 2: Summary of Chromatographic and Detection Conditions

ParameterLC-MS/MSHPLC-UV
Chromatographic Column C18 Reversed-Phase[3][5]C18 Reversed-Phase[1]
Mobile Phase Gradient: 0.1% Formic Acid in Water/Acetonitrile[3][4]Isocratic: Ammonium Acetate/Acetonitrile[1]
Detection Method Tandem Mass Spectrometry (MS/MS)[2]UV Absorbance[1]
Internal Standard Deuterated Analog (e.g., 4-hydroxypropranolol-d7)[2]Structurally Similar Compound (e.g., Oxprenolol for Propranolol)[6]

Experimental Workflow

The general workflow for the cross-validation of these two analytical methods is depicted in the following diagram.

CrossValidationWorkflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Comparison cluster_result Outcome Plasma Plasma Sample SPE Solid-Phase Extraction Plasma->SPE For LC-MS/MS LLE Liquid-Liquid Extraction Plasma->LLE For HPLC-UV LCMS LC-MS/MS Analysis SPE->LCMS HPLC HPLC-UV Analysis LLE->HPLC DataLCMS LC-MS/MS Data LCMS->DataLCMS DataHPLC HPLC-UV Data HPLC->DataHPLC Compare Comparative Analysis DataLCMS->Compare DataHPLC->Compare Report Cross-Validation Report Compare->Report

Cross-validation workflow for LC-MS/MS and HPLC-UV methods.

Conclusion

The cross-validation of LC-MS/MS and HPLC-UV methods for the quantification of this compound reveals distinct advantages for each technique. LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for studies requiring low detection limits and complex biological matrices.[2] Its lower limit of quantification (LLOQ) of 0.20 ng/mL is significantly better than that of HPLC-UV.[2][6]

On the other hand, HPLC-UV provides a robust and more accessible alternative, suitable for studies with higher analyte concentrations. While less sensitive than LC-MS/MS, HPLC with fluorescence detection can offer a compromise with improved sensitivity over UV detection.[7][8] The choice of method should, therefore, be guided by the specific analytical objectives, available instrumentation, and the required level of sensitivity and selectivity for the intended application. This comparative guide provides the necessary data to make an informed decision for the bioanalysis of this compound.

References

In Vitro Metabolic Stability: A Comparative Analysis of (+)-4-Hydroxypropranolol and Other Propranolol Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro metabolic stability of (+)-4-Hydroxypropranolol and other key metabolites of propranolol. While direct comparative quantitative data on the in vitro metabolic stability of these metabolites is limited in publicly available literature, this document synthesizes existing knowledge on their metabolic pathways to offer an indirect assessment of their expected stability.

Propranolol, a widely used beta-blocker, undergoes extensive metabolism in the liver, leading to the formation of several metabolites. The primary metabolic pathways include aromatic hydroxylation, N-dealkylation, and direct glucuronidation.[1] Understanding the subsequent metabolic fate and stability of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacokinetics and potential for drug-drug interactions.

Metabolic Pathways of Propranolol and its Major Metabolites

Propranolol is primarily metabolized by cytochrome P450 (CYP) enzymes, particularly CYP2D6 and CYP1A2, and UDP-glucuronosyltransferases (UGTs).[1] The major metabolites arising from these processes are 4-hydroxypropranolol, N-desisopropylpropranolol, and various glucuronide conjugates.

Key Propranolol Metabolites and their Metabolic Fates:

MetaboliteFormation PathwayPrimary Metabolic Enzymes Involved in FormationSubsequent MetabolismPrimary Metabolic Enzymes Involved in Subsequent Metabolism
This compound Aromatic hydroxylation of propranololCYP2D6 (major), CYP1A2 (minor)[1]Glucuronidation, SulfationUGT1A7, UGT1A8, UGT1A9, UGT2A1[2]
N-Desisopropylpropranolol N-dealkylation of propranololCYP1A2 (major), CYP2D6 (minor)[1][3]Further oxidation to naphthoxylactic acidMonoamine oxidase (MAO), Aldehyde dehydrogenase (ALDH)[1]
Propranolol Glucuronide Direct glucuronidation of propranololUGT1A9, UGT2B7Generally considered stable and ready for excretion. May undergo enterohepatic recirculation.[4]-

In Vitro Metabolic Stability Comparison

  • This compound: This major, pharmacologically active metabolite undergoes further phase II metabolism, primarily through glucuronidation by several UGT enzymes.[2] The involvement of multiple UGTs suggests that it is readily cleared, although its half-life is reportedly longer than the parent compound in vivo.[5] Its stability in vitro will largely depend on the presence and activity of these conjugating enzymes in the test system.

  • N-Desisopropylpropranolol: This metabolite is subject to further oxidation by MAO and ALDH to form naphthoxylactic acid.[1] The efficiency of this two-step process will determine its metabolic stability. Studies in human liver microsomes have shown the further metabolism of this compound, indicating its relative instability in the presence of the necessary enzymes.[6]

  • Propranolol Glucuronide: As a phase II metabolite, propranolol glucuronide is generally considered more water-soluble and primed for excretion. While typically stable, there is evidence suggesting that it can be deconjugated back to propranolol, potentially leading to a storage and recirculation mechanism for the parent drug.[4] This suggests that under certain conditions, its stability might be lower than anticipated for a terminal metabolite.

Experimental Protocols

A standard in vitro metabolic stability assay using human liver microsomes (HLM) is conducted to determine the intrinsic clearance of a compound. The following is a generalized protocol:

Objective: To determine the rate of disappearance of a test compound when incubated with HLM and a cofactor-regenerating system.

Materials:

  • Test compounds (propranolol metabolites)

  • Pooled human liver microsomes

  • NADPH-regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent (for reaction termination)

  • Internal standard for analytical quantification

  • LC-MS/MS system for analysis

Procedure:

  • Preparation: A reaction mixture is prepared containing phosphate buffer, the test compound at a specified concentration, and human liver microsomes.

  • Pre-incubation: The mixture is pre-incubated at 37°C to equilibrate the temperature.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH-regenerating system.

  • Sampling: Aliquots are taken from the reaction mixture at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Termination: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard. This also serves to precipitate the microsomal proteins.

  • Centrifugation: The samples are centrifuged to pellet the precipitated proteins.

  • Analysis: The supernatant is collected and analyzed by LC-MS/MS to quantify the remaining concentration of the test compound at each time point.

Data Analysis:

  • The natural logarithm of the percentage of the remaining test compound is plotted against time.

  • The slope of the linear portion of this plot gives the elimination rate constant (k).

  • The in vitro half-life (t₁/₂) is calculated as: t₁/₂ = 0.693 / k.

  • The intrinsic clearance (CLᵢₙₜ) is calculated as: CLᵢₙₜ (µL/min/mg protein) = (0.693 / t₁/₂) / (mg of microsomal protein/mL).

Visualizations

To aid in the understanding of the processes described, the following diagrams illustrate the metabolic pathways of propranolol and a typical experimental workflow for an in vitro metabolic stability assay.

Propranolol_Metabolism Propranolol Propranolol Hydroxypropranolol This compound Propranolol->Hydroxypropranolol CYP2D6, CYP1A2 Desisopropylpropranolol N-Desisopropylpropranolol Propranolol->Desisopropylpropranolol CYP1A2, CYP2D6 Propranolol_Glucuronide Propranolol Glucuronide Propranolol->Propranolol_Glucuronide UGTs Hydroxypropranolol_Conjugates Glucuronide/Sulfate Conjugates Hydroxypropranolol->Hydroxypropranolol_Conjugates UGTs, SULTs Naphthoxylactic_Acid Naphthoxylactic Acid Desisopropylpropranolol->Naphthoxylactic_Acid MAO, ALDH Excretion Excretion Propranolol_Glucuronide->Excretion Naphthoxylactic_Acid->Excretion Hydroxypropranolol_Conjugates->Excretion

Metabolic pathways of propranolol.

Metabolic_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing A Prepare Reaction Mixture (Buffer, Test Compound, Microsomes) B Pre-incubate at 37°C A->B C Initiate Reaction (Add NADPH) B->C D Sample at Time Points (0, 5, 15, 30, 45, 60 min) C->D E Terminate Reaction (Add Cold Solvent + Internal Standard) D->E F Centrifuge E->F G Analyze Supernatant (LC-MS/MS) F->G H Calculate % Remaining G->H I Determine t1/2 and CLint H->I

Experimental workflow for in vitro metabolic stability assay.

References

A Head-to-Head Comparison of Chiral Columns for the Separation of (+)-4-Hydroxypropranolol Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and analysis, the efficient and accurate separation of enantiomers is critical. This guide provides a comparative overview of various chiral high-performance liquid chromatography (HPLC) columns for the separation of the enantiomers of 4-hydroxypropranolol, a major active metabolite of the widely used beta-blocker, propranolol. The focus is on providing a clear comparison of performance based on available experimental data.

Performance Comparison of Chiral Columns

The following table summarizes the performance of different chiral columns in separating the enantiomers of propranolol and 4-hydroxypropranolol, based on data from various studies. It is important to note that the experimental conditions differ across these studies, which can significantly influence the separation performance. Therefore, this data should be used as a comparative guide with consideration of the specific methodologies.

Chiral Stationary PhaseAnalyteMobile PhaseFlow Rate (mL/min)Retention Time (min)Resolution (Rs)Elution Order
Poroshell 120 Chiral-T 4-HydroxypropranololGradient elution (details not specified)Not SpecifiedNot Specified2.4 - 3.1[1]S-enantiomer then R-enantiomer[1]
ChiralPak® IA Propranololn-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)[2][3]1.0t1=4.708, t2=5.264[2][3]1.75[2][3]S(-)-enantiomer then R(+)-enantiomer[2][3]
α-Glycoprotein (AGP) PropranololPropanol-2/Ammonium acetate (0.5:99.5, v/v)0.9t1=7.25, t2=11.825.0Not Specified
β-Cyclodextrin (BCD) PropranololAcetonitrile/Ethanol/Acetic acid/Triethylamine (960:33:4:3, v/v/v/v)1.0t1=16.18, t2=18.50Not SpecifiedNot Specified
Ultron ES-OVM Propranolol50 mM Sodium dihydrogenphosphate (pH 4.6) containing 12% ethanolNot SpecifiedNot SpecifiedSeparation factor = 1.15Not Specified

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing chiral separation results. Below are the experimental protocols for the key separations cited in this guide.

Poroshell 120 Chiral-T for 4-Hydroxypropranolol Separation[1]
  • Column: Poroshell 120 Chiral-T

  • Mobile Phase: A two-dimensional liquid chromatography (2D-LC) method was employed. The first dimension utilized an achiral Poroshell 120 Phenyl-Hexyl column, followed by the chiral separation on the Poroshell 120 Chiral-T column in the second dimension.[1] The specific gradient for the chiral separation was not detailed.

  • Detection: Mass Spectrometry (MS)[1]

  • Key Finding: This method achieved baseline separation of the 4-hydroxypropranolol enantiomers with resolution values ranging from 2.4 to 3.1.[1] The study also confirmed that the (S)-enantiomer elutes before the (R)-enantiomer.[1]

ChiralPak® IA for Propranolol Separation[2][3]
  • Column: ChiralPak® IA, 250-4.6 5µm (silica gel coated with amylose tris-(3,5-dimethylphenylcarbamate))

  • Mobile Phase: n-heptane/ethanol/diethylamine (80/20/0.1, v/v/v)[2][3]

  • Flow Rate: 1 mL/min

  • Column Temperature: 25°C

  • Detection: UV

  • Sample Preparation: 5 mg of propranolol hydrochloride was dissolved in 10 ml of methanol to a concentration of 0.5 mg/ml.[3]

  • Key Finding: Optimal separation of propranolol enantiomers was achieved with a resolution of 1.75.[2][3] The elution order was confirmed to be the S(-) isomer followed by the R(+) isomer.[2][3]

α-Glycoprotein (AGP) and β-Cyclodextrin (BCD) for Propranolol Separation
  • AGP Column:

    • Mobile Phase: Propanol-2 and Ammonium acetate (0.5:99.5 v/v)

    • Flow Rate: 0.9 mL/min

    • Detection: UV at 225 nm

  • BCD Column:

    • Mobile Phase: Acetonitrile, Ethanol, Acetic acid, and Triethylamine (960:33:4:3 v/v/v/v)

    • Flow Rate: 1 mL/min

    • Detection: UV at 225 nm

Experimental Workflow for Chiral Separation

The following diagram illustrates a typical workflow for the chiral separation of pharmaceutical compounds like (+)-4-Hydroxypropranolol using HPLC.

G cluster_prep Sample Preparation cluster_hplc Chiral HPLC Analysis cluster_data Data Analysis A Racemic (+/-)-4-Hydroxypropranolol Standard/Sample B Dissolution in a suitable solvent (e.g., Methanol) A->B C Filtration B->C D Injection into HPLC System C->D E Separation on Chiral Column (e.g., ChiralPak IA, Poroshell 120 Chiral-T) D->E G Detection (UV or MS) E->G F Mobile Phase Delivery (Isocratic or Gradient) F->E H Chromatogram Generation G->H I Peak Integration & Quantification H->I J Determination of Retention Time (tR), Resolution (Rs), and Enantiomeric Excess (ee) I->J

Caption: Workflow for Chiral HPLC Separation of this compound.

Conclusion

The selection of an appropriate chiral column is paramount for the successful separation of this compound enantiomers. The Poroshell 120 Chiral-T column has demonstrated excellent resolution specifically for 4-hydroxypropranolol.[1] The ChiralPak® IA column also shows very good performance for the parent compound, propranolol, and is a strong candidate for its hydroxylated metabolite.[2][3] The AGP and BCD columns offer alternative selectivities. The choice of column will ultimately depend on the specific requirements of the analysis, including desired resolution, analysis time, and compatibility with the detection method. The provided data and protocols serve as a valuable starting point for method development and optimization in the chiral separation of this important analyte.

References

A Comparative Guide to the Inter-Laboratory Analysis of (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of drug metabolites is a cornerstone of pharmacokinetic and pharmacodynamic studies. (+)-4-Hydroxypropranolol, an active metabolite of the widely used beta-blocker propranolol, presents a significant analytical challenge due to its structural similarity to the parent compound and its presence in complex biological matrices. This guide provides a comparative overview of various analytical methods employed for the determination of this compound, with a focus on performance characteristics that may contribute to inter-laboratory variability. The data presented herein is synthesized from a range of published studies, offering a comprehensive resource for laboratories aiming to establish, refine, or compare their analytical methodologies.

Comparative Analysis of Quantitative Performance

Inter-laboratory variability in the analysis of this compound can arise from numerous factors, including the choice of analytical technique, sample preparation methodology, and the specific parameters of the instrumentation used. The following tables summarize the performance characteristics of different analytical methods reported in the literature, providing a basis for comparison.

Table 1: Performance of High-Performance Liquid Chromatography (HPLC) Methods

ParameterMethod AMethod BMethod C
Detection Method Fluorescence[1]Fluorescence[2]Fluorescence
Linearity Range (ng/mL) 5 - N/A[1]2 - N/A[2]5 - N/A[3]
Lower Limit of Quantification (LLOQ) (ng/mL) 5[1]2[2]5[3]
Within-day Precision (% CV) 0.8 - 6.2[1]5.8 - 8.3N/A
Between-day Precision (% CV) N/A8.2N/A
Recovery (%) 98.4[1]N/AN/A
Internal Standard Quinidine[1]N/AN/A

N/A: Not available in the cited literature.

Table 2: Performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods

ParameterMethod DMethod E
Detection Method ESI-MS/MS[4]ESI-MS/MS
Linearity Range (ng/mL) 0.20 - 25.00 (free)[4][5]N/A
Lower Limit of Quantification (LLOQ) (ng/mL) 0.20[4][5]N/A
Intra-day Precision (% RSD) < 11.3[4][5]N/A
Inter-day Precision (% RSD) < 11.3[4][5]N/A
Intra-day Accuracy (%) < 11 (of nominal)[4][5]N/A
Inter-day Accuracy (%) < 11 (of nominal)[4][5]N/A
Recovery (%) > 64[4][5]N/A
Internal Standard 4-hydroxy propranolol-d7[5]N/A

N/A: Not available in the cited literature.

Table 3: Performance of Other Analytical Methods

ParameterRadioreceptor AssayCapillary Electrophoresis
Detection Method Radioligand Binding[6]UV (208 nm)[7]
Linearity Range (µg/mL) N/A0.25 - 10.0[7]
Maximum Sensitivity (ng/mL) 4.2 ± 0.4[6]N/A
Intra-assay Variation (%) < 10[6]< 15[7]
Inter-assay Variation (%) < 10[6]< 15[7]
Internal Standard N/AN/A

N/A: Not available in the cited literature.

Experimental Protocols

The choice of experimental protocol is a critical factor influencing the accuracy and reproducibility of results. Below are detailed methodologies synthesized from published studies for the analysis of this compound.

Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection

This method is noted for its simplicity and sensitivity.

  • Sample Preparation (Liquid-Liquid Extraction):

    • To a serum sample, add an internal standard (e.g., quinidine).[1]

    • Adjust the pH to 10.[1]

    • Extract the analytes with ether.[1]

    • Evaporate the ether layer to dryness.[1]

    • Reconstitute the residue in a phosphoric acid solution.[1]

  • Chromatographic Conditions:

    • Column: 5 µm, C-18 reversed-phase column.[1]

    • Mobile Phase: A mixture of acetonitrile, methanol, and phosphoric acid at pH 4.[1]

    • Detection: Fluorescence detector.[1]

  • Quantification:

    • Measure the peak height ratio of this compound to the internal standard.[1]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high selectivity and sensitivity, making it suitable for complex biological matrices.

  • Sample Preparation (Solid Phase Extraction - SPE):

    • To 0.300 mL of human plasma, add the internal standard (4-hydroxy propranolol-d7).[4]

    • Perform solid-phase extraction to isolate the analytes.[4]

  • Chromatographic and Mass Spectrometric Conditions:

    • Detection: Positive ion mode by tandem mass spectrometry with a turbo ionspray interface.[4]

  • Quantification:

    • Based on the response ratio of the analyte to the internal standard.

Visualizing the Analytical Workflow

To provide a clear overview of the typical steps involved in the analysis of this compound, the following diagram illustrates a generalized experimental workflow.

cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Add_IS Add Internal Standard Sample->Add_IS Extraction Extraction (LLE, SPE, or Protein Precipitation) Add_IS->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation Chromatography Chromatographic Separation (HPLC or UPLC) Evaporation->Chromatography Detection Detection (Fluorescence or MS/MS) Chromatography->Detection Quantification Quantification (Peak Area/Height Ratio) Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: A generalized workflow for the bioanalysis of this compound.

Signaling Pathway Context

While this guide focuses on the analytical chemistry of this compound, it is important to remember the pharmacological context. Propranolol and its active metabolite, 4-hydroxypropranolol, are non-selective beta-adrenergic receptor antagonists. Their mechanism of action involves blocking the effects of catecholamines at β1 and β2 adrenergic receptors.

cluster_receptor Beta-Adrenergic Receptor Signaling Catecholamines Catecholamines (e.g., Epinephrine) Beta_Receptor Beta-Adrenergic Receptor Catecholamines->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Propranolol Propranolol / This compound Propranolol->Beta_Receptor

Caption: Simplified beta-adrenergic signaling and the point of antagonism by propranolol.

References

Validation of (+)-4-Hydroxypropranolol as a biomarker for specific enzyme activity.

Author: BenchChem Technical Support Team. Date: December 2025

A critical evaluation of (+)-4-Hydroxypropranolol against established probe drugs for the specific assessment of Cytochrome P450 2D6 (CYP2D6) enzyme activity.

For researchers, scientists, and drug development professionals, the accurate assessment of cytochrome P450 2D6 (CYP2D6) activity is paramount for understanding drug metabolism, predicting drug response, and ensuring patient safety. While various methods exist for CYP2D6 phenotyping, the choice of biomarker is crucial for obtaining reliable and specific results. This guide provides a comprehensive comparison of this compound and the well-established biomarkers derived from dextromethorphan and debrisoquine, supported by experimental data and detailed protocols.

The Challenge with this compound as a Specific CYP2D6 Biomarker

Propranolol is metabolized to this compound, a reaction once thought to be primarily mediated by CYP2D6. However, extensive research has revealed that this metabolic pathway is not exclusive to CYP2D6. Studies have demonstrated that another key drug-metabolizing enzyme, CYP1A2, also significantly contributes to the 4-hydroxylation of propranolol. This dual enzymatic involvement complicates the interpretation of this compound levels as a direct and specific measure of CYP2D6 activity. An individual's CYP1A2 status can confound the results, leading to an inaccurate assessment of their CYP2D6 phenotype.

Established Alternatives: Dextromethorphan and Debrisoquine

In contrast to propranolol, dextromethorphan and debrisoquine have been extensively validated as highly specific probe drugs for in vivo CYP2D6 phenotyping. The metabolic ratios of the parent drug to their respective CYP2D6-mediated metabolites serve as reliable and widely accepted biomarkers of enzyme activity.

  • Dextromethorphan: The ratio of dextromethorphan to its O-demethylated metabolite, dextrorphan, in urine or plasma is a sensitive and specific indicator of CYP2D6 activity.

  • Debrisoquine: The urinary ratio of debrisoquine to its hydroxylated metabolite, 4-hydroxydebrisoquine, is another gold-standard biomarker for CYP2D6 phenotyping.

These biomarkers have been the subject of numerous validation studies and are recognized by regulatory bodies for their utility in clinical and research settings.

Quantitative Comparison of Biomarker Performance

The following tables summarize the key performance characteristics of these biomarkers based on available scientific literature.

Table 1: Enzyme Contribution to Metabolite Formation

Probe DrugMetabolitePrimary Catalyzing EnzymeOther Contributing Enzymes
PropranololThis compoundCYP2D6CYP1A2 (significant contribution)
DextromethorphanDextrorphanCYP2D6Minimal
Debrisoquine4-HydroxydebrisoquineCYP2D6Minimal

Table 2: Performance Metrics for CYP2D6 Phenotyping

BiomarkerSample MatrixSensitivity for Poor Metabolizer PhenotypeSpecificity for Poor Metabolizer PhenotypeKey Limitations
Propranolol/4-Hydroxypropranolol RatioUrine/PlasmaNot established as a reliable biomarkerNot established as a reliable biomarkerLack of specificity due to CYP1A2 involvement
Dextromethorphan/Dextrorphan RatioUrine/PlasmaHigh (approaching 100% in some studies)[1][2]High (generally >95%)[1][2]Potential for inhibition by co-administered drugs
Debrisoquine/4-Hydroxydebrisoquine RatioUrineHighHighPotential for side effects at therapeutic doses

Experimental Protocols

Detailed methodologies for conducting CYP2D6 phenotyping studies using dextromethorphan and debrisoquine are provided below.

Dextromethorphan Phenotyping Protocol

Objective: To determine an individual's CYP2D6 phenotype by measuring the urinary metabolic ratio of dextromethorphan to dextrorphan.

Materials:

  • Dextromethorphan hydrobromide (standard oral dose: 30 mg)

  • Urine collection containers

  • High-performance liquid chromatography (HPLC) system with fluorescence or mass spectrometric detection

  • β-glucuronidase/arylsulfatase for enzymatic hydrolysis of conjugated metabolites

Procedure:

  • Subject Preparation: Subjects should abstain from any medications known to inhibit or induce CYP2D6 for at least one week prior to the study. An overnight fast is recommended before dextromethorphan administration.

  • Drug Administration: Administer a single oral dose of 30 mg dextromethorphan hydrobromide with a glass of water.

  • Urine Collection: Collect all urine for a specified period, typically 8 to 12 hours, post-dose. Record the total volume.

  • Sample Preparation:

    • Take an aliquot of the collected urine.

    • To account for conjugated metabolites, treat the urine sample with β-glucuronidase/arylsulfatase to hydrolyze dextrorphan glucuronide.

    • Perform a liquid-liquid or solid-phase extraction to isolate dextromethorphan and dextrorphan from the urine matrix.

  • Analytical Measurement:

    • Analyze the extracted samples using a validated HPLC method to quantify the concentrations of dextromethorphan and dextrorphan.

  • Data Analysis:

    • Calculate the metabolic ratio (MR) as: MR = (molar concentration of dextromethorphan) / (molar concentration of dextrorphan)

    • Phenotype classification is based on the MR value. Cut-off values can vary slightly between laboratories but are generally established based on population frequency distributions. For example, a urinary MR > 0.3 is often used to classify an individual as a poor metabolizer.[3]

Debrisoquine Phenotyping Protocol

Objective: To determine an individual's CYP2D6 phenotype by measuring the urinary metabolic ratio of debrisoquine to 4-hydroxydebrisoquine.

Materials:

  • Debrisoquine sulphate (standard oral dose: 10 mg)

  • Urine collection containers

  • HPLC system with fluorescence or UV detection

  • Internal standard for quantification (e.g., guanoxan)

Procedure:

  • Subject Preparation: Similar to the dextromethorphan protocol, subjects should avoid medications that could interfere with CYP2D6 activity.

  • Drug Administration: Administer a single oral dose of 10 mg debrisoquine sulphate with water.

  • Urine Collection: Collect urine over an 8-hour period post-dose.

  • Sample Preparation:

    • An aliquot of urine is typically subjected to a liquid-liquid extraction procedure under alkaline conditions to isolate debrisoquine and 4-hydroxydebrisoquine.

  • Analytical Measurement:

    • Quantify the concentrations of debrisoquine and 4-hydroxydebrisoquine in the extracted samples using a validated HPLC method.

  • Data Analysis:

    • Calculate the metabolic ratio (MR) as: MR = (molar concentration of debrisoquine) / (molar concentration of 4-hydroxydebrisoquine)

    • Phenotype classification is determined by the MR. A bimodal distribution is observed in most populations, allowing for the classification of individuals as either extensive metabolizers or poor metabolizers. An MR > 12.6 is a commonly used cut-off to define a poor metabolizer in Caucasian populations.[4]

Visualizing the Metabolic Pathways

The following diagrams illustrate the metabolic pathways of propranolol and the established CYP2D6 probe drugs.

Propranolol_Metabolism Propranolol Propranolol Hydroxypropranolol This compound Propranolol->Hydroxypropranolol CYP2D6 Propranolol->Hydroxypropranolol CYP1A2 OtherMetabolites Other Metabolites Propranolol->OtherMetabolites Other Enzymes

Propranolol Metabolism

CYP2D6_Probe_Drugs cluster_dextromethorphan Dextromethorphan Pathway cluster_debrisoquine Debrisoquine Pathway Dextromethorphan Dextromethorphan Dextrorphan Dextrorphan Dextromethorphan->Dextrorphan CYP2D6 Debrisoquine Debrisoquine Hydroxydebrisoquine 4-Hydroxydebrisoquine Debrisoquine->Hydroxydebrisoquine CYP2D6

Established CYP2D6 Probe Drug Pathways

Experimental Workflow for CYP2D6 Phenotyping

The logical flow for a typical CYP2D6 phenotyping study is outlined below.

Phenotyping_Workflow Start Subject Recruitment & Consent Screening Screening for Exclusion Criteria (e.g., interfering medications) Start->Screening Dosing Administer Probe Drug (Dextromethorphan or Debrisoquine) Screening->Dosing SampleCollection Timed Urine or Blood Collection Dosing->SampleCollection SampleProcessing Sample Preparation (e.g., Hydrolysis, Extraction) SampleCollection->SampleProcessing Analysis LC-MS/MS or HPLC Analysis SampleProcessing->Analysis Calculation Calculate Metabolic Ratio Analysis->Calculation Phenotype Phenotype Assignment (e.g., Poor, Intermediate, Extensive Metabolizer) Calculation->Phenotype

CYP2D6 Phenotyping Workflow

Conclusion and Recommendation

Based on the presented evidence, this compound is not a suitable biomarker for the specific and accurate assessment of CYP2D6 activity. The significant contribution of CYP1A2 to its formation introduces a major confounding factor.

For reliable and validated CYP2D6 phenotyping, researchers and clinicians should utilize established probe drugs such as dextromethorphan or debrisoquine. The metabolic ratios of these compounds provide a specific and sensitive measure of CYP2D6 enzyme function. The choice between dextromethorphan and debrisoquine may depend on factors such as local availability, patient tolerance, and the specific requirements of the study protocol. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have acknowledged the importance of pharmacogenomic biomarkers, including those related to CYP2D6, in drug labeling and development, further underscoring the value of using well-validated probes.[5][6][7][8]

References

Species-Specific Glucuronidation of (+)-4-Hydroxypropranolol: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The glucuronidation of (+)-4-Hydroxypropranolol, a major active metabolite of the widely used beta-blocker propranolol, exhibits significant variability across different species. Understanding these differences is crucial for the accurate extrapolation of preclinical pharmacokinetic and pharmacodynamic data to humans. This guide provides a comparative overview of this compound glucuronidation, supported by experimental data, to aid in drug development and translational research.

Comparative Glucuronidation Kinetics

The rate of this compound glucuronidation varies considerably among species, which can be attributed to differences in the expression and activity of UDP-glucuronosyltransferase (UGT) enzymes. The following table summarizes the available kinetic parameters for the glucuronidation of 4-Hydroxypropranolol in liver microsomes from various species.

SpeciesVmax (nmol/min/mg protein)Km (mM)Intrinsic Clearance (Vmax/Km) (µL/min/mg protein)Reference
RatNot explicitly quantified, but noted to be significantly higher than for propranolol.Not explicitly quantified.Not explicitly quantified.[1]
Dog (Propranolol)6.4 (R)-propranolol, 25 (S)-propranolol1.0 (R)-propranolol, 1.7 (S)-propranolol6.4 (R)-propranolol, 14.7 (S)-propranolol[2]

Note: Data for the direct glucuronidation of this compound is limited across multiple species in a single comparative study. The data for dogs pertains to the parent drug, propranolol, and is provided as an indicator of the species' general glucuronidation capacity for this class of compounds. In rats, the glucuronidation of 4'-hydroxypropranolol is substantially faster than that of the parent compound, propranolol.[1]

Propranolol Metabolism and Glucuronidation Pathway

The metabolic pathway of propranolol to its glucuronidated form involves initial hydroxylation followed by conjugation with glucuronic acid. This process is primarily mediated by cytochrome P450 and UGT enzymes.

Propranolol Propranolol 4-Hydroxypropranolol 4-Hydroxypropranolol Propranolol->4-Hydroxypropranolol Hydroxylation Propranolol-Glucuronide Propranolol-Glucuronide Propranolol->Propranolol-Glucuronide Direct Glucuronidation 4-Hydroxypropranolol-Glucuronide 4-Hydroxypropranolol-Glucuronide 4-Hydroxypropranolol->4-Hydroxypropranolol-Glucuronide Glucuronidation CYP2D6 CYP2D6 CYP2D6->Propranolol UGTs UGTs UGTs->Propranolol UGTs->4-Hydroxypropranolol cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare Reagents (Buffer, Cofactors, Substrate) C Pre-incubate Microsomes and Reagents at 37°C A->C B Thaw Liver Microsomes (Human, Rat, Dog, Monkey) B->C D Initiate Reaction with Substrate and UDPGA C->D E Incubate at 37°C D->E F Terminate Reaction (e.g., with Acetonitrile) E->F G Protein Precipitation (Centrifugation) F->G H HPLC-MS/MS Analysis of Supernatant G->H I Data Processing and Kinetic Analysis H->I

References

Assessing the beta-blocking potency of (+)-4-Hydroxypropranolol relative to known standards.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the beta-blocking potency of (+)-4-Hydroxypropranolol, an active metabolite of propranolol, relative to its parent compound and other well-established beta-adrenergic receptor antagonists. The data presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

Beta-adrenergic receptor antagonists, commonly known as beta-blockers, are a cornerstone in the management of various cardiovascular diseases. Propranolol, a non-selective beta-blocker, undergoes extensive metabolism in the liver, giving rise to several metabolites. Among these, this compound has been identified as an active metabolite, exhibiting its own beta-blocking properties. Understanding the potency of this metabolite is crucial for a comprehensive evaluation of the pharmacological profile of propranolol. This guide offers a side-by-side comparison of this compound with propranolol and the cardioselective beta-blockers, metoprolol and atenolol, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Beta-Blocking Potency

The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound, propranolol, metoprolol, and atenolol at β1 and β2-adrenergic receptors. The pKi value is the negative logarithm of the inhibition constant (Ki), and the pA2 value represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pKi and pA2 values indicate greater potency.

CompoundReceptorpKi / pA2 ValueReference(s)
This compound β1Similar to propranolol[1]
β2Similar to propranolol[1]
Propranolol β18.3 - 9.02[2][3]
β27.88 - 8.5[4]
Metoprolol β17.1 - 7.7[2][5]
β25.5 - 6.2[2][5]
Atenolol β16.7 - 7.4[2][5]
β25.2 - 5.8[2][5]

Note: The presented values are compiled from various studies and may have been determined using different experimental conditions. Direct comparison should be made with caution.

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental methodologies: radioligand binding assays and functional antagonism assays (e.g., cAMP accumulation assays).

This assay is employed to determine the affinity of a compound for a specific receptor. It involves the use of a radiolabeled ligand that binds to the receptor of interest. The displacement of this radioligand by the test compound is measured to calculate the inhibition constant (Ki).

Detailed Methodology:

  • Membrane Preparation: Crude membrane fractions are prepared from cells or tissues expressing the target beta-adrenergic receptors (e.g., CHO or HEK293 cells transfected with human β1 or β2 receptors, or tissue homogenates from heart or lung). Cells are lysed in a hypotonic buffer containing protease inhibitors, followed by homogenization and centrifugation to pellet the membranes. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Radioligand and Competitor Preparation: A suitable radioligand, such as [3H]-CGP 12177 or [125I]-cyanopindolol, is used at a concentration typically at or below its Kd for the receptor. A range of concentrations of the unlabeled test compounds (this compound, propranolol, metoprolol, atenolol) are prepared.

  • Binding Reaction: The membrane preparation is incubated with the radioligand in the absence or presence of varying concentrations of the competitor compound in a multi-well plate. The incubation is carried out at a specific temperature (e.g., 25-37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Separation of Bound and Free Radioligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The amount of radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., propranolol). Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.[6]

This assay measures the ability of an antagonist to inhibit the functional response induced by an agonist. For β-adrenergic receptors, which are Gs-coupled, agonist stimulation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP). The inhibitory effect of the antagonist on this agonist-induced cAMP production is quantified.

Detailed Methodology:

  • Cell Culture: Whole cells expressing the target beta-adrenergic receptor subtype are cultured in appropriate media and seeded into multi-well plates.

  • Antagonist Pre-incubation: The cells are pre-incubated with varying concentrations of the antagonist (this compound, propranolol, metoprolol, or atenolol) for a defined period.

  • Agonist Stimulation: An agonist, such as isoproterenol, is then added to the wells at a concentration that elicits a submaximal response (typically the EC80). The cells are incubated for a further period to allow for cAMP accumulation.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP levels are measured using a variety of commercially available kits, often based on competitive immunoassays (e.g., HTRF, ELISA) or bioluminescent reporters.[7]

  • Data Analysis: The concentration-response curves for the antagonist are plotted, and the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is determined. The Schild equation is then used to calculate the pA2 value, which represents the affinity of the antagonist for the receptor in a functional context.

Mandatory Visualizations

Beta_Adrenergic_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (e.g., Norepinephrine) BAR β-Adrenergic Receptor Agonist->BAR Binds & Activates Antagonist Beta-Blocker (e.g., this compound) Antagonist->BAR Binds & Blocks G_Protein Gs Protein BAR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Increased Heart Rate) PKA->Cellular_Response Phosphorylates Downstream Targets

Caption: Beta-Adrenergic Receptor Signaling Pathway and Point of Inhibition by Beta-Blockers.

Experimental_Workflow cluster_preparation Preparation Phase cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis Cell_Culture 1. Cell Culture or Tissue Homogenization Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Incubation 4. Incubation of Membranes with Radioligand & Competitor Membrane_Prep->Incubation Reagent_Prep 3. Reagent Preparation (Radioligand, Buffers, Test Compounds) Reagent_Prep->Incubation Separation 5. Separation of Bound and Free Ligand (Filtration) Incubation->Separation Quantification 6. Quantification of Bound Radioactivity Separation->Quantification Data_Analysis 7. Data Analysis (IC50, Ki, pA2 Calculation) Quantification->Data_Analysis

Caption: General Experimental Workflow for a Radioligand Binding Assay.

References

Safety Operating Guide

Proper Disposal of (+)-4-Hydroxypropranolol: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of (+)-4-Hydroxypropranolol, a metabolite of propranolol, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Pre-Disposal Safety and Handling

Before beginning any disposal procedures, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle this compound in a well-ventilated area to avoid inhalation of any dust or aerosols.

Waste Identification and Classification

According to safety data, (±)-4-hydroxy Propranolol (hydrochloride) is considered slightly hazardous to water (Water hazard class 1). While smaller quantities may be permissible for household waste disposal, in a laboratory or research setting, it is best practice to treat all chemical waste with caution and dispose of it through a licensed hazardous waste contractor.

Key Classification Points:

  • Hazardous Characteristics: While not classified as hazardous under the Globally Harmonized System (GHS), it is harmful if swallowed[1].

  • Regulatory Compliance: Disposal of this compound and its containers must be in accordance with all applicable local, regional, national, and international regulations[1][2][3].

Step-by-Step Disposal Protocol

This protocol outlines the necessary steps for the proper disposal of this compound from a laboratory setting.

  • Solid Waste: Place unused or expired this compound, and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), into a dedicated, properly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure, tight-fitting lid.

  • Liquid Waste (Solutions): If the compound is dissolved in a solvent, the entire solution must be disposed of as hazardous liquid waste. Collect this waste in a sealable, chemical-resistant container. It is crucial to segregate halogenated and non-halogenated solvent waste into separate containers.

  • Contaminated Labware:

    • Disposable: Disposable labware such as pipette tips and gloves with trace contamination should be placed in a designated solid chemical waste container.

    • Non-disposable: Glassware should be decontaminated by rinsing with a suitable solvent. The rinsate from this cleaning process must be collected and disposed of as hazardous liquid waste.

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste".

  • The full chemical name: "this compound".

  • The concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The specific hazards associated with the chemical (e.g., "Harmful if Swallowed").

Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory. This area must be at or near the point of waste generation. Ensure that containers are kept closed at all times, except when adding waste. The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor. Do not pour this compound or its solutions down the drain[1].

Spill Management

In the event of a spill, avoid breathing dust and ensure the area is well-ventilated. Sweep up solid material and place it into a suitable container for disposal[4]. For liquid spills, absorb the material with an inert substance and place it in a chemical waste container. Clean the spill area thoroughly.

Disclaimer: This guide is intended for informational purposes only and should not supplant the specific guidelines and regulations of your institution or local authorities. Always consult your institution's EHS office for detailed procedures and requirements for chemical waste disposal.

References

Essential Safety and Logistical Information for Handling (+)-4-Hydroxypropranolol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of chemical compounds is paramount. This document provides immediate, essential guidance for the personal protective equipment (PPE), operational procedures, and disposal of (+)-4-Hydroxypropranolol.

Personal Protective Equipment (PPE)

While some safety data sheets (SDS) indicate that this compound is not classified as a hazardous substance, it is crucial to follow standard laboratory safety protocols and treat the compound as potentially hazardous until more information is available[1]. A risk assessment should always be conducted by the end user before handling[2].

Summary of Recommended PPE

PPE CategoryRecommendationRationale
Eye/Face Protection Safety goggles or a face shield are recommended, especially when there is a possibility of splashing.[2] All eye and face protection should be approved under appropriate standards (e.g., NIOSH in the US, CSA in Canada)[2].To protect the eyes from accidental splashes of the compound, particularly when in solution.
Hand Protection Wear impermeable and resistant gloves. Nitrile gloves are a common choice for handling chemicals.[3] Due to a lack of specific testing, the exact breakthrough time for gloves is not known. It is advisable to change gloves regularly, for instance, every 30 to 60 minutes, and immediately if they are damaged or contaminated[4].To prevent skin contact with the compound. The selection of glove material should also consider any solvents being used[3].
Body Protection A standard laboratory coat should be worn.[3]To protect skin and personal clothing from potential spills.
Respiratory Protection Generally not required under normal handling conditions with adequate ventilation. If dust or aerosols are generated and occupational exposure limits may be exceeded, a NIOSH-approved respirator should be used[5][6].To prevent inhalation of the compound, particularly if it is in a powdered form.

Operational Plan: Handling and Storage

Handling:

  • General Precautions: Always handle this compound in a well-ventilated area, preferably within a fume hood to minimize inhalation exposure.[6] Avoid contact with eyes, skin, and clothing[1][6]. Do not ingest or inhale the compound[1]. After handling, wash hands and any exposed skin thoroughly[1][3].

  • Weighing and Aliquoting: When handling the solid form, be mindful of dust generation. Use appropriate containment methods, such as a balance enclosure.

  • Solution Preparation: this compound hydrochloride is soluble in organic solvents like DMSO, ethanol, and DMF[1][7]. It is sparingly soluble in aqueous buffers[1]. For maximum solubility in aqueous buffers, it is recommended to first dissolve the compound in DMF and then dilute with the aqueous buffer of choice[1]. Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles[8].

Storage:

  • Short-term Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area[3]. Some suppliers recommend storage at 2-8°C[9].

  • Long-term Storage: For long-term stability, it is recommended to store this compound at -20°C[1][7]. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month[8].

Disposal Plan

Dispose of this compound and its containers in accordance with all applicable local, state, and federal regulations[3]. As a general guideline for chemical waste:

  • Unused Compound: Collect in a designated, labeled, and sealed container for chemical waste disposal. Do not dispose of down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and paper towels, should be considered chemical waste and disposed of accordingly.

  • Empty Containers: Rinse empty containers thoroughly before recycling or disposing of them as regular waste. The rinseate should be collected as chemical waste.

  • Decontamination: Clean work surfaces and equipment with a suitable detergent or solvent after use[3].

Experimental Protocols

Detailed, step-by-step experimental protocols for specific applications of this compound are not provided in the safety data sheets. Researchers should refer to relevant scientific literature for established experimental procedures. The general handling and solution preparation guidelines provided in this document should be integrated into any specific experimental workflow.

Logical Workflow for Safe Handling

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start: Obtain this compound risk_assessment Conduct Risk Assessment start->risk_assessment ppe Don Appropriate PPE: - Safety Goggles/Face Shield - Impermeable Gloves - Lab Coat risk_assessment->ppe ventilation Ensure Proper Ventilation (Fume Hood) ppe->ventilation weigh Weigh Solid Compound (Use Balance Enclosure if Necessary) ventilation->weigh dissolve Prepare Solution (Dissolve in appropriate solvent) weigh->dissolve experiment Perform Experiment dissolve->experiment decontaminate Decontaminate Work Area & Equipment experiment->decontaminate dispose_waste Dispose of Waste: - Unused Compound - Contaminated Materials - Rinseate decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.